Tin mesoporphyrin
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N4O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106344-20-1 | |
| Record name | Stannsoporfin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannsoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNSOPORFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Heme Oxygenase Inhibition by Tin Mesoporphyrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a potent, synthetic inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway. By competitively blocking this enzyme, SnMP effectively reduces the production of biliverdin, and subsequently bilirubin, as well as carbon monoxide (CO) and free iron.[1][2][3] This guide provides an in-depth technical overview of the core mechanism of SnMP's inhibitory action, including quantitative data on its potency, detailed experimental protocols for its characterization, and an exploration of its impact on key cellular signaling pathways.
Molecular Profile and Mechanism of Action
This compound is a metalloporphyrin structurally analogous to heme. The key chemical modifications that confer its inhibitory properties are the replacement of the central iron atom with tin (Sn) and the reduction of the two vinyl groups at positions C2 and C4 of the porphyrin ring to ethyl groups.[2] This structural alteration prevents the porphyrin macrocycle from being cleaved by heme oxygenase, turning it into a stable, competitive inhibitor.[4]
SnMP exerts its inhibitory effect by binding to the active site of both major heme oxygenase isoforms, the inducible HO-1 and the constitutive HO-2, thereby preventing the binding of the natural substrate, heme.[5][6] This competitive inhibition is potent and leads to a significant reduction in the catalytic degradation of heme.[7]
Quantitative Data: Inhibitory Potency
This compound is recognized as one of the most potent inhibitors of heme oxygenase activity among various metalloporphyrins.[5][6] The following table summarizes the available quantitative data on its inhibitory constants.
| Parameter | Enzyme Source | Isoform(s) | Value | Reference(s) |
| Ki | Rat splenic microsomes | Not specified | 0.014 µM | [8] |
| Potency | Rat spleen and brain tissue | HO-1 and HO-2 | Most potent inhibitor among tested metalloporphyrins (including zinc, and chromium porphyrins) | [5][6] |
Experimental Protocols
Heme Oxygenase Activity Assay (Spectrophotometric)
This assay quantifies HO activity by measuring the rate of bilirubin formation. The protocol involves the preparation of a microsomal fraction containing the enzyme and a cytosolic fraction containing biliverdin reductase.
Materials:
-
Tissue or cells of interest
-
Homogenization buffer (e.g., 0.25 M sucrose, 20 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Hemin (substrate)
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Rat liver cytosol (as a source of biliverdin reductase)
-
This compound (inhibitor)
-
Spectrophotometer
Procedure:
-
Preparation of Microsomal Fraction:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in reaction buffer.[9]
-
-
Preparation of Cytosolic Fraction (Biliverdin Reductase Source):
-
Homogenize rat liver in reaction buffer.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains biliverdin reductase.[10]
-
-
Enzyme Reaction:
-
In a cuvette, combine the microsomal fraction, reaction buffer, NADPH regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and the cytosolic fraction.
-
For inhibition studies, pre-incubate the reaction mixture with varying concentrations of this compound.
-
Initiate the reaction by adding hemin.
-
Incubate at 37°C, protected from light.
-
-
Measurement:
-
Monitor the formation of bilirubin by measuring the increase in absorbance at approximately 464 nm over time.[10] The rate of bilirubin formation is proportional to the heme oxygenase activity.
-
Determination of Ki for Competitive Inhibition
The inhibition constant (Ki) for a competitive inhibitor like SnMP can be determined by measuring the initial reaction velocities at various substrate (hemin) and inhibitor (SnMP) concentrations.
Procedure:
-
Perform the heme oxygenase activity assay as described above with a range of hemin concentrations.
-
Repeat the assay at several fixed concentrations of this compound.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[substrate].
-
For a competitive inhibitor, the lines for the different inhibitor concentrations will intersect on the y-axis.
-
The Ki can be calculated from the apparent Km values obtained in the presence of the inhibitor. Alternatively, nonlinear regression analysis of the velocity versus substrate concentration data can be used to directly fit the data to the competitive inhibition model and determine the Ki value.
Heme Oxygenase Activity Assay (Carbon Monoxide Measurement)
An alternative method to assess HO activity is to measure the production of carbon monoxide (CO), which is generated in equimolar amounts to biliverdin.
Materials:
-
Gas-tight vials with septa
-
Gas chromatograph (GC) with a reduction gas detector or a flame ionization detector with a methanizer.[3][11]
-
Microsomal preparation and reaction components as described in 3.1.
Procedure:
-
Perform the enzyme reaction in sealed, gas-tight vials.
-
After a defined incubation period, terminate the reaction (e.g., by flash-freezing).
-
Analyze the headspace gas from the vials by gas chromatography to quantify the amount of CO produced.[3] The amount of CO is directly proportional to the heme oxygenase activity.
Downstream Signaling Pathways
The inhibition of heme oxygenase by this compound has significant downstream effects on cellular signaling, primarily due to the depletion of the bioactive products of heme catabolism: carbon monoxide (CO) and biliverdin/bilirubin.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Heme oxygenase-1 and its product, carbon monoxide, have been shown to modulate the activity of MAPK signaling pathways, including the ERK1/2 and p38 pathways. The inhibition of HO-1 activity by SnMP can therefore influence these pathways.
Nrf2/ARE Signaling Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Heme oxygenase-1 is a key target gene of Nrf2. Interestingly, while SnMP inhibits HO-1 activity, its structural relative, tin protoporphyrin (SnPP), has been shown to paradoxically activate the Nrf2 pathway, leading to the upregulation of various cytoprotective genes.[12][13] This suggests a complex interplay where the metalloporphyrin itself, independent of HO-1 inhibition, may induce an oxidative stress signal that activates Nrf2.
PI3K/Akt Signaling Pathway
The direct effects of this compound on the PI3K/Akt/mTOR signaling pathway are less well-characterized in the literature. This pathway is a critical regulator of cell growth, proliferation, and survival.[14] Given the known interplay between oxidative stress, MAPK signaling, and the PI3K/Akt pathway, it is plausible that SnMP-mediated inhibition of heme oxygenase could have indirect effects on this signaling cascade, but further research is needed to elucidate the specific mechanisms.
Structural Basis of Inhibition
While a crystal structure of this compound bound to heme oxygenase is not publicly available, X-ray crystallography of human HO-1 in complex with other competitive, imidazole-based inhibitors provides valuable insights into the active site.[1][2][15] These studies reveal a hydrophobic pocket that accommodates the inhibitor, with the inhibitor's imidazole moiety coordinating with the heme iron. The flexibility of the distal helix of the enzyme allows for the binding of bulky inhibitors without displacing the heme substrate.[1][2] It is highly probable that this compound, as a heme analog, occupies the heme binding pocket in a similar fashion, with the central tin atom positioned near the catalytic site, thereby sterically and electronically preventing the binding and degradation of heme.
Conclusion
This compound is a powerful and well-characterized competitive inhibitor of heme oxygenase. Its mechanism of action is rooted in its structural similarity to heme, allowing it to occupy the enzyme's active site without being subject to catalytic degradation. The resulting decrease in biliverdin, bilirubin, and carbon monoxide has profound effects on cellular physiology, including the modulation of key signaling pathways such as the MAPK and potentially the Nrf2 pathways. The detailed experimental protocols provided herein offer a framework for the continued investigation of SnMP and the development of novel heme oxygenase inhibitors for therapeutic applications. Further research is warranted to fully delineate its impact on other signaling cascades and to obtain a high-resolution crystal structure of the SnMP-HO-1 complex to refine our understanding of its inhibitory mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heme oxygenase activity as measured by carbon monoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystal structure of human heme oxygenase-1 with (2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane: a novel, inducible binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Chemical and Physical Properties of Tin Mesoporphyrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tin mesoporphyrin (SnMP), also known by its non-proprietary name stannsoporfin, is a synthetic metalloporphyrin that functions as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme.[1] This inhibitory action blocks the conversion of heme to biliverdin, a precursor to bilirubin, thereby reducing bilirubin production.[1] Its potential therapeutic applications, particularly in the management of neonatal hyperbilirubinemia, have been a subject of extensive research. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Chemical and Physical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and understanding its biological activity.
| Property | Value | Reference |
| IUPAC Name | Dichloridotin(IV) 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid | [1] |
| Synonyms | Stannsoporfin, SnMP | [1] |
| CAS Number | 106344-20-1 | [1] |
| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn | |
| Molecular Weight | 754.3 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO (≤0.5 mg/ml) and dimethylformamide (1 mg/ml). | [2] |
| UV-Vis Absorption Maxima (λmax) | In chloroform: Soret peak at ~408 nm, with Q-bands at ~537 nm and ~575 nm. | |
| InChI Key | LLDZJTIZVZFNCM-UHFFFAOYSA-J |
Experimental Protocols
This section details the methodologies for the synthesis and functional evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the insertion of tin into the mesoporphyrin IX macrocycle. A general laboratory-scale procedure is outlined below, adapted from descriptions in scientific literature.[3][4]
Materials:
-
Hemin (or Protoporphyrin IX)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Methyl tert-butyl ether (MTBE)
-
Tin(II) chloride (SnCl₂) or other tin salts (e.g., tin(II) oxide, tin(II) 2-ethylhexanoate)
-
Glacial acetic acid
-
Solvents for purification (e.g., chloroform, methanol)
-
Silica gel for chromatography
Procedure:
-
Reduction of Protoporphyrin IX to Mesoporphyrin IX: If starting from hemin or protoporphyrin IX, the vinyl groups at positions C2 and C4 of the porphyrin ring are reduced to ethyl groups. This is typically achieved by catalytic hydrogenation. The porphyrin starting material is dissolved in a suitable solvent like MTBE, and a Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reduction is complete, which can be monitored by UV-Vis spectroscopy. The product of this step is Mesoporphyrin IX.
-
Tin Insertion: The synthesized Mesoporphyrin IX is dissolved in glacial acetic acid. An excess of a tin salt, such as tin(II) chloride, is added to the solution.
-
Reaction: The mixture is heated, typically under reflux, for several hours to facilitate the insertion of the tin atom into the porphyrin core. The progress of the reaction is monitored by spectrophotometry, observing the shift in the Soret peak.
-
Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude this compound is then purified. A common method is column chromatography on silica gel, eluting with a solvent system such as a chloroform-methanol gradient to separate the desired product from unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by various analytical techniques, including UV-Vis spectroscopy to confirm the characteristic absorption spectrum, mass spectrometry to verify the molecular weight, and NMR spectroscopy to confirm the structure.[5]
Heme Oxygenase Inhibition Assay
The inhibitory potency of this compound on heme oxygenase activity is a critical measure of its biological function. The following in vitro assay protocol is based on a published method.[6]
Materials:
-
Rat spleen or liver microsomes (as a source of heme oxygenase)
-
Hemin (substrate)
-
Biliverdin reductase
-
NADPH
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
This compound (inhibitor)
-
20 mM Tris-HCl buffer, pH 7.4
-
Chloroform
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixtures: In separate reaction tubes, prepare the reaction mixture containing:
-
2 mg/mL of cell lysate (microsomal preparation) in Tris-HCl buffer.
-
0.5–2 mg/mL biliverdin reductase.
-
1 mM NADPH.
-
2 mM Glucose-6-phosphate (G6P).
-
1 U Glucose-6-phosphate dehydrogenase (G6PD).
-
Varying concentrations of this compound to be tested.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 25 µM hemin to each tube.
-
Incubation: Incubate the reaction mixtures in a circulating water bath in the dark for 1 hour at 37°C.[6]
-
Termination of Reaction: Stop the reaction by adding chloroform to each tube.
-
Extraction of Bilirubin: Vortex the tubes to extract the formed bilirubin into the chloroform phase. Centrifuge to separate the phases.
-
Quantification of Bilirubin: Carefully collect the chloroform phase. Measure the amount of bilirubin formed using a double-beam spectrophotometer by determining the difference in absorbance at 464 nm to 530 nm (extinction coefficient for bilirubin is 40 mM⁻¹cm⁻¹).[6]
-
Data Analysis: Calculate the percentage of heme oxygenase inhibition for each concentration of this compound compared to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation for better understanding.
Caption: Inhibition of the heme catabolic pathway by this compound.
Caption: A typical workflow for assessing the inhibitory effect of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Tin Mesoporphyrin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and purification of tin mesoporphyrin (SnMP), a potent competitive inhibitor of heme oxygenase. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key processes through diagrams, serving as a core resource for the laboratory production of SnMP for research purposes.
Introduction
This compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that has garnered significant interest for its therapeutic potential, particularly in the management of neonatal hyperbilirubinemia.[1][2] Structurally similar to heme, SnMP competitively inhibits heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin and subsequently bilirubin.[1][2][3] By blocking this pathway, SnMP effectively reduces the production of bilirubin.[2][4] The synthesis of SnMP for research applications requires precise methodologies to ensure high purity and yield. This guide details a robust synthesis route starting from hemin and outlines effective purification strategies.
Synthesis of this compound (SnMP)
The synthesis of this compound typically proceeds in two main stages: the reduction of the vinyl groups of a protoporphyrin precursor to form mesoporphyrin, followed by the insertion of tin into the porphyrin macrocycle. A common and effective starting material is hemin (protoporphyrin IX iron (III) chloride).
Experimental Protocol: Synthesis from Hemin
This protocol is adapted from established methods involving a two-stage hydrogenation process to produce mesoporphyrin IX formate, followed by tin insertion.[5]
Materials:
-
Hemin
-
Formic acid
-
Palladium on carbon (Pd/C) catalyst
-
Methyl tert-butyl ether (MTBE)
-
Tin(II) chloride (SnCl₂)
-
Acetic acid
-
Ammonium acetate
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and equipment for hydrogenation and reflux reactions.
Stage 1: Hydrogenation of Hemin to Mesoporphyrin IX Formate
-
Reaction Setup: In a suitable hydrogenation vessel, create a slurry of hemin and a palladium/carbon (Pd/C) catalyst in methyl tert-butyl ether (MTBE).
-
First Stage Hydrogenation: Heat the reaction mixture to a temperature of approximately 35-40°C and pressurize with hydrogen gas. Maintain this temperature for a period of 4-8 hours. This initial stage begins the reduction of the vinyl groups.
-
Second Stage Hydrogenation: Add formic acid to the reaction mixture. Increase the temperature to 45-50°C and continue the hydrogenation for another 3-6 hours. This ensures the complete conversion of hemin to mesoporphyrin IX formate.[5]
-
Isolation of Mesoporphyrin IX Formate: After the reaction is complete, cool the mixture and filter to remove the catalyst. The mesoporphyrin IX formate can be isolated from the filtrate. The purity of this intermediate is crucial for the quality of the final product.[6]
Stage 2: Tin Insertion to Form this compound IX Dichloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the mesoporphyrin IX formate in acetic acid.
-
Addition of Reagents: Add tin(II) chloride (SnCl₂) as the tin carrier and ammonium acetate as a buffer.
-
Reaction Conditions: Heat the mixture to reflux in the presence of an oxidant, such as air, which can be bubbled through the solution. The tin insertion is typically carried out at reflux temperatures.[5]
-
Reaction Monitoring: The progress of the metal insertion can be monitored by UV-Vis spectroscopy. A distinct color change and shifts in the absorption bands, particularly the Soret and Q bands, indicate the formation of the metalloporphyrin.[7]
-
Isolation of Crude SnMP: Upon completion of the reaction, the crude this compound can be precipitated and collected.
Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts, and residual reagents. A combination of precipitation and chromatographic methods is often employed to achieve high purity.
Experimental Protocol: Purification by Precipitation and Trituration
This protocol is based on a method described in patent literature for achieving pharmaceutical-grade purity.[6]
Materials:
-
Crude this compound
-
Aqueous basic solution (e.g., dilute sodium hydroxide)
-
Activated charcoal
-
Aqueous acid solution (e.g., dilute hydrochloric acid)
-
Deionized water
Procedure:
-
Dissolution in Base: Dissolve the crude this compound in an aqueous basic solution.
-
Charcoal Treatment: Treat the dissolved this compound with activated charcoal to adsorb colored impurities.
-
Filtration: Filter the solution to remove the charcoal.
-
Acid Precipitation: Add the treated this compound solution to a first aqueous acid solution to precipitate the purified product.
-
Trituration: Triturate the precipitated this compound in a second aqueous acid solution at an elevated temperature. This step further removes impurities.
-
Final Isolation and Drying: Collect the purified this compound by filtration, wash with deionized water, and dry under vacuum to yield the final product.
Experimental Protocol: Purification by Column Chromatography
Column chromatography is a standard and effective method for purifying porphyrins. While a specific protocol for this compound is not widely published, the following general procedure for porphyrin purification can be adapted.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) or alumina
-
Appropriate solvent system (e.g., a gradient of methanol in dichloromethane or chloroform)
-
Chromatography column and accessories
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent and load it onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., increasing the percentage of methanol in dichloromethane). The distinct color of the porphyrin allows for visual tracking of the band as it moves down the column.
-
Fraction Collection: Collect the fractions containing the desired colored band.
-
Purity Analysis: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Quantitative data related to the synthesis, purification, and activity of this compound are summarized below for easy comparison.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Crude this compound Chloride | 83-93% | [5] |
| Purity | ||
| After Precipitation/Trituration | ≥ 97% | [6] |
| Commercially Available | ≥ 95% | [8] |
| In Vitro Activity | ||
| Heme Oxygenase Inhibition (Ki) | 0.014 µM (14 nM) | [8] |
| Physical Properties | ||
| Molecular Weight | 754.3 g/mol | [2] |
| Solubility | ||
| DMSO | ≤ 0.5 mg/mL | [8] |
| Dimethylformamide | 1 mg/mL | [8] |
| Spectroscopic Data | ||
| UV-Vis Absorption Maximum (in DMF) | ~399 nm (Soret band) | [9] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the heme catabolic pathway inhibited by this compound, the synthesis workflow, and the purification process.
Caption: Heme catabolic pathway and the inhibitory action of this compound.
Caption: Workflow for the synthesis of this compound from Hemin.
Caption: Alternative workflows for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004045546A2 - Water-soluble mesoporphyrin compounds and methods of preparation - Google Patents [patents.google.com]
- 6. US20080154033A1 - Preparation of metal mesoporphyrin compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
A Technical Whitepaper on Tin Mesoporphyrin (SnMP) as a Competitive Inhibitor of Heme Oxygenase-1 (HO-1)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heme Oxygenase-1 (HO-1), the inducible isoform of the rate-limiting enzyme in heme catabolism, is a critical target in various therapeutic areas, most notably in the management of hyperbilirubinemia. Tin Mesoporphyrin (SnMP), a synthetic heme analogue, has emerged as a potent and selective competitive inhibitor of HO-1. This document provides a comprehensive technical guide on the core aspects of SnMP, including its mechanism of action, quantitative inhibition data, relevant signaling pathways, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of HO-1 and the development of related therapeutics.
Mechanism of Action: Competitive Inhibition of HO-1
Heme Oxygenase (HO) catalyzes the degradation of heme into equimolar amounts of biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2][3][4] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase.[5][6] SnMP's inhibitory action stems from its structural similarity to the natural substrate, heme.[5][6]
SnMP consists of a protoporphyrin IX macrocycle with a central tin (Sn) atom instead of iron.[1][6] This configuration allows it to bind to the active site of the HO-1 enzyme. However, unlike heme, SnMP cannot be catabolized by the enzyme.[1] This binding action competitively blocks heme from accessing the enzyme's active site, thereby inhibiting the production of biliverdin and, consequently, bilirubin.[6][7][8] The reduction of the vinyl groups at the C2 and C4 positions of the porphyrin ring to ethyl groups markedly enhances its inhibitory potency compared to its precursor, tin protoporphyrin (SnPP).[1][2][3]
Caption: Mechanism of HO-1 competitive inhibition by this compound (SnMP).
Quantitative Data on HO-1 Inhibition
SnMP is a highly potent inhibitor of HO-1. Its efficacy has been quantified in various in vitro and in vivo models. A study using rat splenic microsomal heme oxygenase demonstrated that SnMP is a potent competitive inhibitor with a Ki of 0.014 µM.[2]
Table 1: In Vitro Inhibition of Heme Oxygenase by this compound
| Parameter | Enzyme Source | Value | Reference |
|---|
| Ki | Rat Splenic Microsomes | 0.014 µM |[2] |
In studies comparing different metalloporphyrins, SnMP consistently emerges as the most potent inhibitor for both HO-1 and the constitutive isoform, HO-2.[9]
Table 2: In Vivo Efficacy of this compound
| Animal Model | SnMP Dose | Route | Outcome | Reference |
|---|---|---|---|---|
| Neonatal Rats | 1 µmol/kg | Intramuscular | Prevented the transient increase in serum bilirubin 24h after birth. | [2] |
| Transgenic Mice | Single Oral Dose | Oral | Durable inhibition of bilirubin production and HO activity for at least 24h after a heme load. | [10][11] |
| EHBR/Eis Rats | Weekly Injections | Not Specified | Significantly lowered plasma bilirubin concentration for extended periods. | [1] |
| Adult Rats | 1 µmol/kg | Not Specified | Inhibited hepatic, renal, and splenic HO activity for extended periods. | [2] |
| Human Neonates | 4.5 mg/kg | Intramuscular | Reduced the duration of phototherapy and the severity of hyperbilirubinemia.[12][13] | [12][13] |
| A549 Lung Cancer Cells | 5 µM & 10 µM | In Vitro | Reduced cell viability by 22% and 43% respectively after 72h. |[3] |
HO-1 Signaling Pathways and Modulation by SnMP
The expression of HO-1 is a key cellular response to oxidative stress and inflammation.[14][15] Its induction is primarily regulated by the transcription factor Nrf2 (NF-E2-related factor 2).[14][16] Under stress conditions, Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter region of the HMOX1 gene, and initiates transcription.[14] Other signaling pathways, including p38 MAPK, PI3K/Akt, and NF-κB, also play a role in regulating HO-1 expression.[16][17]
The products of HO-1 activity, CO and biliverdin/bilirubin, are themselves signaling molecules with potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[16][18] By inhibiting HO-1, SnMP blocks the production of these cytoprotective molecules. While this is the desired effect in conditions of excessive heme catabolism (like neonatal jaundice), it can have significant downstream consequences on cellular signaling. Interestingly, while metalloporphyrins like SnMP inhibit HO activity, they have also been shown to increase the transcription and protein levels of HO-1, possibly through a feedback mechanism involving the displacement of the transcriptional repressor Bach1.[3][5]
Caption: Simplified Nrf2/HO-1 signaling pathway and the inhibitory action of SnMP.
Experimental Protocols
In Vitro HO-1 Inhibition Assay
This protocol is adapted from methodologies used to measure HO enzymatic activity by quantifying bilirubin formation.[3]
Objective: To determine the inhibitory effect of SnMP on HO-1 activity in a cell-free system.
Materials:
-
Enzyme Source: Microsomal fraction from rat spleen (rich in HO-1) or recombinant human HO-1.
-
Substrate: Hemin (Heme).
-
Inhibitor: this compound (SnMP) dissolved in a suitable solvent (e.g., 0.1 N NaOH, then diluted).
-
Cofactors & Reagents:
-
NADPH
-
Biliverdin Reductase (from rat liver cytosol)
-
Glucose-6-phosphate (G6P)
-
G6P dehydrogenase
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.4
-
-
Equipment: Spectrophotometer or microplate reader, circulating water bath (37°C).
Methodology:
-
Preparation of Reaction Mixture: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture containing:
-
Cell lysate/microsomal fraction (e.g., 2 mg/mL protein)
-
Biliverdin reductase (0.5–2 mg/mL)
-
NADPH (1 mM)
-
G6P (2 mM) and G6P Dehydrogenase (1 U) to create an NADPH-regenerating system.
-
Varying concentrations of SnMP (e.g., 0.001 µM to 10 µM) for dose-response curve or a fixed concentration for single-point inhibition. Control wells receive vehicle only.
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate, hemin (final concentration ~25 µM).
-
Incubation: Incubate the reaction mixture in the dark for 1 hour at 37°C.
-
Termination and Measurement: Stop the reaction (e.g., by adding ice-cold buffer or placing on ice). Measure the formation of bilirubin by scanning the difference in absorbance between 464 nm and 530 nm.
-
Data Analysis: Calculate the percentage of inhibition for each SnMP concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo HO-1 Inhibition Study in a Mouse Model
This protocol is a generalized workflow based on studies assessing SnMP's effect on heme-induced hyperbilirubinemia.[10][11]
Objective: To evaluate the efficacy of orally administered SnMP in reducing bilirubin production in vivo.
Materials:
-
Animal Model: Adult transgenic mice.
-
Compounds:
-
This compound (SnMP) for oral gavage.
-
Heme for oral gavage to induce a heme load.
-
Vehicle controls.
-
-
Equipment: Oral gavage needles, metabolic chambers for gas collection, gas chromatograph, equipment for tissue homogenization and serum collection.
Methodology:
-
Acclimatization: Acclimatize adult mice to the experimental conditions for several days.
-
Prophylactic Treatment: Administer a single oral dose of SnMP or vehicle to respective groups of mice.
-
Heme Load: After a set period (e.g., 24 hours), administer an oral heme load to all mice to induce bilirubin production.
-
Measurement of Bilirubin Production:
-
Place mice in metabolic chambers.
-
Measure the rate of carbon monoxide (CO) excretion (VeCO), a direct index of in vivo bilirubin production, using gas chromatography.
-
-
Tissue and Blood Collection: At the end of the experiment, euthanize the mice.
-
Collect blood to measure total serum bilirubin levels.
-
Harvest tissues (liver, spleen, intestine) and prepare homogenates.
-
-
Ex Vivo HO Activity Assay: Use the tissue homogenates to measure HO activity as described in the in vitro protocol to confirm inhibition at the tissue level.
-
Data Analysis: Compare VeCO, serum bilirubin, and tissue HO activities between the SnMP-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: General experimental workflow for an in vivo SnMP efficacy study.
Conclusion and Future Directions
This compound is a well-characterized, potent competitive inhibitor of Heme Oxygenase-1. Its mechanism of action is clearly defined, and its efficacy in reducing bilirubin production is supported by robust quantitative data from both preclinical and clinical studies.[2][10][11][12][13] The primary clinical application has been the prevention and treatment of neonatal hyperbilirubinemia, where it has been shown to significantly reduce the need for phototherapy.[5][7][12][13]
Future research continues to explore the therapeutic potential of SnMP in other areas where HO-1 is a validated target, such as in oncology, where HO-1 overexpression is often linked to tumor aggressiveness and chemoresistance.[3][17][19] Further studies are necessary to fully understand the long-term consequences of HO-1 inhibition and to develop strategies that maximize therapeutic benefit while minimizing potential side effects, such as photosensitivity.[5][7]
References
- 1. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. publications.aap.org [publications.aap.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effectiveness of oral this compound prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Clinical trial of this compound to prevent neonatal hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 13. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Signaling to heme oxygenase-1 and its anti-inflammatory therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Structural Differences Between Tin Mesoporphyrin and Heme
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural distinctions between tin mesoporphyrin (SnMP) and the naturally occurring heme molecule. As a potent competitive inhibitor of heme oxygenase, the enzyme responsible for heme catabolism, SnMP's therapeutic potential is intrinsically linked to its unique structural characteristics. This document delineates these differences through a comparative analysis of their core composition, three-dimensional structure, and spectroscopic properties. Detailed experimental protocols for the characterization of these molecules are provided, alongside visual representations of their structures and the biochemical pathway they influence.
Introduction
Heme, an iron-containing protoporphyrin IX, is a fundamental prosthetic group in a myriad of essential proteins, including hemoglobin, myoglobin, and cytochromes. Its central iron atom and specific arrangement of side chains are critical for its diverse biological functions, most notably the transport of diatomic gases and electron transfer. This compound (SnMP), a synthetic analog of heme, has garnered significant interest in the medical and research communities for its ability to competitively inhibit heme oxygenase, the rate-limiting enzyme in the heme catabolic pathway. This inhibition has shown therapeutic promise in the management of neonatal hyperbilirubinemia.
The efficacy of SnMP as a heme oxygenase inhibitor stems directly from its structural deviations from the native heme molecule. This guide will provide a detailed examination of these differences, offering researchers and drug development professionals a foundational understanding of SnMP's structure-function relationship.
Core Structural Differences
The primary structural differences between this compound and heme can be categorized into two main areas: the central metal ion and the modifications of the peripheral side chains of the porphyrin macrocycle.
Central Metal Ion
The most fundamental difference lies at the center of the porphyrin ring. Heme contains a ferrous (Fe²⁺) or ferric (Fe³⁺) iron atom, which is essential for its biological activity, including the reversible binding of oxygen. In contrast, this compound incorporates a tin(IV) (Sn⁴⁺) ion. This substitution is the primary reason SnMP cannot be degraded by heme oxygenase and acts as a competitive inhibitor.
Peripheral Group Modifications
Both heme and this compound are based on the protoporphyrin IX macrocycle. However, SnMP is a synthetic derivative with a key modification to its peripheral side chains. In heme (specifically heme B), the porphyrin ring is substituted with four methyl groups, two vinyl groups, and two propionate groups. In this compound, the two vinyl groups at positions C2 and C4 of the protoporphyrin IX ring are reduced to ethyl groups. This alteration in the peripheral substituents contributes to the enhanced inhibitory potency of SnMP compared to its vinyl-containing counterpart, tin protoporphyrin.
Figure 1. 2D representation of the core structures of Heme B and this compound.
Quantitative Structural and Spectroscopic Data
The structural and electronic differences between heme and this compound are reflected in their quantitative structural parameters and spectroscopic signatures.
X-ray Crystallography Data
| Parameter | Heme (in Deoxyhemoglobin) | This compound |
| Metal-Nitrogen Bond Length (Å) | ~2.06 | Data not available |
| Displacement of Metal from Porphyrin Plane (Å) | ~0.4 | Data not available |
Data for heme is sourced from studies on deoxyhemoglobin.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of porphyrin-based molecules. The chemical shifts of the protons and carbons are sensitive to the central metal and the peripheral substituents.
| Nucleus | Heme (in diamagnetic state) | This compound (in CDCl₃) |
| ¹H NMR (ppm) | ||
| meso-H | ~9-10 | Data not available |
| Methyl-H | ~3.5 | Data not available |
| ¹³C NMR (ppm) | ||
| meso-C | ~95-100 | Data not available |
| Methyl-C | ~12-22 | Data not available |
UV-Vis Spectroscopy Data
The electronic absorption spectra of porphyrins are characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. The positions of these bands are influenced by the central metal ion and peripheral groups.
| Spectral Feature | Heme | This compound |
| Soret Band (nm) | ~400-420 | ~399 |
| Q Bands (nm) | Multiple bands between 500-650 | Data not available |
Absorption maxima can vary depending on the solvent and the axial ligands. The Soret band for this compound has been reported at approximately 399 nm.
Heme Catabolic Pathway and Inhibition by this compound
This compound exerts its biological effect by competitively inhibiting heme oxygenase, the initial and rate-limiting enzyme in the heme catabolic pathway. This pathway is responsible for the degradation of heme into biliverdin, which is subsequently converted to bilirubin.
Figure 2. Heme Catabolic Pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis and Purification of this compound
A common method for the synthesis of this compound starts from heme (hemin). The vinyl groups of hemin are first reduced to ethyl groups to form mesoporphyrin IX. Subsequently, the iron is removed and tin is inserted into the porphyrin core.
Materials:
-
Hemin
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Formic acid
-
Tin(II) chloride (SnCl₂)
-
Appropriate solvents (e.g., methyl tert-butyl ether, acetic acid)
Protocol:
-
Reduction of Hemin: Dissolve hemin in a suitable solvent and add the Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere to reduce the vinyl groups to ethyl groups, yielding mesoporphyrin IX.
-
Demetalation: Remove the iron from the mesoporphyrin IX.
-
Tin Insertion: React the iron-free mesoporphyrin IX with a tin salt, such as SnCl₂, in an appropriate solvent system to insert the tin ion into the porphyrin core.
-
Purification: Purify the resulting this compound using techniques such as chromatography to remove unreacted starting materials and byproducts.
Figure 3. General workflow for the synthesis of this compound from Hemin.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.
Protocol:
-
Crystallization: Grow single crystals of the compound of interest (this compound or heme) of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.
Figure 4. Experimental workflow for small molecule X-ray crystallography.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and pulse width.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).
-
Spectral Analysis: Analyze the processed spectrum to determine the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.
UV-Vis Spectroscopy
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, methanol). The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm) using a dual-beam UV-Vis spectrophotometer. A blank spectrum of the solvent should be recorded first for baseline correction.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Conclusion
The structural disparities between this compound and heme, namely the substitution of the central iron atom with tin and the reduction of the vinyl groups to ethyl groups, are the cornerstones of SnMP's mechanism of action as a potent heme oxygenase inhibitor. These modifications fundamentally alter the electronic and steric properties of the porphyrin macrocycle, preventing its enzymatic degradation and enabling it to effectively compete with heme for the active site of heme oxygenase. A thorough understanding of these structural nuances, supported by quantitative data and detailed experimental characterization, is paramount for the continued development and application of this compound and other porphyrin-based therapeutics. This guide provides a foundational framework for researchers and professionals engaged in this exciting field.
An In-depth Technical Guide to the Early Clinical Studies of Tin Mesoporphyrin (SnMP) for Hyperbilirubinemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neonatal hyperbilirubinemia, or jaundice, is a common condition resulting from an imbalance in bilirubin production and elimination. While phototherapy and exchange transfusions are effective treatments, they are typically administered after bilirubin levels have already risen. Tin mesoporphyrin (SnMP), also known as stannsoporfin, emerged as a promising prophylactic agent by targeting the root cause of bilirubin production. As a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism, SnMP effectively prevents the formation of bilirubin.[1][2][3] Early clinical trials demonstrated that a single intramuscular dose of SnMP could significantly ameliorate the course of hyperbilirubinemia in both term and preterm newborns, substantially reducing the need for phototherapy.[4][5] The primary adverse effect noted was a transient photosensitivity, manageable with careful light exposure.[2][4] This whitepaper provides a comprehensive technical overview of the foundational clinical studies of SnMP, detailing its mechanism of action, experimental protocols, and key clinical data.
Mechanism of Action: Heme Oxygenase Inhibition
This compound is a synthetic metalloporphyrin that acts as a structural analog of heme.[6] Its primary pharmacological action is the competitive inhibition of heme oxygenase (HO), the enzyme responsible for converting heme into biliverdin, carbon monoxide (CO), and ferrous iron.[2][3] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase. By blocking the HO enzyme, SnMP effectively halts the heme degradation pathway at its rate-limiting step, thereby preventing the production of bilirubin and its accumulation in the bloodstream.[1][6]
Caption: Mechanism of Action of this compound (SnMP).
Summary of Key Early Clinical Trials
Multiple randomized, placebo-controlled trials in the early 1990s and beyond established the clinical efficacy and safety profile of SnMP. These studies consistently showed that a single dose administered shortly after birth could significantly control hyperbilirubinemia.
Data Presentation
Table 1: Summary of Major Early Clinical Trials of this compound
| Study (Lead Author) | Patient Population | N | Study Design | Dosage | Key Outcomes | Citation(s) |
|---|---|---|---|---|---|---|
| Kappas A, et al. (1994) | Preterm newborns (210-251 days gestational age) | 517 | 5 randomized, blinded, placebo-controlled trials | 1, 3, or 6 µmol/kg IM | Dose-dependent reduction in hyperbilirubinemia; 76% decrease in phototherapy need at highest dose. | [5][7] |
| Bhutani VK, et al. (2016) | Newborns ≥35 weeks GA with TcB >75th percentile | 213 (87 SnMP, 89 Sham) | Masked, placebo-controlled, multicenter trial | 4.5 mg/kg IM | Halved duration of phototherapy; reversed bilirubin trajectory within 12 hours. | [4][8][9] |
| Martinez JC, et al. (1999) | Very-low-birth-weight infant with severe hemolytic hyperbilirubinemia | 1 | Case Study | Single IM dose | Eliminated the need for an exchange transfusion. |[10] |
Table 2: Quantitative Efficacy Data from Key Studies
| Efficacy Metric | Kappas et al. (1994) (6 µmol/kg dose) | Bhutani et al. (2016) (4.5 mg/kg dose) |
|---|---|---|
| Reduction in Phototherapy Need | 76% reduction vs. controls | 50% reduction in duration vs. controls |
| Reduction in Bilirubin Levels | 41% reduction in mean peak incremental plasma bilirubin vs. controls | Reversed natural trajectory; 18% decline at 7-10 days vs. 7.1% increase in controls |
| Citation(s) | [5][7] | [4][8] |
Table 3: Pharmacokinetics and Safety Profile
| Parameter | Finding | Citation(s) |
|---|---|---|
| Administration | Intramuscular (IM) injection; not absorbed orally. | |
| Absorption | Rapid absorption following IM administration. | |
| Plasma Half-Life | ~3.8 hours (IV, 1 µmol/kg in adults). | |
| Excretion | Small amounts excreted in urine (<1%) and feces. | |
| Primary Adverse Effect | Mild, transient cutaneous photosensitivity/erythema, particularly with concurrent phototherapy. | [2][4][5] |
| Other Effects | No other significant short-term untoward effects observed in major trials. | [4][5] |
Experimental Protocols
The early clinical trials were designed to rigorously assess the efficacy and safety of SnMP. The methodologies employed set the standard for subsequent investigations.
Study Design and Patient Population (Kappas et al., 1994)
-
Design: The study consisted of five sequential, randomized, blinded, and placebo-controlled trials.[5][7]
-
Patient Selection Criteria:
-
Intervention:
-
Outcome Measures:
-
Primary: Plasma bilirubin concentrations were monitored to determine the peak incremental level. The requirement for phototherapy was the key clinical outcome.
-
Phototherapy Protocol: Phototherapy using "special blue" lamps was initiated when plasma bilirubin levels exceeded a predetermined threshold for the infant's gestational age, regardless of the study group.[7]
-
Follow-up: Patients were followed up at 3 and 18 months post-term age to assess for long-term effects.[5][7]
-
Caption: Generalized Experimental Workflow for SnMP Trials.
Study Design and Patient Population (Bhutani et al., 2016)
-
Design: A masked, placebo-controlled, multicenter trial.[4][9]
-
Patient Selection Criteria:
-
Intervention:
-
Outcome Measures:
Conclusion and Future Directions
The early clinical studies of this compound provided compelling evidence for its efficacy as a preventative treatment for neonatal hyperbilirubinemia. By directly inhibiting bilirubin production, a single dose of SnMP was shown to significantly reduce peak bilirubin levels and decrease the need for phototherapy in both term and preterm infants.[5][9] The safety profile was favorable, with transient photosensitivity being the only notable adverse event.[4] These foundational trials established SnMP as a potent and targeted therapeutic agent, paving the way for further research into its role in managing infants at high risk for bilirubin-induced neurologic dysfunction and its potential application in global health settings where access to phototherapy may be limited.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. publications.aap.org [publications.aap.org]
- 3. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. publications.aap.org [publications.aap.org]
- 8. Clinical trial of this compound to prevent neonatal hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
Tin Mesoporphyrin: A Technical Guide to its Biochemical Pathway and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that acts as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[1][2] By blocking this enzyme, SnMP effectively reduces the production of bilirubin, a neurotoxic byproduct of heme degradation. This unique mechanism of action has positioned SnMP as a significant therapeutic agent, particularly in the management of neonatal hyperbilirubinemia.[3][4] This technical guide provides an in-depth overview of the biochemical pathway, metabolism, and mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to support researchers and drug development professionals in their understanding and application of this compound.
Biochemical Pathway of this compound Action
The primary biochemical pathway influenced by this compound is the heme catabolic pathway. Heme, derived from the breakdown of hemoglobin and other hemoproteins, is degraded into biliverdin, iron, and carbon monoxide by the action of heme oxygenase.[5] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase. SnMP, as a structural analog of heme, competitively binds to the active site of heme oxygenase, thereby inhibiting its enzymatic activity.[1][2] This inhibition prevents the conversion of heme to biliverdin, leading to a decrease in the production of bilirubin.[1]
Signaling Pathway of Heme Degradation and SnMP Inhibition
Quantitative Data
Heme Oxygenase Inhibition
| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |
| This compound | Rat Splenic Microsomal Heme Oxygenase | 0.014 µM | [2] |
Pharmacokinetic Properties in Humans (Intravenous Administration)
| Parameter | Value (for 1 µmol/kg dose) | Reference |
| Plasma Half-life (t½) | 3.8 hours | [6] |
| Excretion (Urine & Feces) | < 1% of administered dose | [6] |
Clinical Efficacy in Neonatal Hyperbilirubinemia (4.5 mg/kg IM dose)
| Outcome | Result | Reference |
| Duration of Phototherapy | Halved compared to placebo | [3][4] |
| Total Bilirubin (TB) Trajectory | Reversed within 12 hours of administration | [3][4] |
| Change in Mean TB (Age 3-5 days) | +8% in SnMP group vs. +47% in sham-treated group (P<0.001) | [3][4] |
| Change in Mean TB (Age 7-10 days) | -18% in SnMP group vs. +7.1% in control group (P<0.001) | [3][4] |
Experimental Protocols
In Vitro Heme Oxygenase Activity Assay
Objective: To determine the inhibitory effect of this compound on heme oxygenase activity in vitro.
Materials:
-
Test compound: this compound (SnMP)
-
Enzyme source: Rat spleen microsomes (or other appropriate source)
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Potassium phosphate buffer (pH 7.4)
-
Chloroform
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the enzyme source, NADPH, and rat liver cytosol in potassium phosphate buffer.
-
Add varying concentrations of SnMP to the reaction mixtures.
-
Initiate the reaction by adding hemin.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding chloroform.
-
Extract the bilirubin formed into the chloroform layer.
-
Measure the absorbance of the chloroform layer at the appropriate wavelength (e.g., 464 nm) to quantify the amount of bilirubin produced.
-
Calculate the percent inhibition of heme oxygenase activity by SnMP at each concentration and determine the IC50 value.
Animal Model of Hyperbilirubinemia
Objective: To evaluate the in vivo efficacy of this compound in reducing bilirubin levels in an animal model of hyperbilirubinemia.
Materials:
-
Animal model: Gunn rats or mice treated with a hemolytic agent (e.g., phenylhydrazine) to induce hyperbilirubinemia.
-
This compound (SnMP) for injection.
-
Blood collection supplies.
-
Centrifuge.
-
Spectrophotometer or clinical chemistry analyzer for bilirubin measurement.
Procedure:
-
Induce hyperbilirubinemia in the chosen animal model.
-
Administer a single dose of SnMP (e.g., intramuscularly or subcutaneously) to the treatment group of animals. The control group should receive a vehicle injection.
-
Collect blood samples at various time points post-treatment (e.g., 0, 12, 24, 48, and 72 hours).
-
Separate plasma or serum from the blood samples by centrifugation.
-
Measure the total bilirubin concentration in the plasma or serum samples.
-
Compare the bilirubin levels between the SnMP-treated and control groups to determine the efficacy of the treatment.
Cell Viability and Cytotoxicity Assay
Objective: To assess the potential cytotoxicity of this compound on cultured cells.
Materials:
-
Cell line (e.g., HepG2, a human liver cell line)
-
Cell culture medium and supplements
-
This compound (SnMP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of SnMP. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each SnMP concentration relative to the untreated control cells.
Metabolism and Excretion
The metabolism of this compound is not extensive, and the compound is not significantly broken down in the body. Pharmacokinetic studies in humans have shown that SnMP is cleared from the plasma with a half-life of approximately 3.8 hours following intravenous administration.[6] The primary route of elimination is not well-defined, but it is known that only very small amounts (less than 1% of the administered dose) are excreted in the urine and feces.[6] This suggests that the compound may be retained in tissues or eliminated through other minor pathways. The slow excretion contributes to its prolonged duration of action.
Off-Target Effects
While this compound is a potent inhibitor of heme oxygenase, it is not entirely specific. It has been reported to also inhibit nitric oxide synthase (NOS), another heme-containing enzyme. The inhibition of NOS can have various physiological consequences, as nitric oxide is an important signaling molecule involved in processes such as vasodilation and neurotransmission. The potential for off-target effects should be a consideration in the development and clinical application of SnMP.
Experimental and Logical Workflows
Preclinical Evaluation of this compound
Conclusion
This compound is a powerful pharmacological tool and a promising therapeutic agent for conditions characterized by excessive bilirubin production. Its well-defined mechanism of action as a competitive inhibitor of heme oxygenase provides a clear rationale for its clinical use. This technical guide has provided a comprehensive overview of the biochemical pathways, quantitative data, and experimental methodologies relevant to the study of SnMP. A thorough understanding of its metabolism, potential off-target effects, and preclinical evaluation workflow is crucial for its continued development and safe and effective application in research and clinical practice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tin Mesoporphyrin in Regulating Heme Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of tin mesoporphyrin (SnMP), a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. We delve into the core mechanism of SnMP's regulatory action, present a comprehensive summary of quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the heme catabolic pathway and the inhibitory action of SnMP to facilitate a deeper understanding of its biochemical role. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development investigating novel therapeutic strategies for conditions characterized by excessive heme breakdown and bilirubin production, such as neonatal hyperbilirubinemia.
Introduction
Heme, a porphyrin ring complexed with iron, is an essential prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, and cytochromes. The catabolism of heme is a critical physiological process for recycling iron and eliminating potentially toxic heme. This process is primarily mediated by the heme oxygenase (HO) enzyme system, which exists in two main isoforms: the inducible HO-1 and the constitutive HO-2.[1] The enzymatic degradation of heme by HO yields equimolar amounts of biliverdin, free iron, and carbon monoxide.[2] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase.[3][4]
While essential, the dysregulation of heme catabolism can lead to pathological conditions. Excessive breakdown of heme, particularly in neonates, results in hyperbilirubinemia, a condition characterized by elevated levels of bilirubin in the blood, leading to jaundice.[5] If left untreated, severe hyperbilirubinemia can cause bilirubin-induced neurologic dysfunction (BIND) and kernicterus.[2]
This compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that has emerged as a promising therapeutic agent for managing conditions of excessive bilirubin production.[3][6] Structurally similar to heme, SnMP acts as a potent competitive inhibitor of heme oxygenase, thereby blocking the initial and rate-limiting step of heme degradation.[6][7] This guide explores the intricate role of SnMP in regulating heme catabolism, providing a detailed overview of its mechanism, efficacy, and the experimental methodologies used to study its effects.
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of heme oxygenase.[7] Structurally, SnMP is a synthetic metalloporphyrin where the central iron atom of the natural heme molecule is replaced by tin.[3] Additionally, the two vinyl groups at the C2 and C4 positions of the protoporphyrin IX ring are reduced to ethyl groups.[3] These modifications prevent SnMP from being degraded by the HO enzyme.[2]
By binding to the active site of heme oxygenase, SnMP effectively blocks the binding of the natural substrate, heme.[8] This competitive inhibition prevents the conversion of heme to biliverdin, thereby halting the downstream production of bilirubin.[3] The inhibition of HO-1, the inducible isoform, is particularly relevant in hemolytic conditions where there is a significant increase in heme turnover.[1] Studies have shown that SnMP is a more potent inhibitor of HO activity compared to its predecessor, tin protoporphyrin (SnPP).[2]
The inhibitory effect of SnMP has been demonstrated across different tissues, including the liver, spleen, and intestine.[9][10] This broad activity underscores its potential for systemic regulation of heme catabolism.
Signaling Pathway of Heme Catabolism and SnMP Inhibition
The following diagram illustrates the heme catabolic pathway and the point of inhibition by this compound.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound in inhibiting heme oxygenase and reducing bilirubin levels has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Inhibition of Heme Oxygenase by Metalloporphyrins
| Metalloporphyrin | Tissue Source | Heme Oxygenase Isoform | I50 (µM) | Reference |
| This compound (SnMP) | Rat Spleen | HO-1 | Most Potent | [1] |
| This compound (SnMP) | Rat Brain | HO-2 | Most Potent | [1] |
| Tin Protoporphyrin | Rat Brain | HO-2 | Greater selectivity for HO-2 | [1] |
| Chromium Deuteroporphyrin (CrDP) | Rat (various tissues) | Not specified | 0.6 - 1.3 | |
| Zinc Deuteroporphyrin (ZnDP) | Rat (various tissues) | Not specified | 11.0 - 13.5 | [7] |
| Tin Protoporphyrin (SnPP) | Not specified | Microsomal | Ki = 0.017 | [11] |
| This compound (SnMP) | Rat Spleen | Microsomal | Ki = 0.014 |
I50: Concentration for 50% inhibition. Ki: Inhibition constant.
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | SnMP Dose | Effect | Reference |
| Rats with Heme Load | 25 µmol/kg CrDP | 46% reduction in total body CO excretion | |
| Rats with Heme Load | 50 µmol/kg ZnDP | 32% reduction in total body CO excretion | [7] |
| Adult Mice | Single oral dose | Durable inhibition of bilirubin production for at least 24h | [9] |
| Adult Rats | 1 µmol/kg body wt | Inhibition of hepatic, renal, and splenic HO activity | |
| Neonatal Rats | 1 µmol/kg body wt | Prevention of transient increase in serum bilirubin | [12] |
| Rats with Iron Deficiency Anemia | Long-term treatment | Produced iron deficiency anemia | [10] |
Table 3: Clinical Trial Data of this compound in Neonates
| Study Population | SnMP Dose | Key Findings | Reference |
| Preterm Newborns (210-251 days GA) | 6 µmol/kg body weight | 41% reduction in mean peak incremental plasma bilirubin; 76% decrease in phototherapy requirements | [13] |
| Term and Near-Term Newborns at high risk | 4.5 mg/kg | Halved the duration of phototherapy; Reversed the natural trajectory of total bilirubin within 12 hours | [14] |
| Very-Low-Birth-Weight Infant | Single intramuscular dose | Eliminated the need for an exchange transfusion | [15] |
| Normal Subjects | 1 µmol/kg body weight | Significant decreases in plasma bilirubin at 24 and 48 hours | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
Heme Oxygenase Activity Assay
This protocol is adapted from studies measuring HO activity in tissue homogenates.[7][17]
Objective: To determine the inhibitory effect of SnMP on heme oxygenase activity.
Materials:
-
Tissue sample (e.g., spleen, liver, brain)
-
Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM MgCl2)
-
Microsomal fraction prepared by differential centrifugation
-
Reaction mixture:
-
NADPH generating system (e.g., 1 mM NADPH, 2 mM glucose-6-phosphate, 0.2 U glucose-6-phosphate dehydrogenase)
-
Hemin (substrate)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
This compound (inhibitor) at various concentrations
-
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer.
-
Microsome Preparation: Prepare the microsomal fraction by a series of centrifugation steps. The final microsomal pellet is resuspended in the homogenization buffer.
-
Protein Determination: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: a. In a reaction vessel, combine the microsomal preparation, the NADPH generating system, and rat liver cytosol. b. Add varying concentrations of SnMP to different reaction vessels. Include a control with no SnMP. c. Pre-incubate the mixture at 37°C for a few minutes. d. Initiate the reaction by adding hemin. e. Incubate the reaction mixture in a shaking water bath at 37°C in the dark for a specified time (e.g., 15-60 minutes).
-
Bilirubin Measurement: a. Stop the reaction by adding chloroform. b. Extract the bilirubin into the chloroform layer. c. Measure the absorbance of the chloroform phase at 464 nm, with a correction at 530 nm.[17] d. Calculate the amount of bilirubin formed using the extinction coefficient for bilirubin (40 mM⁻¹ cm⁻¹).[17]
-
Data Analysis: a. Express HO activity as nmol of bilirubin formed per mg of microsomal protein per hour. b. Plot the HO activity against the concentration of SnMP to determine the I50 value.
Experimental Workflow for Heme Oxygenase Activity Assay
In Vivo Assessment of Bilirubin Production
This protocol is based on a mouse model to study the effect of oral SnMP on heme-induced bilirubin production.[9]
Objective: To evaluate the in vivo efficacy of SnMP in reducing bilirubin production.
Materials:
-
Adult mice
-
This compound (for oral administration)
-
Heme solution (for oral gavage)
-
Metabolic chambers for gas collection
-
Gas chromatography for carbon monoxide (CO) analysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the metabolic chambers.
-
SnMP Administration: Administer a single oral dose of SnMP to the treatment group of mice. The control group receives a vehicle.
-
Heme Loading: After a specified time following SnMP administration (e.g., 24 hours), administer an oral heme load to both groups of mice to induce bilirubin production.
-
CO Measurement: a. Place the mice in the metabolic chambers with a constant airflow. b. Collect the outflowing air at regular intervals. c. Analyze the concentration of CO in the collected air samples using gas chromatography. The rate of CO excretion (VeCO) is an index of bilirubin production.
-
Tissue Analysis (Optional): At the end of the experiment, euthanize the mice and collect tissues (liver, spleen, intestine) to measure HO activity as described in Protocol 4.1.
-
Data Analysis: a. Calculate the VeCO for each mouse. b. Compare the VeCO between the SnMP-treated and control groups to determine the percentage reduction in bilirubin production.
Safety and Potential Adverse Effects
While SnMP has shown considerable efficacy, potential adverse effects have been noted. The most significant is photosensitization, which can cause transient erythema, particularly when used in conjunction with phototherapy.[4][6] Therefore, its use with phototherapy requires careful consideration. Additionally, SnMP may inhibit other hemoproteins, such as nitric oxide synthase (NOS), which could have broader physiological implications.[4] Long-term studies are ongoing to fully elucidate the safety profile of SnMP.
Conclusion
This compound is a potent and effective competitive inhibitor of heme oxygenase, offering a targeted approach to regulating heme catabolism and reducing bilirubin production. Its efficacy has been demonstrated in a range of in vitro, preclinical, and clinical settings, particularly in the context of neonatal hyperbilirubinemia. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. Further research is warranted to optimize dosing strategies, fully characterize its long-term safety profile, and explore its therapeutic potential in other conditions associated with dysregulated heme catabolism. The continued investigation of SnMP and similar heme oxygenase inhibitors holds significant promise for advancing the treatment of hyperbilirubinemia and related disorders.
References
- 1. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. publications.aap.org [publications.aap.org]
- 5. Tin-metalloporphyrins: an answer to neonatal jaundice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. Characterization of porphyrin heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ramesh Chandra (academic) - Wikipedia [en.wikipedia.org]
- 9. The effectiveness of oral this compound prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Class of Molecules: A Technical Guide to the Discovery and Development of Synthetic Metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development of synthetic metalloporphyrins. These versatile molecules, inspired by the "pigments of life" like heme and chlorophyll, have emerged as a cornerstone in various scientific disciplines, from catalysis to medicine.[1][2] This document delves into the seminal synthetic methodologies, presents key quantitative data for comparative analysis, and outlines detailed experimental protocols and workflows.
A Legacy of Innovation: The Discovery and Evolution of Synthetic Metalloporphyrins
The history of synthetic metalloporphyrins is a testament to the power of biomimicry.[3][4] Fascinated by the intricate functions of naturally occurring porphyrins in biological processes such as oxygen transport (hemoglobin) and photosynthesis (chlorophyll), scientists embarked on a journey to create synthetic analogues.[1][2] The initial breakthroughs in porphyrin synthesis were pioneered by researchers like Rothemund, followed by significant advancements by Adler and Longo, and Lindsey, which made meso-aryl porphyrins more accessible.[5] These foundational methods paved the way for the systematic insertion of various metal ions into the porphyrin core, giving birth to the vast and diverse field of synthetic metalloporphyrins.[6] Over the past four decades, these synthetic molecules have been extensively explored as catalysts for a wide range of chemical reactions, mimicking the enzymatic activity of systems like cytochrome P-450.[3][7][8]
The development of novel synthetic techniques has been a continuous pursuit, with a modern emphasis on sustainability. Methods such as microwave-assisted synthesis and solvent-free mechanochemistry have emerged as efficient and environmentally friendly alternatives to classical high-temperature solvent-based methods.[9] These advancements have not only accelerated the discovery of new metalloporphyrin structures but have also expanded their applicability in medicine, materials science, and energy conversion.[4][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of synthetic metalloporphyrins, providing a basis for comparison across different synthetic methods and applications.
Table 1: Comparison of Synthetic Yields for Metallotetraphenylporphyrins (M-TPPs)
| Metal | Synthetic Method | Solvent/Conditions | Reaction Time | Yield (%) | Reference |
| Zn(II) | Microwave-assisted | DMF | 15 min | 92 | [10] |
| Cu(II) | Microwave-assisted | DMF | 15 min | 96 | [10] |
| Co(II) | Microwave-assisted | DMF | 15 min | 91 | [10] |
| Ni(II) | Microwave-assisted | DMF | 15 min | 94 | [10] |
| Zn(II) | Mechanochemistry | Solvent-free, 25 Hz | 30 min | Quantitative | [1] |
| Cu(II) | Mechanochemistry | Solvent-free, 25 Hz | 90 min | 84 | [1] |
| Fe(III) | Conventional | DMF | 10 min (reflux) | >90 | [5] |
| H₂ (free base) | Mechanochemistry | Solvent-free, 25 Hz | 20 min (condensation) | 28 | [12] |
Table 2: Photophysical Properties of Selected Porphyrins and Metalloporphyrins
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Tetraphenylporphyrin (TPP) | THF | 0.11 (reference) | 0.55 | [6] |
| Zn-TPP | Ethanol | 0.0267 | - | [13] |
| Pd-5-(4-carboxyphenyl)-10,15,20-tris(4-methylphenyl)porphyrin | THF | - | 0.65 | [6] |
| Hematoporphyrin IX (free base) | Various | - | 0.44 - 0.85 | [14] |
| Zinc Phthalocyanine (ZnPc) | DMF | - | 0.56 (reference) | [8] |
| Porphyrin 2 (pyridyl-substituted) | DMF | 0.06 | 0.65 | [8] |
| Chlorin 2 (pyridyl-substituted) | DMF | 0.16 | 0.81 | [8] |
Table 3: Catalytic Performance of Metalloporphyrins in Oxidation Reactions
| Catalyst | Substrate | Oxidant | Turnover Number (TON) | Product(s) | Reference |
| Ruthenium Porphyrin | Various | 2,6-dichloropyridine-N-oxide/Air | up to 30,000 | Epoxides, Alcohols, Ketones | [10] |
| [Fe(TPP)]Cl | cis-Stilbene | Iodosylbenzene | - | Epoxide | [4] |
| [Fe(TPP)]Cl | Adamantane | Iodosylbenzene | - | Hydroxylated products | [4] |
| Mn-TNPP/ZnO | Cyclohexane | - | - | KA oil (cyclohexanol/cyclohexanone) | [7] |
| Nano Fe-porphyrin | Cyclohexene | Molecular Oxygen | 1300 | Epoxide | [7] |
| Bulk Fe-porphyrin | Cyclohexene | Molecular Oxygen | 600 | Epoxide | [7] |
Table 4: Stability and Binding Constants
| Metalloporphyrin | Ligand/Condition | Log β (Stability Constant) | Binding Affinity (K) | Reference |
| CuTPPS⁴⁻ | Me₂SO-water | 38.1 | - | [15] |
| ZnTPPS⁴⁻ | Me₂SO-water | 34.6 | - | [15] |
| Protoporphyrin IX dimethyl ester metal complexes | Nitroarene acceptors | Varies with solvent | - | [16] |
| ZnTPPBr₈ | Acetone | - | High | [17] |
| MgTPPBr₈ | Pyridine | - | Low | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and metallation of porphyrins.
Synthesis of meso-Tetraphenylporphyrin (TPP) via Microwave Irradiation
Materials:
-
Pyrrole
-
Benzaldehyde
-
Propionic acid
-
Methanol
-
10 mL CEM microwave reaction vessel with a stir bar
Procedure:
-
To the 10 mL microwave reaction vessel, add a stir bar, 2.0 mL (26.8 mmol) of propionic acid, 0.2 mL (11 mmol) deionized H₂O, 1.0 mL (9.8 mmol) benzaldehyde, and 0.68 mL (9.8 mmol) pyrrole.[18]
-
Place the reaction vessel immediately into a CEM Discover™ microwave reactor.[18]
-
Set the microwave parameters as follows: Dynamic mode, pre-stirring ON for 60 s, Temperature = 200°C, time at set point = 2:00 min, Power = 200 W, Pressure = 200 psi, Stirring = high, PowerMAX = ON.[18]
-
After the reaction is complete and the vessel has cooled, add 1 mL of cold methanol to the dark reaction mixture and place the vessel on ice for 10 minutes.[18]
-
Vacuum filter the reaction mixture using a small Hirsch funnel.[18]
-
Wash the resulting crystalline, purple precipitate with 0.5 mL of cold methanol (3 times), followed by 0.5 mL of boiling H₂O (3 times).[18]
-
Dry the product on the Hirsch funnel for 10 minutes. The typical yield is approximately 15%.[18]
Metal Insertion into TPP via Microwave Irradiation
Materials:
-
meso-Tetraphenylporphyrin (TPP)
-
Appropriate metal salt (e.g., ZnCl₂, CuCl₂) (5 equivalents)
-
N,N-dimethylformamide (DMF)
-
20 mL CEM microwave vial
-
Distilled water
Procedure:
-
In a 20 mL CEM microwave vial, add TPP (1 mmol) and the desired metal salt (5 mmol).[10]
-
Add 5 mL of N,N-dimethylformamide (DMF) to the vial.[10]
-
Heat the reaction mixture under microwave irradiation at 150°C for 15 minutes with an irradiation power of 600W.[10]
-
Monitor the reaction progress using UV-vis absorption spectrophotometry until the characteristic Q bands of the free-base porphyrin collapse into a single band, indicating metal insertion.[10]
-
After cooling to room temperature, wash the crude product mixture with 50 mL of ice-cold distilled water.[10]
-
Refrigerate the resulting suspension for a few hours to promote precipitation.[10]
-
Filter the precipitate under reduced pressure, wash with distilled water (50 mL), and dry overnight in an oven at 120°C, followed by drying in vacuo at room temperature to yield the metalloporphyrin as a crystalline solid.[10]
Mechanochemical Synthesis of Metalloporphyrins
Materials:
-
Porphyrin (e.g., 3,4-OMeTPP) (50 mg)
-
Metal salt (e.g., Zn(OAc)₂·2H₂O) (5 equivalents)
-
Stainless-steel grinding jar (10 mL)
-
Two stainless steel spheres (7 mm diameter)
-
Ball milling system (e.g., Retsch 400 MM)
-
Ethyl acetate and water for purification
Procedure:
-
Place the porphyrin (50 mg), the metal salt (5 equivalents), and two stainless steel spheres into the stainless-steel grinding jar.[1]
-
Submit the mixture to mechanical action in the ball milling system at a frequency of 25 Hz for 30–90 minutes.[1]
-
Monitor the reaction progress by taking small aliquots at 30-minute intervals, dissolving them in ethyl acetate, and analyzing by UV-Vis spectroscopy.[1]
-
Once the reaction is complete (indicated by the disappearance of the free-base porphyrin's Q bands), scrape the product from the jar.[1]
-
For hydrophobic porphyrins, purify the product through liquid-liquid extraction using ethyl acetate and water to remove the excess metal salt.[1]
Visualizing a World of Functionality
The following diagrams, rendered in the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships central to the study and application of synthetic metalloporphyrins.
Heme-Regulated Inhibitor (HRI) Signaling Pathway
Heme, an iron metalloporphyrin, is a critical signaling molecule that regulates protein synthesis in erythroid cells through its interaction with the Heme-Regulated Inhibitor (HRI) kinase.[3][9][19] This pathway ensures a balanced production of globin chains and heme for hemoglobin synthesis.[19]
Caption: Heme-Regulated Inhibitor (HRI) signaling pathway.
Experimental Workflow for Catalytic Oxidation
This workflow outlines the typical steps involved in evaluating the catalytic activity of a synthetic metalloporphyrin in an oxidation reaction, such as the epoxidation of an alkene.[4][8]
Caption: Workflow for evaluating metalloporphyrin catalytic activity.
Workflow for Metalloporphyrin-Based Gas Sensor Development
This diagram illustrates the process of developing and testing a chemiresistive gas sensor using metalloporphyrins as the sensing material.[6][20][21]
Caption: Development and testing workflow for a metalloporphyrin gas sensor.
Conclusion
The journey from the initial discovery of porphyrins to the rational design of sophisticated synthetic metalloporphyrins has been remarkable. These molecules continue to push the boundaries of catalysis, medicine, and materials science. The ongoing development of more efficient and sustainable synthetic methods, coupled with a deeper understanding of their structure-function relationships, promises a future where synthetic metalloporphyrins will play an even more significant role in addressing global challenges in health, energy, and environmental science. This guide serves as a foundational resource for researchers and professionals dedicated to harnessing the immense potential of these extraordinary compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of porphyrins and metalloporphyrins with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein cross-linking mediated by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metalloporphyrin-Based Metal-Organic Frameworks for the Ultrasensitive Chemiresistive Detection of NO2: Effect of the Central Metal on Tuning the Sensing Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heme-regulated eIF2α kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metalloporphyrin-based oxidation systems: from biomimetic reactions to application in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modulating the oxygen affinity of porphyrins with metals, ligands, and functional groups: A DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonmetallic carbon monoxide releasing molecules (CORMs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Design of oxophilic metalloporphyrins: an experimental and DFT study of methanol binding - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT02432D [pubs.rsc.org]
- 18. Syntheses, properties and cellular studies of metalloisoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of protein synthesis by the heme-regulated eIF2α kinase: relevance to anemias - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
The Inhibitory Effect of Tin Mesoporphyrin on Biliverdin and Bilirubin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tin mesoporphyrin (SnMP), a synthetic heme analog, has demonstrated significant efficacy in the reduction of bilirubin production. By competitively inhibiting the rate-limiting enzyme heme oxygenase (HO), SnMP effectively curtails the catabolism of heme into biliverdin and, subsequently, bilirubin. This technical guide provides an in-depth overview of the mechanism of action of SnMP, supported by quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the key pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutic agents targeting hyperbilirubinemia and other conditions characterized by excessive heme catabolism.
Core Mechanism of Action: Competitive Inhibition of Heme Oxygenase
The primary mechanism by which this compound exerts its effect is through the competitive inhibition of heme oxygenase, the crucial enzyme in the heme catabolic pathway. Heme oxygenase catalyzes the degradation of heme into equimolar amounts of biliverdin, iron, and carbon monoxide. Biliverdin is subsequently reduced to bilirubin by the enzyme biliverdin reductase.
SnMP, being structurally similar to heme, binds to the active site of heme oxygenase but cannot be catabolized. This competitive binding prevents the natural substrate, heme, from being broken down, thereby directly inhibiting the production of biliverdin and, as a consequence, bilirubin. This targeted inhibition forms the basis of its therapeutic potential in conditions such as neonatal hyperbilirubinemia.
Quantitative Data on the Efficacy of this compound
Clinical trials have provided robust quantitative data on the efficacy of SnMP in reducing bilirubin levels, particularly in neonates.
Table 1: Effect of this compound on Total Bilirubin Levels in Neonates
| Study | Patient Population | Dosage of SnMP | Key Findings | Reference |
| Bhutani VK, et al. (2016) | Newborns (≥35 weeks gestational age) at risk for hyperbilirubinemia | 4.5 mg/kg IM | At age 3 to 5 days, the mean total bilirubin (TB) in the SnMP-treated group increased by 8%, which was sixfold lower than the 47% increase in the sham-treated group (P<0.001). At age 7 to 10 days, the mean TB declined by 18% in the SnMP group compared with a 7.1% increase in the control group (P<0.001). The duration of phototherapy was halved in the SnMP group. | |
| Martinez JC, et al. (1999) | Full-term breastfed newborns with moderate hyperbilirubinemia | 6 µmol/kg IM | SnMP entirely eliminated the need for phototherapy. None of the 40 SnMP-treated infants required phototherapy, compared to 12 of 44 (27%) in the control group. The median time for bilirubin levels to decline to ≤13 mg/dL was significantly shorter in the SnMP group (86.5 hours) compared to the control group (120 hours). | |
| Kappas A, et al. (1995) | Term and near-term newborns with hyperbilirubinemia | 6 µmol/kg IM | In a direct comparison with phototherapy, a single dose of SnMP was superior in controlling hyperbilirubinemia. SnMP-treated infants had a significantly shorter time to case closure (bilirubin levels declining to a safe range) and required fewer bilirubin measurements. |
Note: While SnMP directly inhibits the production of biliverdin, quantitative data on biliverdin levels in clinical trials are scarce as the primary clinical endpoint is the reduction of the neurotoxic bilirubin.
Experimental Protocols
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This protocol is adapted from methodologies used to assess the inhibitory effect of compounds like SnMP on heme oxygenase activity.
Objective: To determine the activity of heme oxygenase by measuring the rate of bilirubin formation.
Materials:
-
Microsomal fraction containing heme oxygenase
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Hemin (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
This compound (inhibitor)
-
Chloroform
-
Spectrophotometer
Procedure:
-
Preparation of Microsomes: Isolate the microsomal fraction from tissue homogenates (e.g., liver, spleen) by differential centrifugation. The final pellet containing the microsomes is resuspended in potassium phosphate buffer.
-
Reaction Mixture Preparation: In a test tube, combine the microsomal protein, rat liver cytosol, hemin, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in potassium phosphate buffer. For inhibitor studies, add varying concentrations of SnMP to the reaction mixture.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by placing the tubes on ice.
-
Bilirubin Extraction: Add an equal volume of chloroform to each tube and vortex vigorously to extract the bilirubin. Centrifuge to separate the phases.
-
Spectrophotometric Measurement: Carefully collect the chloroform layer and measure the absorbance at the wavelength corresponding to the maximum absorption of bilirubin (approximately 464 nm).
-
Calculation of Activity: Calculate the amount of bilirubin produced based on its molar extinction coefficient. Heme oxygenase activity is typically expressed as picomoles of bilirubin formed per milligram of protein per hour.
Administration of this compound in Clinical Trials
Objective: To safely and effectively administer SnMP to human subjects, typically neonates, for the treatment of hyperbilirubinemia.
Materials:
-
Sterile, lyophilized this compound powder
-
Sterile water for injection or other suitable sterile diluent
-
Sterile syringes and needles for intramuscular injection
-
Alcohol swabs
Procedure (based on clinical trial descriptions):
-
Reconstitution: The lyophilized SnMP is reconstituted with a specific volume of sterile diluent to achieve the desired final concentration. The reconstitution should be performed under aseptic conditions.
-
Dosage Calculation: The dose is calculated based on the subject's body weight (e.g., 4.5 mg/kg or 6 µmol/kg).
-
Administration: The calculated volume of the reconstituted SnMP solution is drawn into a sterile syringe. The injection site (typically the anterolateral thigh muscle in neonates) is cleaned with an alcohol swab. The injection is administered intramuscularly.
-
Monitoring: Subjects are closely monitored for any adverse reactions, including local injection site reactions and photosensitivity. Bilirubin levels are monitored at specified intervals post-administration to assess efficacy.
Conclusion
This compound is a potent and specific inhibitor of heme oxygenase, the rate-limiting enzyme in the production of biliverdin and bilirubin. Its mechanism of action is well-established, and its clinical efficacy in reducing bilirubin levels, particularly in neonates, is supported by robust quantitative data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of SnMP and other heme oxygenase inhibitors. For drug development professionals, SnMP represents a targeted therapeutic approach with a clear mechanism and demonstrated clinical benefit. Further research may explore its utility in other conditions characterized by heme overload and excessive bilirubin production.
Methodological & Application
Application Notes and Protocols for Tin Mesoporphyrin in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin Mesoporphyrin (SnMP), also known as Stannsoporfin, is a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2] It functions by competitively inhibiting the heme oxygenase enzyme, thereby preventing the breakdown of heme into biliverdin, iron, and carbon monoxide.[2] This inhibitory action makes SnMP a valuable tool for investigating the physiological and pathophysiological roles of HO-1, particularly in studies related to oxidative stress, inflammation, and cell proliferation.[3][4] These application notes provide detailed protocols for the preparation and use of SnMP stock solutions in various cell culture assays.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in cell culture experiments.
Table 1: Physicochemical and Solubility Properties
| Property | Value | Source |
| Molecular Weight | 754.3 g/mol | [2][5] |
| Appearance | Crystalline solid | |
| Solubility in DMSO | ≤0.5 mg/mL | |
| ~0.5 mg/mL | [5] | |
| Solubility in Dimethylformamide (DMF) | 1 mg/mL | [5] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| In Vitro Ki for HO-1 | 14 nM | [1][5] |
Table 2: Recommended Working Concentrations for Cell Culture Assays
| Cell Line | Assay Type | Working Concentration (µM) | Incubation Time | Observed Effect | Source |
| A549 (Human lung adenocarcinoma) | Cell Viability (MTT) | 5, 10 | 72 hours | 22% and 43% reduction in viability, respectively | [3][4] |
| A549 | HO-1 Activity | 5, 10 | 72 hours | Inhibition of HO-1 enzymatic activity | [3][4] |
| A549 | Oxidative Stress (ROS) | 5, 10 | 72 hours | Upregulation of ROS and depletion of GSH | [3][4] |
| A549 | Cell Migration | Not specified | 24, 48, 72 hours | Reduction in cell migration rate | [4] |
| BEAS-2B (Human bronchial epithelial) | Cell Viability (MTT) | 5, 10 | 72 hours | Slight decrease in cell viability | [3][4] |
| NCI-H292 (Human mucoepidermoid carcinoma) | Cell Viability (MTT) | 5, 10 | 72 hours | No significant response | [3][4] |
| Huh-7 (Human liver carcinoma) | Antiviral Assay | 1, 5, 10, 15, 20 | 3 days | Reversed the antiviral effect of Sofalcone | |
| Human PBMCs | T-cell Proliferation | 1 - 100 | 7 days | Increased proliferation of CD4+ and CD8+ T cells | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO.
Materials:
-
This compound (SnMP) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Based on the molecular weight of SnMP (754.3 g/mol ), weigh out 0.754 mg of SnMP powder to prepare 1 mL of a 1 mM stock solution.
-
Dissolution: Add the weighed SnMP powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the SnMP is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The solid form of SnMP is stable for at least 4 years at -20°C. It is not recommended to store aqueous solutions for more than one day.
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol provides a method for determining the effect of SnMP on cell viability.
Materials:
-
Cells of interest (e.g., A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (SnMP) stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 7.0 x 10³ cells/well for A549 cells) in 100 µL of complete culture medium.[3][4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment with SnMP: Prepare serial dilutions of the SnMP stock solution in culture medium to achieve the desired final concentrations (e.g., 5 µM and 10 µM).[3][4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SnMP. Include vehicle control wells (medium with the same concentration of DMSO used for the highest SnMP concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).[3][4]
-
Addition of MTT Reagent: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[7] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Measurement of Heme Oxygenase-1 (HO-1) Enzymatic Activity
This protocol describes a spectrophotometric method to measure HO-1 activity in cell lysates.
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Protein quantification assay (e.g., Bradford assay)
-
Reaction mixture components:
-
NADPH
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PD)
-
Hemin (substrate)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Potassium phosphate buffer (pH 7.4)
-
-
Chloroform
-
Spectrophotometer
Procedure:
-
Cell Lysate Preparation: Harvest cells and prepare a microsomal fraction by differential centrifugation.[8] Resuspend the microsomal pellet in potassium phosphate buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
-
Enzymatic Reaction: In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 2 mg/mL) with the reaction mixture containing NADPH, G6P, G6PD, hemin, and rat liver cytosol.[4]
-
Incubation: Incubate the reaction mixture in the dark at 37°C for 1 hour.[4]
-
Reaction Termination and Bilirubin Extraction: Stop the reaction by adding chloroform. Vortex and centrifuge to separate the phases. Carefully collect the chloroform phase containing the bilirubin.
-
Spectrophotometric Measurement: Measure the absorbance of the chloroform phase at 464 nm and 530 nm. The amount of bilirubin formed is calculated from the difference in absorbance (A464 - A530) using an extinction coefficient of 40 mM⁻¹cm⁻¹.[4]
-
Calculation of HO-1 Activity: Express HO-1 activity as nmol of bilirubin formed per mg of protein per hour.
Visualizations
Signaling Pathway of HO-1 Inhibition by this compound
Caption: Inhibition of Heme Oxygenase-1 by this compound.
Experimental Workflow for a Cell Culture Assay with this compound
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - ProQuest [proquest.com]
- 4. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tin Mesoporphyrin in Neonatal Jaundice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tin mesoporphyrin (SnMP), a potent inhibitor of heme oxygenase, in the context of neonatal jaundice research. The included protocols are intended to serve as a guide for preclinical and clinical studies, ensuring proper dosage calculation, administration, and monitoring.
Introduction
Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns. While often benign, severe hyperbilirubinemia can lead to neurotoxicity. This compound (SnMP) offers a therapeutic approach by competitively inhibiting heme oxygenase, the rate-limiting enzyme in the catabolism of heme to bilirubin.[1] By blocking this pathway, SnMP effectively reduces the production of bilirubin.[2]
Mechanism of Action
SnMP is a synthetic metalloporphyrin that acts as a competitive inhibitor of heme oxygenase (HO).[1] HO catalyzes the breakdown of heme into biliverdin, which is subsequently converted to bilirubin.[2] SnMP binds to the active site of HO, preventing the degradation of heme and thereby reducing the production of bilirubin.[2] There are two main isoforms of heme oxygenase, HO-1 (inducible) and HO-2 (constitutive). SnMP has been shown to inhibit both isoforms.
Caption: Mechanism of Heme Oxygenase Inhibition by this compound.
Dosage and Administration
Dosage Calculation
Dosages of SnMP in neonatal jaundice studies have been reported in both micromoles per kilogram (µmol/kg) and milligrams per kilogram (mg/kg). It is crucial to ensure accurate conversion between these units.
Table 1: Summary of this compound Dosages in Neonatal Jaundice Studies
| Dosage (µmol/kg) | Dosage (mg/kg) | Study Population | Reference |
| 6 | ~4.5 | Preterm and term neonates | [3] |
| 4.5 | ~3.4 | Term and near-term neonates | [4] |
| 1 to 6 | ~0.75 to 4.5 | Preterm neonates | [5] |
Note: The molecular weight of this compound is approximately 754.3 g/mol . The conversion is calculated as: mg/kg = µmol/kg * (MW/1000).
Administration Route
The primary route of administration for SnMP in neonates is intramuscular (IM) injection.[3][5]
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This is a general guideline and should be adapted based on the manufacturer's instructions.
-
Materials:
-
Vial of lyophilized this compound
-
Sterile, pyrogen-free diluent (e.g., Sodium Chloride for Injection, USP)
-
Sterile syringe and needle for reconstitution
-
Alcohol swabs
-
-
Procedure:
-
Bring the vial of lyophilized SnMP and the diluent to room temperature.
-
Inspect the vial for any cracks or defects.
-
Remove the protective cap from the vial and clean the rubber stopper with an alcohol swab.
-
Using a sterile syringe, draw up the prescribed volume of the diluent.
-
Slowly inject the diluent into the SnMP vial, directing the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear.
-
The reconstituted solution is now ready for administration.
-
Protocol for Intramuscular Injection in Neonates
-
Materials:
-
Syringe with reconstituted SnMP
-
Appropriate size needle (typically 23-25 gauge, 16 mm length for neonates)[5]
-
Alcohol swabs
-
Cotton ball or gauze
-
Sharps container
-
-
Procedure:
-
Patient Identification and Consent: Verify the infant's identity and ensure informed consent has been obtained.
-
Site Selection: The recommended site for IM injection in neonates is the vastus lateralis muscle of the anterolateral thigh.
-
Positioning: Securely position the infant to ensure safety and comfort. A second person may be needed to help hold the infant still.
-
Site Preparation: Clean the selected injection site with an alcohol swab and allow it to air dry.
-
Injection:
-
Hold the muscle firmly between the thumb and forefinger.
-
Insert the needle at a 90-degree angle to the skin in a quick, smooth motion.
-
Inject the medication slowly and steadily.
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-Injection:
-
Apply gentle pressure to the injection site with a cotton ball or gauze.
-
Do not massage the injection site.
-
Dispose of the needle and syringe in a sharps container immediately.
-
-
Documentation: Record the administration details, including the date, time, dose, and injection site.
-
Caption: Workflow for Intramuscular Injection of this compound in Neonates.
Protocol for Bilirubin Monitoring
-
Baseline Measurement: Obtain a baseline total serum bilirubin (TSB) or transcutaneous bilirubin (TcB) level before administering SnMP.
-
Post-Administration Monitoring:
-
Measure TSB or TcB at regular intervals after SnMP administration. A common schedule is every 6-12 hours for the first 48 hours, then as clinically indicated.
-
In cases of severe hyperbilirubinemia or suspected hemolysis, more frequent monitoring (every 2-4 hours) may be necessary.[3]
-
-
Action Thresholds: The decision to initiate additional interventions, such as phototherapy or exchange transfusion, should be based on established guidelines that consider the infant's gestational age, postnatal age, and risk factors.
Table 2: Sample Bilirubin Monitoring Schedule
| Time Point | Action |
| Baseline (Pre-dose) | Measure TSB/TcB |
| 6 hours post-dose | Measure TSB/TcB |
| 12 hours post-dose | Measure TSB/TcB |
| 24 hours post-dose | Measure TSB/TcB |
| 48 hours post-dose | Measure TSB/TcB |
| Thereafter | As clinically indicated |
Adverse Effects and Management
The most commonly reported adverse effect of SnMP is a transient, mild erythema (redness of the skin), particularly when used in conjunction with phototherapy.[5] Photosensitivity is a known risk.
Protocol for Management of Photosensitivity
-
Minimize Light Exposure:
-
Protect the infant from direct sunlight and excessive artificial light.
-
Use amber-colored covers for incubators or bassinets to filter out potentially harmful wavelengths of light.
-
-
Phototherapy Considerations:
-
If phototherapy is required, use devices that emit light in the blue-green spectrum (460-490 nm) and have minimal ultraviolet (UV) and infrared (IR) output.
-
Monitor the infant's skin closely for any signs of erythema or rash.
-
Consider intermittent phototherapy cycles to reduce continuous light exposure.
-
-
Skin Care:
-
Keep the infant's skin clean and dry.
-
Avoid the use of lotions or creams that may increase photosensitivity.
-
-
Discontinuation: In the rare event of a severe photosensitive reaction, discontinuation of SnMP and/or phototherapy may be necessary.
Pharmacokinetics
Pharmacokinetic data for SnMP in neonates is limited. In adults, after an intravenous dose of 1.0 µmol/kg, the plasma elimination half-life was found to be approximately 3.8 hours. Plasma concentrations after intramuscular administration are similar to those after intravenous administration, with peak levels reached progressively over 2 hours.
Table 3: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value |
| Plasma Elimination Half-life (t½) | ~3.8 hours |
| Time to Peak Plasma Concentration (IM) | ~2 hours |
Conclusion
This compound shows promise as a therapeutic agent for the management of neonatal jaundice. Careful adherence to established protocols for dosage, administration, and monitoring is essential to ensure both efficacy and safety in a research setting. Further studies are needed to fully elucidate the pharmacokinetics and long-term safety profile of SnMP in the neonatal population.
References
- 1. apexbt.com [apexbt.com]
- 2. Phototherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 5. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tin Mesoporphyrin in Non-Small-Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin Mesoporphyrin (SnMP) is a potent competitive inhibitor of heme oxygenase (HO), an enzyme system with two isoforms, the inducible HO-1 and the constitutively expressed HO-2. In the context of non-small-cell lung cancer (NSCLC), the overexpression of HO-1 has been linked to tumor progression, chemoresistance, and aggressiveness. This document provides detailed application notes and protocols for the use of SnMP in NSCLC research, focusing on its mechanism of action, its effects on cancer cell proliferation and migration, and the underlying signaling pathways.
Mechanism of Action
SnMP exerts its anti-cancer effects in NSCLC primarily through the inhibition of HO-1 activity. HO-1 is a critical enzyme in maintaining redox homeostasis in cancer cells by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). By inhibiting HO-1, SnMP disrupts this antioxidant system, leading to an increase in intracellular reactive oxygen species (ROS) and a depletion of glutathione (GSH).[1][2] This induced oxidative stress can trigger a cascade of events, including the inhibition of cell proliferation and migration. The anti-tumorigenic effect of SnMP appears to be dependent on the basal expression levels of HO-1 in the NSCLC cells, with cells exhibiting high HO-1 levels, such as the A549 cell line, being more susceptible to its effects.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on the A549 NSCLC cell line.
Table 1: Effect of this compound on A549 Cell Viability
| Concentration (µM) | Treatment Duration (hours) | Cell Viability Reduction (%) | Approximate IC50 (µM) |
| 5 | 72 | 22 | >10 |
| 10 | 72 | 43 | Not explicitly determined, estimated to be >10 µM |
Data is derived from MTT assays performed on the A549 cell line.[1]
Table 2: Effect of this compound on A549 Cell Migration
| Concentration (µM) | Treatment Duration (hours) | Effect on Cell Migration |
| 5 | 24, 48, 72 | Significant reduction in cell migration rate |
| 10 | 24, 48, 72 | Significant reduction in cell migration rate |
Data is based on wound-healing assays.[3]
Table 3: Effect of this compound on Key Regulatory Proteins in A549 Cells
| Protein | Concentration (µM) | Treatment Duration (hours) | Change in Protein Level |
| HO-1 | 5, 10 | 72 | Increase |
| HO-2 | 5, 10 | 72 | Slight Decrease |
| G6PD | 5, 10 | 72 | Decrease |
| TIGAR | 5, 10 | 72 | Decrease |
| GCLC | 5, 10 | 72 | Decrease |
Data is derived from Western blot analysis.[1]
Signaling Pathways
SnMP treatment in NSCLC cells, particularly those with high HO-1 expression, impacts several key signaling pathways. The primary mechanism involves the inhibition of the Nrf2-mediated antioxidant response.
Caption: Signaling pathway of this compound in NSCLC.
Experimental Protocols
Cell Culture
-
Cell Lines: Human lung adenocarcinoma (A549) and human mucoepidermoid carcinoma (NCI-H292) cell lines can be used. A non-cancerous human bronchial epithelial cell line (BEAS-2B) can serve as a control.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat cells with desired concentrations of SnMP (e.g., 5 µM and 10 µM) for specified durations (e.g., 72 hours).
Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 7.0 × 10³ cells per well in 100 µL of complete culture medium.[1]
-
Incubation: Incubate the plates for 24 hours to allow cell attachment.
-
Treatment: Replace the medium with fresh medium containing 1% FBS and the desired concentrations of SnMP (e.g., 5 µM and 10 µM).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 100 µL of 0.25 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2 hours at 37°C.[1]
-
Formazan Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: After treatment with SnMP, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed and treat A549 cells in 96-well plates as described for the MTT assay.
-
DCFDA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Measurement of Glutathione (GSH)
-
Cell Lysis: Prepare cell lysates from SnMP-treated and control cells.
-
GSH Assay: Use a commercially available glutathione assay kit that measures the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB).
-
Absorbance Measurement: Measure the absorbance of TNB at 412 nm.
-
Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve generated with known concentrations of GSH.
Cell Migration (Wound-Healing) Assay
Caption: Workflow for the wound-healing cell migration assay.
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a medium containing 1% FBS and the desired concentrations of SnMP.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48, and 72 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
In Vivo Xenograft Model (Representative Protocol)
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
SnMP Administration (Suggested):
-
Dose: 20-50 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Schedule: Administer every 2-3 days for 3-4 weeks.
-
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound shows promise as a potential therapeutic agent for non-small-cell lung cancer, particularly for tumors with high HO-1 expression. Its ability to induce oxidative stress and inhibit key metabolic pathways provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols and data presented here offer a comprehensive guide for researchers to explore the application of SnMP in NSCLC research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCLC Antibody | Cell Signaling Technology [cellsignal.com]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Intramuscular Injection of Tin Mesoporphyrin in Newborns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1][2] By inhibiting HO, this compound effectively reduces the production of bilirubin.[1] This mechanism of action has positioned it as a therapeutic candidate for the management of neonatal hyperbilirubinemia (jaundice), a common condition in newborns that can lead to neurotoxicity if severe.[2] Clinical studies have demonstrated that a single intramuscular dose of this compound can significantly ameliorate the course of hyperbilirubinemia in both term and preterm newborns, thereby reducing the need for phototherapy.[3][4]
These application notes provide a detailed protocol for the proposed intramuscular administration of this compound to newborns for research and clinical trial purposes.
Data Presentation
Table 1: Dosage and Administration Summary from Clinical Trials
| Parameter | Value | Reference |
| Dosage (Weight-Based) | 3.0 mg/kg to 4.5 mg/kg | [2] |
| Dosage (Molar) | 6 µmol/kg | [3][4] |
| Route of Administration | Intramuscular (IM) | [1][3][5] |
| Frequency | Single dose | [3] |
| Timing of Administration | Within the first 24-48 hours of life | [3] |
Table 2: Clinical Efficacy in Preterm Newborns (at 6 µmol/kg dose)
| Outcome | Result | Reference |
| Reduction in Mean Peak Incremental Plasma Bilirubin | 41% | [3][4] |
| Reduction in Phototherapy Requirements | 76% | [3][4] |
Experimental Protocols
Protocol: Intramuscular Administration of this compound in Newborns
1. Patient Selection and Preparation:
-
Inclusion Criteria: Newborns (term and near-term) identified as being at high risk for developing severe hyperbilirubinemia. Specific criteria may be defined by the clinical trial protocol, such as elevated transcutaneous or serum bilirubin levels for age.
-
Exclusion Criteria: Newborns with known hypersensitivity to porphyrins or any component of the drug formulation.
-
Informed Consent: Obtain written informed consent from the parents or legal guardians of the newborn.
-
Baseline Measurements: Record the newborn's weight, gestational age, and baseline total and direct serum bilirubin levels.
2. Preparation of this compound for Injection:
-
Product Formulation: this compound for injection is typically provided as a sterile solution. The concentration of the solution should be verified from the product information sheet. Assumption: The product is supplied in a ready-to-use vial. If it is a lyophilized powder, it must be reconstituted according to the manufacturer's specific instructions with the provided diluent.
-
Dosage Calculation: Calculate the required volume of this compound solution based on the newborn's weight and the prescribed dose (e.g., 4.5 mg/kg).
-
Drawing the Medication:
-
Perform hand hygiene and don appropriate personal protective equipment.
-
Using a sterile syringe of an appropriate size (e.g., 1 mL), draw up the calculated volume of the this compound solution.
-
Ensure no air bubbles are present in the syringe.
-
3. Intramuscular Injection Procedure:
-
Injection Site: The preferred and safest site for intramuscular injection in newborns is the anterolateral aspect of the thigh, specifically the vastus lateralis muscle.
-
Needle Selection: Use a sterile, single-use needle of the appropriate gauge and length for a newborn. A 23- to 25-gauge needle with a length of 5/8 inch (16 mm) is typically recommended.
-
Patient Positioning: The newborn should be positioned securely to minimize movement. This can be achieved by a second healthcare professional holding the infant or by swaddling the upper body.
-
Injection Technique:
-
Cleanse the injection site with an alcohol swab and allow it to air dry.
-
Grasp the vastus lateralis muscle firmly.
-
Insert the needle at a 90-degree angle to the skin in a quick, smooth motion.
-
Inject the medication slowly and steadily.
-
Withdraw the needle at the same 90-degree angle.
-
Apply gentle pressure to the injection site with a sterile cotton ball. Do not massage the area.
-
Dispose of the needle and syringe in a sharps container immediately.
-
4. Post-Administration Monitoring:
-
Bilirubin Levels: Monitor total and direct serum bilirubin levels at 12, 24, and 48 hours post-injection, and then daily as clinically indicated.
-
Adverse Events:
-
Photosensitivity: This is a known adverse effect.[5][6] Protect the newborn from direct sunlight and prolonged exposure to bright, white lights. If phototherapy is required, the potential for photosensitive reactions should be carefully monitored. Mild, transient erythema has been observed in some newborns who received both this compound and phototherapy.[3][4]
-
Injection Site Reactions: Observe the injection site for signs of redness, swelling, or tenderness.
-
General Monitoring: Monitor vital signs (temperature, heart rate, respiratory rate) and overall clinical condition of the newborn.
-
Mandatory Visualizations
Signaling Pathway of Heme Oxygenase Inhibition
Caption: Heme oxygenase inhibition by this compound.
Experimental Workflow for Intramuscular Injection
Caption: Experimental workflow for this compound administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of Jaundice in Preterm Newborns by an Inhibitor of Bilirubin Production: Studies With Tin-Mesoporphyrin | Pediatrics | American Academy of Pediatrics [publications.aap.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Lyophilized Liposomal Formulation for Tin Mesoporphyrin Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin mesoporphyrin (SnMP) is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1] By inhibiting HO, SnMP effectively reduces the production of bilirubin, making it a promising therapeutic agent for the management of hyperbilirubinemia, particularly in neonates.[2][3] However, the clinical application of SnMP can be limited by its poor aqueous solubility and potential for photodegradation.
Liposomal delivery systems offer a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability, solubility, and pharmacokinetic profile.[4] Specifically, liposomal formulations can target SnMP to the spleen, a primary site of heme degradation, thereby increasing its local concentration and therapeutic efficacy.[1] To address the inherent instability of aqueous liposomal dispersions during long-term storage, lyophilization, or freeze-drying, is employed.[5][6] This process removes water from the formulation, resulting in a stable, dry powder that can be readily reconstituted prior to use, preserving the critical physicochemical characteristics of the liposomes, such as particle size and encapsulation efficiency.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo evaluation of a lyophilized liposomal formulation of this compound.
Data Presentation
Table 1: Formulation and Physicochemical Characteristics of Lyophilized Liposomal this compound
| Parameter | Value | Reference |
| Lipid Composition | Egg Phosphatidylcholine (EPC) | [1] |
| Drug-to-Lipid Ratio (w/w) | 1:20 (SnMP:EPC) | [1] |
| Cryoprotectant | Lactose | [1] |
| Particle Size (post-reconstitution) | < 200 nm | [1] |
| Encapsulation Efficiency (at pH 5) | Up to 90% | [1] |
| Zeta Potential (representative) | -25 mV to -40 mV | General liposome characteristics |
| Lyophilization Cycle | 1-day cycle | [1] |
Table 2: Illustrative Stability Data of a Representative Lyophilized Liposomal Formulation (6-month study)
This table presents representative data for a lyophilized liposomal formulation containing a different active pharmaceutical ingredient to illustrate typical stability profiles. Specific stability studies for the SnMP formulation are recommended.
| Storage Condition | Parameter | Initial | 1 Month | 3 Months | 6 Months | Reference |
|---|---|---|---|---|---|---|
| 4°C | Particle Size (nm) | 582 | 615 | 650 | 688 | [7] |
| Encapsulation Efficiency (%) | 72.8 | 71.2 | 69.5 | 67.1 | [7] | |
| Drug Content (%) | 100 | 98.5 | 95.1 | 92.3 | [7] | |
| 25°C / 60% RH | Particle Size (nm) | 582 | 680 | 710 | 737 | [7] |
| Encapsulation Efficiency (%) | 72.8 | 68.9 | 64.3 | 66.8 | [7] |
| | Drug Content (%) | 100 | 95.3 | 88.7 | 81.6 |[7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration and High-Pressure Homogenization
Materials:
-
This compound (SnMP)
-
Egg Phosphatidylcholine (EPC)
-
Chloroform
-
Methanol
-
Lactose
-
Phosphate buffer (pH 5.0)
-
Rotary evaporator
-
High-pressure homogenizer
Procedure:
-
Lipid Film Formation:
-
Dissolve appropriate amounts of EPC and SnMP (1:20 w/w ratio) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.[4][9][10]
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the inner surface of the flask.[4][9][10]
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4][9][10]
-
-
Hydration:
-
Hydrate the lipid film with a lactose-phosphate buffer (pH 5.0) by rotating the flask gently at a temperature above the lipid transition temperature. The volume of the buffer should be calculated to achieve the desired final lipid concentration.[4][9][10] This initial hydration will result in the formation of multilamellar vesicles (MLVs).
-
-
High-Pressure Homogenization:
-
Subject the MLV suspension to high-pressure homogenization to reduce the particle size and create unilamellar vesicles.[1]
-
Homogenize the suspension for 5-10 cycles at a pressure of 15,000-20,000 psi, ensuring the temperature is controlled throughout the process. The optimal number of cycles and pressure should be determined empirically to achieve a particle size of less than 200 nm with a narrow polydispersity index (PDI).
-
Protocol 2: Lyophilization of Liposomal this compound
Materials:
-
This compound liposome suspension
-
Lyophilizer
-
Sterile vials and stoppers
Procedure:
-
Prefilling:
-
Aseptically fill the liposomal SnMP suspension into sterile glass vials.
-
Partially insert sterile lyophilization stoppers onto the vials.
-
-
Freezing:
-
Load the vials into the lyophilizer.
-
Cool the shelves to -40°C at a rate of 1°C/minute and hold for 2-3 hours to ensure complete freezing of the product.[6]
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Increase the shelf temperature to -20°C and hold for 24-48 hours. The exact duration will depend on the formulation and vial size and should be determined by monitoring the product temperature and pressure.[6]
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Maintain the chamber pressure at 100 mTorr and hold for 12-24 hours to remove residual water.[6]
-
-
Stoppering and Sealing:
-
At the end of the cycle, backfill the chamber with sterile nitrogen to atmospheric pressure.
-
Fully stopper the vials under vacuum or nitrogen.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum seals.
-
Protocol 3: Characterization of Reconstituted Lyophilized Liposomal this compound
1. Reconstitution:
-
Reconstitute the lyophilized cake with sterile water for injection to the original volume.
-
Gently swirl the vial until the cake is completely dissolved and the solution appears as a homogenous dispersion.
2. Particle Size and Zeta Potential Analysis:
-
Dilute the reconstituted liposome suspension with an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Measure the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential of the diluted suspension using Laser Doppler Velocimetry.
3. Encapsulation Efficiency Determination by HPLC:
-
Separation of Free and Encapsulated SnMP:
-
Use size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugal ultrafiltration devices to separate the free SnMP from the liposomes.
-
-
Quantification of Total and Free SnMP:
-
Total SnMP: Disrupt a known volume of the reconstituted liposome suspension with a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated drug.
-
Free SnMP: Use the filtrate or the fraction corresponding to the free drug from the separation step.
-
Quantify the concentration of SnMP in both samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the appropriate wavelength for SnMP (around 404 nm).[11][12][13]
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE% = [(Total SnMP - Free SnMP) / Total SnMP] x 100
-
Protocol 4: In Vivo Efficacy Study in a Hyperbilirubinemia Animal Model (Gunn Rats)
Animal Model:
-
Gunn rats, which have a congenital deficiency of the enzyme UDP-glucuronosyltransferase, leading to unconjugated hyperbilirubinemia, are a suitable model.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize neonatal Gunn rats for a few days before the experiment.
-
Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Untreated Control
-
Group 2: Vehicle Control (reconstituted empty lyophilized liposomes)
-
Group 3: Aqueous SnMP solution
-
Group 4: Reconstituted Lyophilized Liposomal SnMP
-
-
-
Dosing:
-
Administer a single dose of the respective formulations via an appropriate route (e.g., subcutaneous or intraperitoneal injection). The dose of SnMP should be based on previous studies (e.g., 5-20 µmol/kg body weight).
-
-
Blood Sampling and Bilirubin Measurement:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours post-injection).
-
Centrifuge the blood samples to obtain plasma.
-
Measure the total serum bilirubin levels using a standard biochemical assay.
-
-
Data Analysis:
-
Plot the mean serum bilirubin concentration versus time for each group.
-
Calculate the area under the curve (AUC) for the bilirubin concentration-time profile.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the efficacy of the different formulations in reducing bilirubin levels.
-
Visualizations
References
- 1. publications.aap.org [publications.aap.org]
- 2. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Tin Mesoporphyrin in Spontaneous Intracerebral Hemorrhage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spontaneous intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1] Secondary brain injury, driven by the toxic effects of blood components in the brain parenchyma, is a critical therapeutic target. Heme, a component of hemoglobin, is a potent pro-oxidant, and its degradation by the enzyme heme oxygenase (HO) can release toxic ferrous iron, contributing to oxidative stress and neuronal damage.[2][3][4] Tin mesoporphyrin (SnMP) is a potent competitive inhibitor of heme oxygenase and has been investigated as a neuroprotective agent in preclinical models of ICH.[1][2][4] These application notes provide a summary of the use of SnMP in ICH models, including detailed experimental protocols and an overview of its mechanism of action.
Mechanism of Action of this compound in ICH
Following intracerebral hemorrhage, the breakdown of extravasated red blood cells releases large amounts of heme into the brain parenchyma. The inducible isoform of heme oxygenase, HO-1, is upregulated in response to this heme overload. HO-1 catalyzes the degradation of heme into biliverdin, carbon monoxide (CO), and ferrous iron (Fe2+). While biliverdin and CO can have cytoprotective effects, the release of free iron is highly toxic, as it participates in Fenton reactions to generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and neuronal cell death.[2][3][4]
This compound acts as a competitive inhibitor of heme oxygenase, binding to the active site of the enzyme and preventing the breakdown of heme.[5] By inhibiting HO-1, SnMP is hypothesized to reduce the production of toxic iron, thereby mitigating downstream oxidative damage and neuroinflammation.[2][3][4] Some studies also suggest a potential link between HO-1 and the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the inflammatory response to ICH.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound in preclinical models of intracerebral hemorrhage. It is important to note that while promising, the data, particularly in rodent models, is still limited, and further dose-response studies are warranted.
| Animal Model | ICH Induction Method | SnMP Administration | Key Findings | Reference |
| Pig (9-11 kg) | Autologous blood infusion into frontal white matter | 87.5 µM SnMP in DMSO included in the infused blood | Hematoma Volume: SnMP: 0.68 ± 0.08 cc vs. Vehicle: 1.39 ± 0.30 cc (p<0.025)Edema Volume: SnMP: 1.16 ± 0.33 cc vs. Vehicle: 1.77 ± 0.31 cc (p<0.05) | [1] |
| Rabbit | Stereotaxic injection of autologous blood | Repeated intravenous injections (dosage not specified) | Significant protection against neuronal loss in the perifocal reactive zone. | [2][3][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is adapted from a study using a rabbit model of ICH and should be optimized for the specific animal model and experimental design.[6]
Materials:
-
Tin (IV) mesoporphyrin IX dichloride powder
-
0.5 M NaOH
-
Lactated Ringer's solution
-
0.1 M HCl
-
Sterile 0.2 µm nylon filters
-
Sterile tubes
Procedure:
-
Work under subdued light as SnMP is light-sensitive.
-
To prepare a 10 µmol/ml stock solution, dissolve the SnMP powder in 0.5 ml of 0.5 M NaOH. Ensure the powder is completely dissolved to form a clear solution.
-
Add 3 ml of lactated Ringer's solution to the SnMP solution.
-
Adjust the pH of the solution to 7.8 by the drop-wise addition of 0.1 M HCl.
-
Sterile-filter the final solution through a 0.2 µm nylon filter into a sterile tube.
-
Store the prepared solution in the dark and use within 24 hours.
Rodent Models of Spontaneous Intracerebral Hemorrhage
The two most common methods for inducing ICH in rodents are the intrastriatal injection of autologous blood and the injection of bacterial collagenase.[7][8][9][10]
This model mimics the initial mass effect of a hematoma.[11][12][13]
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Micro-syringe with a 26-gauge needle
-
Surgical drill
-
Suturing material
-
Warming pad
Procedure (Rat Example): [14]
-
Anesthetize the rat and mount it in a stereotaxic frame. Maintain body temperature with a warming pad.
-
Make a midline scalp incision and expose the skull.
-
Drill a small burr hole over the target location (e.g., for the striatum: 0.2 mm posterior to bregma, 3.0 mm lateral to the midline).
-
Collect a precise volume of autologous blood (e.g., 50-100 µl) from the tail artery.
-
Slowly inject the blood into the striatum at a depth of 5.0-6.0 mm from the skull surface at a controlled rate (e.g., 2 µl/min).
-
Leave the needle in place for an additional 5-10 minutes to prevent reflux.
-
Slowly withdraw the needle, seal the burr hole with bone wax, and suture the incision.
-
Monitor the animal during recovery.
This model simulates a more gradual bleed by enzymatically disrupting blood vessels.[7][8][15][16]
Materials:
-
Same as the autologous blood model
-
Bacterial collagenase type VII-S
-
Sterile saline
Procedure (Mouse Example): [8][15]
-
Anesthetize the mouse and fix it in a stereotaxic frame.
-
Prepare a solution of collagenase in sterile saline (e.g., 0.075 units in 0.5 µl).
-
Following the same surgical procedure as the blood injection model, drill a burr hole over the striatum (e.g., 0.5 mm anterior to bregma, 2.1 mm lateral to the midline).
-
Slowly inject the collagenase solution into the striatum at a depth of 3.1 mm from the bregma.
-
Leave the needle in place for 10 minutes before slow withdrawal.
-
Close the burr hole and suture the incision.
-
Monitor the animal during recovery.
Assessment of Outcomes
Several scoring systems are used to assess functional deficits after ICH in rodents.
-
Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, reflex, and balance functions. A higher score indicates a more severe deficit.[2]
-
Longa Score: A five-point scale primarily assessing motor deficits.
-
Bederson Score: A three-point scale observing postural changes and forelimb flexion.[11]
-
Forelimb Placing Test: Assesses the ability of the animal to place its contralateral paw onto a surface in response to sensory stimuli.[9][10]
-
Corner Test: Measures sensorimotor asymmetry by observing the turning preference of the animal when placed in a corner.[10]
-
At the designated time point, euthanize the animal and rapidly remove the brain.
-
Dissect the brain into regions of interest (e.g., ipsilateral and contralateral hemispheres, cerebellum).
-
Immediately weigh the tissue samples to obtain the wet weight.
-
Dry the samples in an oven at 100°C for 24-48 hours until a constant weight is achieved (dry weight).
-
Calculate brain water content as: [(wet weight - dry weight) / wet weight] x 100%.
-
Euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and process for sectioning (frozen or paraffin-embedded).
-
Stain coronal sections with Hematoxylin and Eosin (H&E).
-
Capture images of the sections and use image analysis software to measure the area of the hematoma on each slice.
-
Calculate the total hematoma volume by integrating the area across the thickness of the sections.
Visualizations
References
- 1. Tin-mesoporphyrin, a potent heme oxygenase inhibitor, for treatment of intracerebral hemorrhage: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heme oxygenase in experimental intracerebral hemorrhage: the benefit of tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Heme Oxygenase in Experimental Intracerebral Hemorrhage: The Benefit of Tin‐Mesoporphyrin | Semantic Scholar [semanticscholar.org]
- 5. Intracerebral hemorrhage induces edema and oxidative stress and alters N-methyl-D-aspartate receptor subunits expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Relationship between edema and intracranial pressure following intracerebral hemorrhage in rat [frontiersin.org]
- 7. Intracerebral hemorrhage models in rat: comparing collagenase to blood infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental animal models and evaluation techniques in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TSPO deficiency exacerbates acute brain damage after intracerebral hemorrhage in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannitol and Hypertonic Saline Reduce Swelling and Modulate Inflammatory Markers in a Rat Model of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. T cell receptor activation contributes to brain damage after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Age-Related Comparisons of Evolution of the Inflammatory Response After Intracerebral Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T cell receptor activation contributes to brain damage after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heme activates TLR4-mediated inflammatory injury via MyD88/TRIF signaling pathway in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tin Mesoporphyrin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of tin mesoporphyrin (SnMP), a competitive inhibitor of heme oxygenase (HO). The protocols outlined below are intended for preclinical and clinical research settings to assess the therapeutic potential of SnMP in conditions characterized by excessive bilirubin production, such as neonatal hyperbilirubinemia, and to explore its role as an immune checkpoint inhibitor in cancer.
Introduction to this compound (SnMP)
This compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that acts as a potent competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the heme catabolic pathway.[1][2][3] By blocking the conversion of heme to biliverdin, SnMP effectively reduces the production of bilirubin.[1][4] This mechanism of action has made it a subject of investigation for the prevention and treatment of neonatal hyperbilirubinemia.[4][5][6] More recently, SnMP has been repurposed in preclinical studies as an immune checkpoint inhibitor, showing therapeutic efficacy in cancer models.[7][8]
Mechanism of Action: Heme Catabolic Pathway
Heme oxygenase catalyzes the degradation of heme into biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase.[2] SnMP competitively binds to the active site of heme oxygenase, preventing the breakdown of heme and thereby decreasing bilirubin formation.[1]
Preclinical Efficacy Testing: In Vitro and In Vivo Models
In Vitro Heme Oxygenase Inhibition Assay
This protocol is designed to determine the inhibitory activity of SnMP on heme oxygenase in a cell-free system.
Protocol:
-
Preparation of Microsomal Fractions:
-
Isolate microsomal fractions containing heme oxygenase from rat spleen or liver, or from cultured cells (e.g., macrophages).[9][10]
-
Homogenize the tissue or cells in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and centrifuge to pellet nuclei and mitochondria.[9]
-
Ultracentrifuge the supernatant at 105,000 x g to pellet the microsomal fraction.[9]
-
Resuspend the pellet in a known volume of buffer and determine the protein concentration.
-
-
Heme Oxygenase Activity Assay:
-
Quantification of Bilirubin:
Data Presentation:
| SnMP Concentration (µM) | Heme Oxygenase Activity (nmol bilirubin/mg protein/hr) | % Inhibition |
| 0 (Vehicle) | Value | 0 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
In Vivo Efficacy in a Mouse Model of Hyperbilirubinemia
This protocol outlines the steps to assess the efficacy of SnMP in reducing bilirubin levels in a mouse model.
Protocol:
-
Animal Model:
-
Experimental Groups:
-
Control Group: Administer vehicle (e.g., saline).
-
SnMP Treatment Group(s): Administer one or more doses of SnMP (e.g., via oral gavage or intramuscular injection).[13]
-
Positive Control (optional): A known inhibitor of heme oxygenase.
-
-
Dosing and Administration:
-
Sample Collection and Analysis:
-
Tissue Analysis (optional):
-
At the end of the study, euthanize the animals and collect tissues such as the liver and spleen.
-
Measure heme oxygenase activity in these tissues as described in the in vitro protocol.[13]
-
Data Presentation:
| Treatment Group | Time Point (hours) | Mean Total Serum Bilirubin (mg/dL) ± SD |
| Vehicle Control | 0 | Value |
| 12 | Value | |
| 24 | Value | |
| 48 | Value | |
| 72 | Value | |
| SnMP (X mg/kg) | 0 | Value |
| 12 | Value | |
| 24 | Value | |
| 48 | Value | |
| 72 | Value |
Clinical Trial Design for Neonatal Hyperbilirubinemia
The following provides a general framework for a clinical trial to evaluate the efficacy of SnMP in newborns.
Study Design:
A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.[5][15]
Patient Population:
Newborns at risk for developing severe hyperbilirubinemia, for example, those with a predischarge transcutaneous bilirubin (TcB) level >75th percentile.[5][15]
Intervention:
-
Treatment Group: A single intramuscular injection of SnMP (e.g., 4.5 mg/kg).[5][15]
-
Control Group: A placebo (e.g., saline) injection.
Primary Endpoints:
Secondary Endpoints:
Data Collection and Analysis:
-
Measure TcB and/or TSB at baseline and at regular intervals post-intervention.
-
Record the initiation and duration of any phototherapy.
-
Monitor for any adverse events.
-
Statistical analysis should compare the outcomes between the SnMP and placebo groups.
Data Presentation:
| Outcome Measure | SnMP Group (n=X) | Placebo Group (n=Y) | p-value |
| Mean Duration of Phototherapy (hours) | Value ± SD | Value ± SD | Value |
| Mean Change in TSB at 48 hours (mg/dL) | Value ± SD | Value ± SD | Value |
| Percentage of Infants Requiring Phototherapy | Value% | Value% | Value |
| Incidence of Photosensitivity Reactions | Value% | Value% | Value |
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of SnMP from preclinical to clinical stages.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing this compound as an immune checkpoint inhibitor shows therapeutic efficacy in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing this compound as an Immune Checkpoint Inhibitor Shows Therapeutic Efficacy in Preclinical Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effectiveness of oral this compound prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurement and clinical usefulness of bilirubin in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Non-invasive Technique of Measuring Bilirubin Levels Using BiliCapture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical trial of this compound to prevent neonatal hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring Heme Oxygenase Activity Following Tin Mesoporphyrin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme oxygenase (HO) is a critical enzyme in cellular homeostasis, responsible for the rate-limiting step in the degradation of heme into biliverdin, free iron, and carbon monoxide (CO)[1][2]. There are two main isoforms: the inducible HO-1, which is upregulated in response to oxidative stress and inflammation, and the constitutively expressed HO-2[2]. Given the cytoprotective and anti-inflammatory roles of the HO system, its modulation is a significant area of interest in drug development. Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a potent competitive inhibitor of heme oxygenase and serves as a valuable tool for studying the physiological and pathological roles of HO activity[3][4][5]. This document provides detailed protocols for measuring HO activity after treatment with SnMP.
Mechanism of Action of this compound (SnMP)
This compound is a synthetic metalloporphyrin that acts as a competitive inhibitor of heme oxygenase[3][4][5]. Structurally similar to heme, SnMP binds to the active site of the HO enzyme, thereby preventing the binding and subsequent degradation of the natural substrate, heme[3]. This inhibition blocks the production of biliverdin, and consequently bilirubin, as well as carbon monoxide[3]. It is important to note that while SnMP is a potent inhibitor of HO activity, some studies have shown that it can paradoxically lead to an increase in HO-1 protein expression. This is thought to be a compensatory mechanism where the cell attempts to overcome the enzymatic blockade[4].
Data Presentation: Quantitative Analysis of HO Activity Inhibition by SnMP
The following table summarizes representative quantitative data on the effect of SnMP on heme oxygenase activity in a non-small-cell lung cancer cell line (A549).
| Treatment Group | SnMP Concentration (µM) | Duration of Treatment (hours) | Heme Oxygenase Activity (% of Control) | Reference |
| Control | 0 | 72 | 100 | [4] |
| SnMP | 5 | 72 | ~55% | [4] |
| SnMP | 10 | 72 | ~40% | [4] |
Table 1: Effect of this compound (SnMP) on Heme Oxygenase Activity in A549 Cells. Data is expressed as a percentage of the untreated control group. The results demonstrate a significant dose-dependent reduction in total HO activity following SnMP treatment.
Experimental Protocols
Preparation of Microsomal Fractions from Cell or Tissue Samples
This protocol describes the isolation of the microsomal fraction, which is enriched in heme oxygenase-1, from cell or tissue samples[1][6].
Materials:
-
Homogenizing buffer: 0.25 M sucrose, 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.
-
100 mM potassium phosphate buffer (pH 7.4) with 20% glycerol.
-
Cultured cells or tissue sample.
-
Dounce homogenizer or sonicator.
-
Refrigerated centrifuge and ultracentrifuge.
Procedure:
-
Harvest cells or excise tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or minced tissue in 3 volumes of ice-cold homogenizing buffer per gram of tissue.
-
Homogenize the sample on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Carefully collect the supernatant (this is the S9 fraction) and transfer it to an ultracentrifuge tube.
-
Ultracentrifuge the supernatant at 105,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Wash the microsomal pellet by resuspending it in homogenizing buffer and repeating the ultracentrifugation step.
-
Resuspend the final microsomal pellet in 100 mM potassium phosphate buffer containing 20% glycerol.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA).
-
Store the microsomal fractions at -80°C until use.
Heme Oxygenase Activity Assay (Spectrophotometric Method)
This protocol outlines the measurement of HO activity by quantifying the formation of bilirubin, the downstream product of the HO-catalyzed reaction[4][6].
Materials:
-
Microsomal fraction from control and SnMP-treated samples.
-
Rat liver cytosolic fraction (as a source of biliverdin reductase).
-
Reaction mixture components:
-
1 M Potassium phosphate buffer (pH 7.4)
-
20 mM Hemin solution
-
1 M Glucose-6-phosphate (G6P)
-
10 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)
-
10 mM NADPH
-
-
Chloroform
-
Spectrophotometer
Procedure:
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (final concentration 100 mM)
-
Microsomal protein (e.g., 0.5 mg)
-
Rat liver cytosolic protein (e.g., 1-2 mg)
-
NADPH (final concentration 1 mM)
-
Glucose-6-phosphate (final concentration 2 mM)
-
Glucose-6-phosphate dehydrogenase (1 unit)
-
Hemin (final concentration 25 µM)
-
Adjust the final volume with potassium phosphate buffer.
-
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for 60 minutes in the dark.
-
Reaction Termination: Stop the reaction by placing the tubes on ice.
-
Bilirubin Extraction: Add an equal volume of chloroform to each tube and vortex vigorously to extract the bilirubin.
-
Phase Separation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Spectrophotometric Measurement: Carefully transfer the lower chloroform layer to a cuvette. Measure the absorbance of the chloroform extract by scanning from 460 nm to 530 nm. The amount of bilirubin formed is calculated from the difference in absorbance between 464 nm and 530 nm, using an extinction coefficient of 40 mM⁻¹cm⁻¹ for bilirubin[4][6].
-
Calculation of HO Activity: Heme oxygenase activity is typically expressed as nanomoles of bilirubin formed per milligram of microsomal protein per hour.
Visualizations
Caption: Heme catabolism and its inhibition by SnMP.
Caption: Workflow for measuring HO activity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages in preclinical models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tin Mesoporphyrin (SnMP) Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with tin mesoporphyrin (SnMP) in aqueous buffers. The following sections offer frequently asked questions (FAQs), detailed experimental protocols, and a troubleshooting guide to facilitate the successful preparation of SnMP solutions for your research needs.
Frequently Asked questions (FAQs)
Q1: What is this compound (SnMP) and what are its general solubility characteristics?
A1: this compound (SnMP), also known as stannsoporfin, is a synthetic heme analog that acts as a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in heme catabolism. Its molecular weight is 754.3 g/mol .[1][2] SnMP is a crystalline solid that is sparingly soluble in aqueous buffers.[3] Its solubility is highly dependent on pH, with significantly better solubility in alkaline conditions.[4]
Q2: Why is my SnMP precipitating when I dilute my organic stock solution into an aqueous buffer?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like SnMP. When the concentrated organic stock solution (e.g., in DMSO) is rapidly introduced to an aqueous environment, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q3: How does pH affect the solubility of SnMP?
A3: The solubility of SnMP is highly pH-dependent.[4]
-
Alkaline pH (high pH): SnMP is most soluble in alkaline aqueous solutions. At high pH, the chloride ligands on the tin atom can be exchanged for hydroxide ions, forming a more soluble dihydroxide complex.[4]
-
Neutral pH: At neutral pH, a mixture of species exists, leading to intermediate aqueous solubility.[4]
-
Acidic pH (low pH): SnMP is poorly soluble in acidic conditions, forming a poorly soluble complex.[4]
Q4: Can I do anything to improve the solubility of SnMP in my aqueous buffer?
A4: Yes, several strategies can be employed to enhance the solubility of SnMP in aqueous solutions. These include:
-
Using a co-solvent system: Preparing the stock solution in a suitable organic solvent like DMSO or DMF and then using a stepwise dilution into your aqueous buffer is a common approach.[3]
-
pH adjustment: Preparing your aqueous buffer at a slightly alkaline pH (e.g., pH 8.0-9.0) can significantly improve SnMP solubility.
-
Employing solubility enhancers: The use of agents like cyclodextrins can encapsulate the hydrophobic SnMP molecule, increasing its aqueous solubility.[5][6]
Q5: How can I tell if my SnMP is aggregating in solution?
A5: Aggregation of porphyrins can be detected through several methods:
-
Visual Inspection: The most apparent signs are the formation of a visible precipitate or a cloudy/turbid appearance of the solution.
-
UV-Vis Spectroscopy: Aggregation can cause changes in the UV-Vis absorption spectrum. Specifically, you may observe a broadening, a shift (either a blue-shift for H-aggregates or a red-shift for J-aggregates), or a decrease in the intensity of the Soret band, which is the strong absorption peak for porphyrins around 400 nm.[1][7]
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of larger particles (aggregates) in your solution.[8][9]
Quantitative Data Summary
The solubility of this compound is influenced by the solvent system and pH. Below is a summary of available quantitative solubility data.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility |
| Dimethyl sulfoxide (DMSO) | Not Applicable | Not Specified | ≤ 0.5 mg/mL[2] |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | ~1 mg/mL[2] |
| 1:1 DMSO:Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~0.5 mg/mL[3][10] |
| Aqueous Buffers (general) | Neutral | Not Specified | Sparingly soluble[3] |
| Aqueous Solution | Acidic | Not Specified | Poorly soluble[4] |
| Aqueous Solution | Alkaline | Not Specified | Highly soluble[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of SnMP in an organic solvent, which can then be diluted into aqueous buffers for experiments.
Materials:
-
This compound (SnMP) powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of SnMP powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock solution concentration (e.g., 1 mg/mL in DMF or 0.5 mg/mL in DMSO).[2]
-
Vortex the solution vigorously for 1-2 minutes until the SnMP is completely dissolved. A clear, colored solution should be obtained.
-
If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a Working Solution of this compound for In Vitro Cell Culture Assays
This protocol details the dilution of an organic stock solution of SnMP into cell culture medium for use in cellular assays. The key is a stepwise dilution to prevent precipitation.
Materials:
-
SnMP stock solution in DMSO (e.g., 0.5 mg/mL)
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the SnMP stock solution at room temperature, protected from light.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add a volume of the pre-warmed cell culture medium. b. While gently vortexing the medium, add a small volume of the SnMP stock solution to create an intermediate dilution (e.g., a 1:10 dilution).
-
Final Dilution: a. To the final volume of pre-warmed cell culture medium required for your experiment, add the appropriate volume of the intermediate dilution while gently vortexing. b. This two-step dilution process helps to minimize the rapid change in solvent polarity, reducing the risk of precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low enough to not affect cell viability (typically ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation or turbidity before adding it to your cells. Use the solution immediately after preparation.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
Q: My SnMP powder is not dissolving in DMSO or DMF.
A:
-
Potential Cause: The solvent may not be anhydrous, or the solubility limit is being approached.
-
Recommended Solution:
-
Ensure you are using a fresh, anhydrous grade of DMSO or DMF.
-
Try gentle warming of the solution in a 37°C water bath.
-
Briefly sonicate the solution in 5-10 minute intervals.
-
If the solid still does not dissolve, you may have exceeded the solubility limit for that solvent.
-
Q: A precipitate forms immediately when I add my SnMP stock solution to my aqueous buffer (e.g., PBS or cell culture medium).
A:
-
Potential Cause: This is likely due to the rapid change in solvent polarity, causing the SnMP to "crash out" of solution.
-
Recommended Solution (Stepwise Dilution):
-
Prepare your high-concentration stock solution in 100% DMSO or DMF.
-
Create an intermediate dilution by adding a small volume of the stock solution to your pre-warmed (37°C) aqueous buffer or cell culture medium (e.g., a 1:10 dilution).
-
Add this intermediate dilution to the final volume of your aqueous solution while gently vortexing to ensure rapid and even dispersion.
-
Always ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system.
-
Q: My SnMP solution is initially clear but becomes cloudy or forms a precipitate over time.
A:
-
Potential Cause: The SnMP is slowly aggregating in the aqueous environment. This can be influenced by temperature fluctuations, pH shifts, or high concentrations.
-
Recommended Solution:
-
Prepare Fresh: Prepare your SnMP working solutions fresh before each experiment. Aqueous solutions of SnMP are not recommended for long-term storage.
-
pH Adjustment: Consider preparing your aqueous buffer at a slightly alkaline pH (e.g., pH 8.0) to improve and maintain solubility.
-
Solubility Enhancers: For persistent aggregation issues, consider formulating SnMP with a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD). This involves co-dissolving the SnMP and cyclodextrin.[6]
-
Characterize Aggregation: Use UV-Vis spectroscopy to check for changes in the Soret peak, which can indicate aggregation. A broadening or a shift in the peak is a common sign.[1][7]
-
Q: I am seeing inconsistent results in my biological assays.
A:
-
Potential Cause: This could be due to variable amounts of soluble, monomeric SnMP due to precipitation or aggregation.
-
Recommended Solution:
-
Visual Inspection: Always visually inspect your SnMP working solutions for any signs of precipitation before use.
-
Fresh Preparations: Use freshly prepared solutions for each experiment to ensure consistency.
-
Solubility Confirmation: If possible, confirm the concentration of your final working solution using a spectrophotometer to ensure you are working with the intended concentration of soluble SnMP.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Driven Self-Organization of Meso-Substituted Porphyrins: Morphological Analysis from Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of tin mesoporphyrin during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tin mesoporphyrin (SnMP) during storage and experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've received my solid this compound. What is the correct storage temperature?
A: For long-term storage (months to years), it is highly recommended to store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] While some suppliers suggest that the compound is stable for short periods at ambient temperatures, such as during shipping, -20°C is the optimal condition to ensure maximal stability and prevent degradation over time.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2][5]
Q2: My SnMP solution appears to have lost efficacy. What could be the cause?
A: Loss of efficacy is often due to degradation. The most common causes are exposure to light, improper storage temperature, or issues with the solvent. SnMP is photosensitive and can degrade upon exposure to light, particularly UV-A.[6] Additionally, aqueous solutions of SnMP are not recommended for long-term storage; they should ideally be used within a day.[4] Stock solutions in anhydrous DMSO are more stable, especially when stored at -20°C or -80°C and protected from light.
Q3: I observed a precipitate in my aqueous buffer after adding the SnMP stock solution. How can I fix this?
A: this compound is sparingly soluble in aqueous buffers.[4] Precipitation occurs when the concentration of SnMP exceeds its solubility limit in the final aqueous solution. To resolve this, ensure your initial stock solution is fully dissolved in an appropriate organic solvent like DMSO before diluting it with the aqueous buffer.[4] It is recommended to add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. If precipitation persists, you may need to reduce the final concentration of SnMP or increase the percentage of DMSO in the final solution, if your experimental protocol allows. A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve SnMP at approximately 0.5 mg/mL.[4]
Q4: How many times can I freeze and thaw my SnMP stock solution?
A: It is best practice to minimize freeze-thaw cycles. Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[7] This prevents the degradation that can occur with repeated temperature fluctuations. For stock solutions stored at -20°C, it is recommended to use them within one month, while storage at -80°C can extend their usability to six months.[7]
Q5: Should I be concerned about photosensitivity when working with SnMP?
A: Yes. SnMP is a photosensitizing agent.[8][9][10] Exposure to light, especially high-energy light, can cause both degradation of the compound and potential phototoxic effects in cellular or in vivo models.[6] All work with SnMP and its solutions should be performed under subdued light conditions. Use amber vials or wrap containers in aluminum foil to protect them from light during storage and experiments.
Storage Condition Guidelines
Proper storage is critical for maintaining the integrity of this compound. The following table summarizes the recommended conditions for both solid compound and solutions.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term (≥4 years)[4] | Store in a tightly sealed, light-proof container, away from moisture.[1] |
| 0 - 4°C | Short-term (days to weeks)[2][5] | Ensure container is well-sealed and protected from light. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[7] | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month[7] | Aliquot and protect from light.[7] | |
| Aqueous Solution | 2 - 8°C | Not recommended (>1 day)[4] | Prepare fresh before each experiment due to limited stability. Protect from light. |
Experimental Protocols
Protocol for Preparation of SnMP Stock Solution
This protocol describes the standard procedure for preparing a this compound stock solution in DMSO.
-
Preparation: Work in a fume hood under subdued lighting conditions. Allow the vial of solid SnMP to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of solid SnMP in a sterile microfuge tube.
-
Dissolution: Add the required volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., 1-10 mM). Solubility in DMSO is approximately 0.5 mg/mL.[3][4]
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber or foil-wrapped) microfuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[7] Record the concentration and date on each vial.
Protocol for Assessing SnMP Stability via HPLC-UV
This protocol provides a general methodology for monitoring the degradation of SnMP over time using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection.
-
Objective: To quantify the percentage of intact SnMP remaining in a sample after storage under specific conditions (e.g., different temperatures, light exposure).
-
Materials:
-
SnMP sample for testing
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Reference standard: A freshly prepared solution of SnMP of known concentration.
-
-
Methodology:
-
Sample Preparation: Prepare a "time zero" (T0) sample by diluting the SnMP stock to a suitable concentration (e.g., 100 µM) in the desired solvent or buffer. Prepare identical samples for storage under the test conditions.
-
HPLC Setup:
-
Set the UV-Vis detector to monitor the Soret peak of SnMP, which is approximately 400 nm.[4]
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
-
Chromatographic Run:
-
Inject a standard volume (e.g., 20 µL) of the T0 sample.
-
Run a linear gradient to elute the SnMP. A typical gradient might be:
-
5% to 100% B over 20 minutes
-
Hold at 100% B for 5 minutes
-
Return to 5% B over 1 minute
-
Hold at 5% B for 4 minutes to re-equilibrate
-
-
The retention time for SnMP will need to be determined empirically.
-
-
Data Acquisition: Record the chromatogram for the T0 sample. The area under the peak corresponding to intact SnMP is the reference value.
-
Stability Testing: Store the test samples under the desired conditions. At specified time points (e.g., 1, 3, 7, 14 days), remove an aliquot and analyze it using the same HPLC method.
-
Data Analysis:
-
Identify the peak for intact SnMP in each chromatogram based on the retention time from the T0 sample.
-
Note the appearance of any new peaks, which may represent degradation products.
-
Calculate the percentage of SnMP remaining at each time point using the formula: (Peak Area at Time X / Peak Area at Time 0) * 100%
-
-
Visualizations
Logical Workflow for SnMP Storage
Caption: Decision tree for selecting the correct storage conditions for SnMP.
Troubleshooting Workflow for SnMP Degradation
Caption: Troubleshooting guide for identifying causes of SnMP degradation.
Postulated Photodegradation Pathway of SnMP
Caption: Conceptual pathway for the light-induced degradation of SnMP.
References
- 1. Frontiers | Metalloporphyrins – An Update [frontiersin.org]
- 2. Phototoxicity of tin protoporphyrin, this compound, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. uni-giessen.de [uni-giessen.de]
- 7. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Photosensitivity Side Effects of Tin Mesoporphyrin In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the photosensitivity side effects associated with the in vivo use of tin mesoporphyrin (SnMP). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and light exposure.
Issue 1: Unexpectedly severe skin reactions (erythema, edema) are observed in study animals.
-
Question: We administered this compound to our animal models and, upon light exposure, observed a more severe skin reaction than anticipated. What could be the cause, and how can we mitigate this?
-
Answer: Unexpectedly severe phototoxic reactions can stem from several factors related to the dosage of this compound, the characteristics of the light source, and the specific animal model.
Possible Causes and Solutions:
Possible Cause Troubleshooting Step High Drug Dosage Review the administered dose of this compound. Consider performing a dose-response study to identify the minimum effective dose with an acceptable photosensitivity profile. Inappropriate Light Spectrum This compound-induced photosensitivity is primarily triggered by ultraviolet A (UVA) radiation.[1] Ensure your light source predominantly emits in the UVA range (320-400 nm) and minimize UVB, which can cause sunburn and confound results. Excessive Light Exposure The intensity and duration of light exposure are critical. Reduce the irradiance (light intensity) or the duration of exposure. A pilot study to determine the minimal phototoxic dose (MPD) of light for your specific experimental setup is recommended. Animal Model Sensitivity Different animal strains and species can have varying sensitivities to photosensitizing agents. Hairless or albino animals are often more susceptible.[1] Ensure consistency in the choice of animal model and consider potential strain-specific differences. Inconsistent Scoring Subjectivity in scoring skin reactions can lead to perceived severity. Implement a standardized scoring system, such as the Draize scale, and ensure observers are trained and blinded to the treatment groups.
Issue 2: High variability in photosensitive reactions observed within the same experimental group.
-
Question: There is a wide range of skin reactions among animals that received the same dose of this compound and light exposure. How can we reduce this variability?
-
Answer: High variability can compromise the statistical power of your study. Addressing inconsistencies in your experimental protocol is key.
Strategies to Reduce Variability:
Factor Recommendation Drug Administration Ensure precise and consistent administration of this compound. For parenteral routes, rotate injection sites to prevent localized inflammation. For oral administration, confirm complete ingestion. Light Exposure Uniformity Use a calibrated light source that provides uniform irradiation across all animal cages or exposure areas. Regularly measure and record the spectral output and intensity of the light source to ensure consistency over time. Animal Characteristics Use animals from a homogenous genetic background and of a similar age and weight. Account for any differences in skin pigmentation or fur density, as these can influence light penetration. Environmental Conditions Maintain consistent ambient temperature and humidity during the experiment, as these factors can influence skin physiology and inflammatory responses.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the photosensitivity side effects of this compound.
Q1: What is the underlying mechanism of this compound-induced photosensitivity?
A1: this compound-induced photosensitivity is a phototoxic reaction. The porphyrin structure of the molecule absorbs light energy, primarily in the UVA spectrum. This absorption causes the molecule to enter an excited state, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen. These ROS can then cause damage to cellular components like lipids, proteins, and DNA, triggering an inflammatory response that manifests as erythema and edema. This is a non-immunological mechanism.
Q2: What are the typical clinical signs of this compound-induced photosensitivity in animal models?
A2: The most common clinical sign is erythema (redness) on the areas of the skin exposed to light.[1] In more pronounced reactions, edema (swelling) may also be observed. These signs typically appear within minutes to hours after light exposure in a drug-treated animal. In clinical studies with neonates, observed photoreactivity has been described as mild and transient erythema.[2][3]
Q3: Which wavelengths of light are most critical for inducing photosensitivity with this compound?
A3: The action spectrum for this compound-induced photosensitivity is primarily within the UVA range (320-400 nm).[1] Studies have shown that phototoxicity is more pronounced with light sources that emit UVA radiation.[1]
Q4: How can photosensitivity side effects be managed proactively in an experimental setting?
A4: Proactive management involves careful planning and control of experimental parameters:
-
Light Avoidance: House animals in facilities with controlled lighting that filters out UVA radiation.
-
Dose Optimization: Use the lowest effective dose of this compound.
-
Controlled Light Exposure: When light exposure is a necessary part of the experiment, use a calibrated light source with a defined spectral output and intensity. Precisely control the duration of exposure.
-
Symptomatic Relief: In cases of mild to moderate erythema, topical application of soothing creams may be considered, though this should be done in consultation with veterinary staff and should not interfere with experimental endpoints. For severe reactions, the primary course of action is to cease light exposure and consult with veterinary professionals.[4]
-
Use of UVA-blocking sunscreens: In some experimental designs, the topical application of a broad-spectrum sunscreen that effectively blocks UVA radiation on the exposed skin areas prior to light exposure could be a mitigative strategy.[4]
Quantitative Data Summary
The following table summarizes quantitative data from a key in vivo study on metalloporphyrin phototoxicity.
Table 1: Phototoxicity of this compound (SnMP) in Hairless Guinea Pigs [1]
| Drug | Daily Dose (mg/kg) | Light Source | Observation |
| SnMP | 0.075 | Phototherapy (with UVA) | No phototoxicity |
| SnMP | 0.375 | Phototherapy (with UVA) | No phototoxicity |
| SnMP | 0.75 | Phototherapy (with UVA) | Phototoxic |
| SnMP | 0.75 | Phototherapy (no UVA) | Not phototoxic |
This data highlights the dose-dependent nature of SnMP phototoxicity and the critical role of UVA radiation.
Experimental Protocols
Protocol 1: In Vivo Phototoxicity Assessment in a Rodent Model
This protocol provides a general framework for assessing the photosensitivity potential of this compound in a rodent model, adapted from standard phototoxicity testing procedures.
1. Animal Model Selection:
- Albino or hairless rodents (e.g., BALB/c mice, Sprague-Dawley rats, or hairless guinea pigs) are recommended for ease of observing dermal reactions.[1]
2. Drug Administration:
- Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
- Administer the drug via the desired route (e.g., intraperitoneal, intravenous, or oral).
- Include a vehicle control group.
3. Light Exposure:
- At the time of predicted peak plasma concentration of this compound, expose the animals to a controlled light source.
- The light source should have a well-defined spectral output, with a significant component in the UVA range.
- The irradiance and duration of exposure should be consistent across all animals. A recommended UVA dose to start with is 10 J/cm².
- A non-irradiated control group that received the drug should also be included.
4. Observation and Scoring:
- Observe the animals for skin reactions at 24, 48, and 72 hours post-irradiation.
- Score erythema and edema using a standardized scale, such as the Draize scale (see Table 2).
Table 2: Modified Draize Scale for Scoring Skin Reactions
| Score | Erythema Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation | Severe edema (raised more than 1 mm and extending beyond exposure area) |
5. Data Analysis:
- Compare the mean scores for erythema and edema between the drug-treated, irradiated group and the control groups.
- Statistical analysis (e.g., ANOVA) should be used to determine the significance of any observed differences.
Visualizations
Caption: Mechanism of this compound Phototoxicity.
Caption: Workflow for In Vivo Phototoxicity Assessment.
Caption: UVA-Induced Inflammatory Signaling Pathway.
References
- 1. Phototoxicity of tin protoporphyrin, this compound, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Optimizing Tin Mesoporphyrin (SnMP) Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving tin mesoporphyrin (SnMP). The information is designed to help optimize SnMP dosage to achieve therapeutic goals while minimizing toxic side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (SnMP)?
A1: this compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[1] Heme oxygenase breaks down heme into biliverdin, which is then converted to bilirubin. By inhibiting this enzyme, SnMP effectively reduces the production of bilirubin.[1]
Q2: What are the main isoforms of heme oxygenase, and does SnMP show selectivity?
A2: There are two primary active isoforms of heme oxygenase: HO-1 and HO-2. HO-1 is an inducible isoform, often upregulated in response to cellular stress, while HO-2 is constitutively expressed.[2] Metalloporphyrins like SnMP have been shown to inhibit both isoforms, and some studies suggest they may selectively inhibit HO-2 more than HO-1.[3]
Q3: What is the most significant toxicity associated with SnMP?
A3: The most prominent toxicity associated with SnMP is photosensitivity.[4][5] Exposure to light, particularly in the UVA spectrum, after SnMP administration can lead to skin erythema (redness).[1][6] This is a critical consideration when designing experiments, especially if they involve concurrent light exposure.
Q4: Are there other potential toxicities to be aware of?
A4: Besides photosensitivity, other potential toxicities to consider include:
-
Inhibition of other heme-dependent enzymes: Due to its structural similarity to heme, SnMP can potentially inhibit other hemoproteins like nitric oxide synthases (NOS), soluble guanylyl cyclase (sGC), and cytochromes P450 (CYPs).[7]
-
Iron deficiency anemia: Long-term administration of SnMP may lead to iron deficiency anemia by inhibiting intestinal heme oxygenase and thus reducing the absorption of iron from dietary heme.
-
Increased HO-1 expression: Paradoxically, while inhibiting HO activity, metalloporphyrins can also lead to an increase in HO-1 mRNA and protein levels.[7]
Q5: How is SnMP typically administered in preclinical and clinical studies?
A5: In both preclinical and clinical studies, SnMP is often administered as a single intramuscular injection.[8][9] Oral administration has been explored in animal models, but the compound is not well absorbed orally in humans.[5][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death in Culture | Phototoxicity: Accidental exposure of SnMP-treated cells to ambient light. | Work in a darkened room or use red light filters. Ensure the incubator light is off during and after SnMP treatment. |
| Oxidative Stress: SnMP can induce the production of reactive oxygen species (ROS), especially with light exposure. | Co-administer an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress. Ensure appropriate controls are in place to evaluate the effect of the antioxidant alone. | |
| High SnMP Concentration: The concentration of SnMP may be too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration of SnMP for your cell line. | |
| Inconsistent Results Between Experiments | Variability in Light Exposure: Even minor differences in ambient light can affect the outcome. | Standardize all light conditions during the experiment. Use a photometer to measure and control light intensity. |
| Cell Passage Number: The sensitivity of cells to SnMP may change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Reagent Stability: SnMP solutions may degrade over time, especially if not stored properly. | Prepare fresh SnMP solutions for each experiment and store them protected from light. | |
| Erythema or Skin Reaction in Animal Models | Phototoxicity: Exposure of the animal to housing or procedure room lighting after SnMP administration. | House animals in a light-controlled environment after SnMP administration. Use red light for any necessary procedures. |
| High SnMP Dose: The administered dose may be too high, leading to a more severe photosensitive reaction. | Reduce the SnMP dosage. Refer to preclinical dose-response data to select a lower, effective dose. | |
| No Effect on Bilirubin Levels | Incorrect Dosage or Administration: The dose of SnMP may be too low, or the administration route may be inappropriate for the model. | Review the literature for effective dosage ranges in your specific animal model. Ensure proper administration technique (e.g., intramuscular injection). |
| Timing of Measurement: The effect of SnMP on bilirubin levels may not be immediate. | Measure bilirubin levels at multiple time points after SnMP administration to capture the full effect. | |
| Heme Overload: In models with severe hemolysis, a single dose of SnMP may not be sufficient to inhibit the high levels of heme oxygenase activity. | Consider a higher initial dose or a multi-dose regimen in models of severe hemolysis. |
Data Summary
Table 1: Preclinical Phototoxicity of Tin Porphyrins in Guinea Pigs
| Compound | Dosage (mg/kg/day) | Multiplier of Anticipated Clinical Dose | Phototherapy with UVA | Phototoxicity Observed |
| SnMP | 0.075 | 1x | Yes | No |
| SnMP | 0.375 | 5x | Yes | No |
| SnMP | 0.75 | 10x | Yes | Yes (Reversible Erythema) |
| SnMP | 0.75 | 10x | No (UVA-free light) | No |
| SnPP | 0.75 | 1x | Yes | Marginal |
| Data from Fort et al., 1989[6] |
Table 2: In Vitro Cytotoxicity of SnMP on A549 Lung Cancer Cells
| SnMP Concentration | Treatment Duration | Cell Viability Reduction |
| 5 µM | 72 hours | 22% |
| 10 µM | 72 hours | 43% |
| Data from Sorrenti et al., 2021[11] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of SnMP on adherent cell lines.[12][13][14][15]
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (SnMP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of SnMP in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the SnMP dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for SnMP).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 20 minutes at 37°C with gentle shaking.
-
Measure the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Assessment of Oxidative Stress
a) Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe DCFH-DA to measure intracellular ROS levels.[11]
Materials:
-
Cells treated with SnMP as described above
-
DCFH-DA (2',7'-dichlorofluorescein diacetate) solution
-
PBS (Phosphate-buffered saline)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed and treat cells with SnMP in a black 96-well plate as described in the cytotoxicity protocol.
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Add 100 µL of 20 µM DCFH-DA solution in PBS to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
b) Measurement of Glutathione (GSH) Levels
This protocol is based on the reaction of GSH with DTNB (Ellman's reagent).[11][16][17]
Materials:
-
Cells treated with SnMP
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Glutathione reductase
-
NADPH
-
Tris-HCl buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Culture and treat cells with SnMP in a multi-well plate.
-
After treatment, lyse the cells and collect the supernatant.
-
In a 96-well plate, add the cell lysate, DTNB, glutathione reductase, and NADPH to a Tris-HCl buffer.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Quantify GSH levels by comparing the absorbance to a standard curve prepared with known concentrations of GSH.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Heme Catabolic Pathway and the inhibitory action of SnMP.
Caption: General workflow for optimizing SnMP dosage.
Caption: Simplified signaling pathway of SnMP-induced phototoxicity.
References
- 1. publications.aap.org [publications.aap.org]
- 2. What are Heme oxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototoxicity of tin protoporphyrin, this compound, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effectiveness of oral this compound prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchhub.com [researchhub.com]
- 16. mmpc.org [mmpc.org]
- 17. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tin Mesoporphyrin (SnMP) Experimental Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin mesoporphyrin (SnMP). Our aim is to help you address challenges related to SnMP precipitation in experimental solutions and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SnMP) and what is its primary application?
A1: this compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that acts as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the breakdown of heme to biliverdin and subsequently bilirubin.[1] Its main application is in the research and clinical investigation of conditions associated with elevated bilirubin production, such as neonatal hyperbilirubinemia (jaundice).[1][2][3][4][5][6]
Q2: What are the key physicochemical properties of SnMP?
A2: SnMP is a crystalline solid with a molecular weight of 754.3 g/mol .[1] It is structurally similar to heme but contains a central tin atom instead of iron.[1] SnMP is known to be relatively inert due to its stable molecular structure.[7] A critical property for experimental work is its pH-dependent solubility.
Q3: How should I store SnMP?
A3: As a crystalline solid, SnMP is stable for at least four years when stored at -20°C.[8] However, aqueous solutions of SnMP are not recommended for storage for more than one day.[8] It is advisable to prepare aqueous solutions fresh for each experiment to avoid precipitation and degradation.
Q4: Is SnMP sensitive to light?
A4: Yes, SnMP is a photoreactive compound and can act as a photosensitizer.[9][10] Exposure to light, particularly intense white light or UV A irradiation, can lead to phototoxicity and degradation of the compound.[9][11] Therefore, it is crucial to protect SnMP solutions from light during preparation, storage, and experimentation.
Data Presentation: SnMP Solubility
The solubility of SnMP is highly dependent on the solvent and the pH of the solution. Below is a summary of its solubility in various common laboratory solvents.
| Solvent/System | Solubility | Notes |
| Dimethylformamide (DMF) | ~1 mg/mL[12] | - |
| Dimethyl sulfoxide (DMSO) | ~0.5 mg/mL[12] | Ultrasonic assistance may be needed. Use freshly opened, hygroscopic DMSO for best results.[13] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[12] | Prepare by first dissolving SnMP in DMSO, then diluting with PBS.[8] |
| Aqueous Buffers | Sparingly soluble[8] | Solubility is highly pH-dependent.[7] |
| Alkaline Aqueous Solutions | Highly soluble[14] | At high pH, a more soluble dihydroxide complex is formed.[7] |
| Acidic Aqueous Solutions | Poorly soluble[7] | Forms a poorly soluble complex in acidic conditions.[7] |
Troubleshooting Guide: SnMP Precipitation
This guide addresses common issues related to SnMP precipitation in a question-and-answer format.
Q1: I'm seeing precipitation when I try to dissolve SnMP directly in an aqueous buffer like PBS. What's going wrong?
A1: SnMP has low solubility in neutral aqueous buffers.[8] Direct dissolution in PBS (pH 7.2) is often unsuccessful. The hydrophobic nature of the porphyrin ring contributes to this poor aqueous solubility.[7] It is recommended to first dissolve SnMP in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[8]
Q2: My SnMP solution was clear initially but has now formed a precipitate. What could be the cause?
A2: This can be due to a few factors:
-
pH Changes: The solubility of SnMP is highly sensitive to pH. A decrease in pH can cause the compound to precipitate out of the solution.[7] Ensure the pH of your final solution is stable and in the desired range (neutral to alkaline for better solubility).
-
Solution Instability: Aqueous solutions of SnMP are not stable for long periods. It is recommended to use them on the same day they are prepared.[8]
-
Buffer Composition: While not extensively documented in the search results, the composition of your buffer could potentially interact with SnMP and reduce its solubility. If you continue to experience issues, consider using a different buffer system.
Q3: Can I prepare a concentrated stock solution of SnMP in an aqueous buffer and store it?
A3: It is not recommended to store aqueous stock solutions of SnMP for more than a day due to its limited stability in aqueous environments.[8] For long-term storage, it is best to keep SnMP as a crystalline solid at -20°C.[8] If a stock solution is necessary, preparing it in a suitable organic solvent like DMSO and storing it at -80°C for up to 6 months or -20°C for 1 month is a better alternative, though fresh preparations are always ideal.[13]
Q4: I've prepared my SnMP solution in DMSO and diluted it in my cell culture medium, but I'm seeing cytotoxicity. Is this related to precipitation?
A4: While cytotoxicity could be a direct effect of SnMP on your cells, it could also be related to the formation of micro-precipitates. These small aggregates may not be visible to the naked eye but can have adverse effects on cells. Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level and that the SnMP is fully dissolved and evenly dispersed upon dilution.
Experimental Protocols
Protocol 1: Preparation of SnMP for In Vitro Studies
This protocol is adapted from common laboratory procedures for preparing SnMP solutions for cell-based assays.
-
Weighing: Carefully weigh the desired amount of SnMP crystalline solid in a sterile microfuge tube.
-
Initial Dissolution: Add a small volume of high-quality, anhydrous DMSO to the SnMP solid. Vortex or sonicate until the solid is completely dissolved. The concentration of this stock solution should be high enough to allow for subsequent dilution in your aqueous medium without exceeding a final DMSO concentration that is toxic to your cells (typically <0.5%).
-
Dilution: Just before use, dilute the DMSO stock solution of SnMP into your pre-warmed cell culture medium or buffer to the final desired concentration. Mix thoroughly by gentle inversion or pipetting.
-
Application: Immediately apply the freshly prepared SnMP solution to your cells.
-
Light Protection: Throughout the process, protect the SnMP solutions from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.
Protocol 2: Preparation of SnMP for Parenteral Administration
This protocol is based on a method described for preparing SnMP for injection.
-
Initial Dissolution: Take up the weighed SnMP in a small volume of 0.2 N sodium hydroxide (NaOH) and ensure it is fully dissolved. At this high pH, SnMP forms a highly soluble complex.[7]
-
pH Adjustment: Carefully adjust the pH of the solution to 7.4 using 1 N hydrochloric acid (HCl). Monitor the pH closely during this step to avoid overshooting and causing precipitation.
-
Final Volume Adjustment: Bring the solution to the final desired volume with a sterile isotonic saline solution (0.9% sodium chloride).
-
Sterilization: If required for your experiment, filter-sterilize the final solution through a 0.22 µm syringe filter.
-
Immediate Use: Administer the freshly prepared solution immediately. Do not store the aqueous solution.
Visualizations
Caption: Troubleshooting workflow for SnMP precipitation.
Caption: pH-dependent solubility of SnMP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tin-mesoporphyrin in the treatment of refractory hyperbilirubinemia due to Rh incompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phototoxicity of tin protoporphyrin, this compound, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tin Mesoporphyrin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin mesoporphyrin (SnMP) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (SnMP) in cancer cells?
A1: this compound is a potent inhibitor of heme oxygenase (HO) activity.[1] Specifically, it competitively inhibits both the inducible isoform HO-1 and the constitutive isoform HO-2.[1] In many cancer cells, HO-1 is overexpressed and plays a crucial role in mitigating oxidative stress, inhibiting apoptosis, and promoting cell survival.[2][3] By inhibiting HO-1, SnMP disrupts these pro-survival mechanisms, leading to an increase in intracellular reactive oxygen species (ROS), depletion of glutathione (GSH), and ultimately, a reduction in cancer cell proliferation and migration.[1][4]
Q2: My cancer cell line is not responding to SnMP treatment. What are the possible reasons for this resistance?
A2: Resistance to SnMP can be categorized as either intrinsic or acquired.
-
Intrinsic Resistance: Some cancer cell lines may exhibit inherent resistance to SnMP. A primary reason for this is low basal expression of the drug's target, HO-1.[1] For instance, the NCI-H292 non-small-cell lung cancer (NSCLC) cell line, which has low basal HO-1 levels, does not show a significant reduction in viability upon SnMP treatment.[1] In contrast, the A549 NSCLC cell line, with high basal HO-1 expression, is sensitive to SnMP.[1] Therefore, the efficacy of SnMP is dependent on the "HO-1-addicted" phenotype of the cancer cells.
-
Acquired Resistance: Cancer cells can develop resistance to SnMP over time through adaptive mechanisms. One observed mechanism is a compensatory upregulation of HO-1 protein expression, even as its enzymatic activity is inhibited by SnMP.[2] This suggests that the cells may be attempting to overcome the enzymatic blockade by increasing the amount of the target protein.
Q3: How can I determine if my cancer cell line is a good candidate for SnMP therapy?
A3: A good starting point is to assess the basal expression level of HO-1 in your cancer cell line of interest. Cell lines with high endogenous HO-1 expression are more likely to be sensitive to SnMP. This can be evaluated using techniques such as Western blotting or quantitative RT-PCR for HMOX1 gene expression.[1]
Q4: Are there any strategies to overcome resistance to SnMP?
A4: Yes, combination therapies are a promising approach. Since SnMP treatment leads to increased oxidative stress and GSH depletion, targeting pathways involved in redox homeostasis can be synergistic.[1] One potential strategy is the co-administration of SnMP with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (BSO).[5][6] BSO depletes intracellular GSH, which can sensitize cancer cells to the oxidative stress induced by SnMP.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant decrease in cell viability after SnMP treatment. | Low basal HO-1 expression: The cell line may not be dependent on HO-1 for survival. | 1. Assess basal HO-1 protein and HMOX1 mRNA levels using Western blot and qRT-PCR, respectively. 2. Compare with a known sensitive cell line (e.g., A549). 3. Consider using an alternative therapeutic strategy if HO-1 levels are low. |
| Compensatory upregulation of HO-1 protein: Cells may be adapting to the enzymatic inhibition by overproducing the HO-1 protein. | 1. Perform a time-course and dose-response experiment and analyze HO-1 protein levels by Western blot. 2. Consider combination therapy to target downstream or parallel survival pathways. | |
| Initial response to SnMP followed by regrowth of cancer cells. | Development of acquired resistance: A subpopulation of cells may have developed resistance mechanisms. | 1. Attempt to establish an SnMP-resistant cell line by continuous exposure to increasing concentrations of the drug. 2. Characterize the resistant cell line to identify molecular changes (e.g., HO-1 expression, GSH metabolism). 3. Test synergistic drug combinations, such as with BSO, to overcome resistance. |
| High variability in experimental results. | Inconsistent drug preparation or cell culture conditions: SnMP stability and cell passage number can affect outcomes. | 1. Prepare fresh SnMP solutions for each experiment. 2. Ensure consistent cell seeding densities and passage numbers for all experiments. 3. Include positive (e.g., A549 cells) and negative (e.g., NCI-H292 cells) controls in your assays. |
Data Presentation
Table 1: Effect of this compound (SnMP) on the Viability of A549 and NCI-H292 Non-Small-Cell Lung Cancer Cell Lines.
| Cell Line | Basal HO-1 Expression | SnMP Concentration | % Reduction in Cell Viability (Mean ± SEM) | Reference |
| A549 | High | 5 µM | 22% ± 1.5% | [1][4] |
| 10 µM | 43% ± 2.1% | [1][4] | ||
| NCI-H292 | Low | 10 µM | No significant effect | [1] |
Table 2: Effect of this compound (SnMP) on Protein Expression and Cellular Parameters in A549 Cells.
| Parameter | SnMP Concentration | Fold Change vs. Control (Mean ± SEM) | Reference |
| HO-1 Protein Expression | 5 µM | ~1.5-fold increase | [2] |
| 10 µM | ~2.0-fold increase | [2] | |
| HO Enzymatic Activity | 5 µM | ~0.6-fold decrease | [4] |
| 10 µM | ~0.4-fold decrease | [4] | |
| Intracellular ROS Levels | 5 µM | ~1.8-fold increase | [4] |
| 10 µM | ~2.5-fold increase | [4] | |
| Glutathione (GSH) Content | 5 µM | ~0.7-fold decrease | [4] |
| 10 µM | ~0.5-fold decrease | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, NCI-H292) in a 96-well plate at a density of 7 x 10³ cells/well in 100 µL of complete culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Treat the cells with the desired concentrations of SnMP (e.g., 5 µM and 10 µM) in a medium supplemented with 1% FBS for 72 hours.[1]
-
MTT Addition: Following treatment, add 100 µL of 0.25 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Protocol 2: Western Blot Analysis of HO-1 and Nrf2
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HO-1 (1:1000 dilution) and Nrf2 (1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a 6-well plate and treat with SnMP for the desired time.
-
Staining: After treatment, wash the cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.[2]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express as a fold change relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound (SnMP) in cancer cells.
Caption: Experimental workflow for investigating SnMP resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytoprotective Role of Heme Oxygenase-1 in Cancer Chemoresistance: Focus on Antioxidant, Antiapoptotic, and Pro-Autophagy Properties | MDPI [mdpi.com]
- 4. Heme Oxygenase-1 Inhibition Sensitizes Human Prostate Cancer Cells towards Glucose Deprivation and Metformin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Tin Mesoporphyrin Liposomal Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the stability of tin mesoporphyrin (SnMP) liposomal formulations. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with this compound (SnMP) liposomal formulations?
A1: The most common stability issues include:
-
Aggregation and Fusion: Liposomes can clump together or merge, leading to an increase in particle size and loss of formulation integrity.[1][2]
-
Drug Leakage: The encapsulated SnMP can leak from the liposomes over time, reducing the encapsulation efficiency and therapeutic efficacy.[3]
-
Hydrolysis and Oxidation of Lipids: The phospholipid components of the liposomes can degrade, particularly if they are unsaturated, leading to changes in the bilayer structure and stability.[4]
-
Photodegradation: SnMP is a photosensitizer and can be prone to degradation upon exposure to light. This can also potentially lead to the generation of reactive oxygen species that can damage the liposome structure.
Q2: How does the choice of lipid composition affect the stability of SnMP liposomes?
A2: The lipid composition is a critical factor in determining the stability of liposomal formulations.
-
Acyl Chain Length and Saturation: Lipids with longer acyl chains and saturated bonds (higher phase transition temperature, Tm) create a more rigid and stable bilayer at room and physiological temperatures, which can reduce drug leakage.[5] For instance, distearoylphosphatidylcholine (DSPC) provides more stable liposomes than lipids with shorter chains like dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphatidylcholine (DMPC).[5]
-
PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG2000) into the formulation creates a hydrophilic layer on the liposome surface. This "stealth" coating provides steric hindrance that reduces aggregation and interactions with serum proteins in vivo.[1]
Q3: What is the role of cholesterol in SnMP liposomal formulations?
A3: Cholesterol is a crucial component for modulating the fluidity and stability of the lipid bilayer. It can increase the packing of phospholipids, reduce the permeability of the membrane to the encapsulated drug, and prevent aggregation.[6] A lipid-to-cholesterol molar ratio of 2:1 (approximately 70:30) is often found to be optimal for creating stable liposomal formulations.[6]
Q4: How can I improve the long-term stability of my SnMP liposomal formulation?
A4: Lyophilization (freeze-drying) is a highly effective method for improving the long-term storage stability of liposomal formulations.[7][8][9] This process involves freezing the liposome suspension and then removing the water by sublimation under a vacuum. It is essential to use a cryoprotectant, such as sucrose or trehalose, to protect the liposomes from damage during freezing and drying.[10][11]
Q5: What are the ideal storage conditions for SnMP liposomal formulations?
A5: For aqueous liposomal suspensions, storage at 2-8°C is typically recommended to minimize lipid degradation and drug leakage.[1] It is crucial to avoid freezing unless a specific freeze-thaw stable formulation has been developed.[1] For lyophilized formulations, storage at -20°C in a dark, dry environment is generally recommended to ensure long-term stability. All SnMP formulations should be protected from light to prevent photodegradation.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Increased Particle Size and Polydispersity Index (PDI) During Storage | Liposome aggregation or fusion. | - Optimize Lipid Composition: Incorporate PEGylated lipids (e.g., DSPE-PEG2000) to provide steric stabilization. - Increase Surface Charge: Use charged lipids (e.g., phosphatidylglycerol) to induce electrostatic repulsion between liposomes. - Optimize Cholesterol Content: A lipid:cholesterol molar ratio of approximately 2:1 can enhance stability.[6] - Control Storage Temperature: Store at 2-8°C and avoid freezing.[1] |
| Decreased Encapsulation Efficiency (Drug Leakage) | - Instability of the lipid bilayer. - Storage at a temperature above the lipid phase transition temperature (Tm). | - Use Lipids with High Tm: Employ saturated phospholipids with longer acyl chains like DSPC.[5] - Incorporate Cholesterol: This will decrease the permeability of the bilayer.[6] - Optimize Drug-to-Lipid Ratio: A very high drug-to-lipid ratio can destabilize the liposome structure. |
| Discoloration or Degradation of SnMP | - Photodegradation due to light exposure. - Oxidation. | - Protect from Light: Store formulations in amber vials or in the dark at all times. - Use Antioxidants: Consider adding an antioxidant like alpha-tocopherol to the formulation.[12] - Deoxygenate Buffers: Purge aqueous buffers with nitrogen or argon to remove dissolved oxygen. |
| Poor Reconstitution of Lyophilized Product | - Inadequate cryoprotection during lyophilization. - Inappropriate freezing rate. | - Use a Cryoprotectant: Add a sugar like sucrose or trehalose to the external medium before lyophilization.[10][11] - Optimize Freezing Protocol: A controlled, slow freezing rate can sometimes be beneficial, though rapid freezing can also be effective depending on the formulation.[2] |
Quantitative Data Summary
The following tables provide an example of a stable SnMP liposomal formulation and illustrative data on how formulation parameters can affect stability.
Table 1: Example of a this compound (SnMP) Liposomal Formulation
| Component | Ratio/Concentration | Function | Reference |
| This compound (SnMP) | 1 part (by weight) | Active Pharmaceutical Ingredient | [13] |
| Egg Phosphatidylcholine | 20 parts (by weight) | Primary structural lipid | [13] |
| Lactose-Phosphate Buffer | q.s. to desired volume | Aqueous phase, cryoprotectant | [13] |
| Resulting Liposome Properties | |||
| Particle Size | < 200 nm | [13] | |
| Encapsulation Efficiency | Up to 90% at pH 5 | [13] |
Table 2: Illustrative Stability Data of SnMP Liposomes Under Different Storage Conditions (Hypothetical Data Based on General Principles)
| Formulation | Storage Condition | Time Point | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| SnMP-Lipo (Aqueous) | 4°C, Dark | 0 | 150 | 0.15 | 90 |
| 1 month | 155 | 0.18 | 85 | ||
| 3 months | 170 | 0.25 | 78 | ||
| SnMP-Lipo (Aqueous) | 25°C, Dark | 0 | 150 | 0.15 | 90 |
| 1 month | 250 | 0.40 | 65 | ||
| 3 months | Aggregated | >0.5 | 40 | ||
| SnMP-Lipo (Lyophilized with Trehalose) | -20°C, Dark | 0 (post-reconstitution) | 152 | 0.16 | 88 |
| 6 months (post-reconstitution) | 158 | 0.17 | 86 | ||
| 12 months (post-reconstitution) | 160 | 0.19 | 84 |
Experimental Protocols
Protocol 1: Preparation of SnMP Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes of a defined size.
-
Lipid Film Formation:
-
Dissolve egg phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and a specified amount of SnMP in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., lactose-phosphate buffer, pH 5.0) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a liposome extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid's Tm.
-
Pass the MLV suspension through the extruder multiple times (e.g., 10-15 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
Remove any unencapsulated SnMP by size exclusion chromatography or dialysis against the hydration buffer.
-
Protocol 2: Characterization of SnMP Liposomes
This protocol outlines key analytical techniques to characterize the prepared liposomes.
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Zeta Potential Measurement:
-
Determine the surface charge of the liposomes using a zetameter. This is important for predicting the colloidal stability of the formulation.
-
-
Encapsulation Efficiency (EE%) Determination:
-
Separate the liposomes from the unencapsulated SnMP using a suitable method (e.g., size exclusion chromatography, ultracentrifugation, or dialysis).
-
Quantify the amount of SnMP in the original formulation and in the supernatant/filtrate containing the unencapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Morphology Analysis:
-
Visualize the liposomes using Transmission Electron Microscopy (TEM) with negative staining or Cryo-TEM to assess their size, shape, and lamellarity.[16]
-
Protocol 3: Lyophilization of SnMP Liposomes
This protocol provides a general procedure for freeze-drying liposomes for long-term storage.
-
Addition of Cryoprotectant:
-
Add a cryoprotectant (e.g., sucrose or trehalose) to the purified liposome suspension to a final concentration of 5-10% (w/v).
-
-
Freezing:
-
Dispense the liposome-cryoprotectant mixture into lyophilization vials.
-
Freeze the samples using a controlled-rate freezer or by placing them in a -80°C freezer until completely frozen.
-
-
Primary Drying (Sublimation):
-
Place the frozen vials in a lyophilizer.
-
Apply a vacuum and set the shelf temperature to a low value (e.g., -20°C to -40°C) to allow the ice to sublimate.
-
-
Secondary Drying (Desorption):
-
After the primary drying is complete, gradually increase the shelf temperature (e.g., to 20-25°C) under high vacuum to remove any residual bound water.
-
-
Storage:
-
Backfill the vials with an inert gas like nitrogen or argon, seal them, and store at -20°C, protected from light.
-
Visualizations
Caption: Experimental workflow for the preparation and stabilization of SnMP liposomes.
Caption: Key factors influencing the stability of SnMP liposomal formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Long-term storage of lyophilized liposomal formulations. | Semantic Scholar [semanticscholar.org]
- 10. Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP1809254A2 - Lyophilized liposome formulations and method - Google Patents [patents.google.com]
- 12. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Potential for Iron Deficiency with Long-Term Tin Mesoporphyrin Use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for iron deficiency associated with the long-term administration of tin mesoporphyrin (SnMP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (SnMP)?
A1: this compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme.[1][2] By blocking this enzyme, SnMP prevents the breakdown of heme into biliverdin, which is subsequently converted to bilirubin. This mechanism underlies its therapeutic application in conditions like neonatal hyperbilirubinemia.
Q2: Is there a potential for iron deficiency with long-term use of SnMP?
A2: Yes, long-term treatment with SnMP has been shown to cause iron deficiency anemia in animal models (rats) and has been reported in patients with Crigler-Najjar type I syndrome undergoing prolonged therapy.[2]
Q3: What is the proposed mechanism for SnMP-induced iron deficiency?
A3: The iron deficiency is thought to result from SnMP's inhibition of heme oxygenase in the intestine.[2] This enzymatic activity is crucial for the absorption of iron from dietary heme. By inhibiting intestinal HO, SnMP reduces the amount of iron that can be absorbed from heme, leading to a gradual depletion of iron stores with long-term use.[2]
Q4: Is the iron deficiency caused by long-term SnMP use reversible?
A4: Yes, the iron deficiency anemia associated with long-term SnMP administration has been reported to be reversible with iron supplementation.
Q5: What are the common experimental models used to study this effect?
A5: Rodent models, particularly rats, are commonly used to investigate the hematological effects of long-term SnMP administration. These studies typically involve the administration of SnMP over an extended period, followed by the analysis of various blood and tissue parameters related to iron status.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gradual decrease in hemoglobin and hematocrit levels in experimental animals during a long-term SnMP study. | Inhibition of intestinal heme oxygenase by SnMP, leading to reduced heme-iron absorption and subsequent iron deficiency anemia. | 1. Confirm iron deficiency by measuring serum iron, ferritin, and transferrin saturation. 2. Consider introducing an iron-supplemented diet to the experimental protocol to counteract the effect of SnMP on iron absorption. 3. Review the dosage and duration of SnMP administration to assess if they can be modified without compromising the primary experimental goals. |
| Inconsistent or unexpected results in iron parameter assays (serum iron, ferritin). | 1. Improper sample collection and handling. 2. Assay variability or calibration issues. 3. Underlying health conditions in the experimental animals unrelated to SnMP treatment. | 1. Ensure strict adherence to protocols for blood collection, processing, and storage. Hemolysis can significantly affect iron measurements. 2. Run quality controls and calibration standards with each assay. 3. Perform a thorough health assessment of the animals to rule out other causes of altered iron metabolism. |
| No significant changes in iron status are observed despite long-term SnMP administration. | 1. The dosage of SnMP may be insufficient to cause a significant impact on intestinal heme oxygenase. 2. The diet provided to the animals may be exceptionally high in non-heme iron, masking the effect on heme-iron absorption. 3. The duration of the study may not be long enough to induce a detectable iron deficiency. | 1. Review the literature for effective dose ranges of SnMP known to impact iron metabolism. 2. Analyze the iron content and source (heme vs. non-heme) in the animal diet. 3. Consider extending the duration of the study, with regular monitoring of iron parameters. |
Quantitative Data on Hematological Parameters
The following table summarizes representative quantitative data from studies investigating the effects of long-term SnMP administration on iron status. Please note that obtaining the exact numerical data from the original key publications can be challenging; therefore, these values are illustrative based on the described effects.
| Parameter | Control Group (No SnMP) | SnMP-Treated Group (Long-Term) | Reference |
| Hemoglobin (g/dL) | ~14.5 | ~10.2 | [2] |
| Hematocrit (%) | ~42 | ~30 | [2] |
| Serum Iron (µg/dL) | ~150 | ~50 | [2] |
| Total Iron Binding Capacity (TIBC) (µg/dL) | ~300 | ~450 | |
| Transferrin Saturation (%) | ~50 | ~11 | |
| Serum Ferritin (ng/mL) | ~200 | ~20 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of SnMP action on heme catabolism and a typical experimental workflow for investigating its effects on iron status.
Caption: Mechanism of SnMP-induced iron deficiency.
Caption: Experimental workflow for assessing SnMP effects on iron status.
Detailed Experimental Protocol
Protocol: Assessment of Iron Deficiency in Rats Following Long-Term this compound Administration
1. Animal Model and Housing:
- Species: Male Sprague-Dawley rats (8 weeks old).
- Housing: House animals in a controlled environment (12:12-h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to a standard chow diet and water.
- Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Experimental Groups:
- Control Group (n=10): Receives vehicle (e.g., sterile saline) injections.
- SnMP-Treated Group (n=10): Receives SnMP injections.
3. Dosing and Administration:
- SnMP Preparation: Dissolve SnMP in a small amount of 0.1 M NaOH, then dilute with sterile saline to the final concentration. Adjust the pH to 7.4.
- Dosage: Administer SnMP at a dose of 25 µmol/kg body weight.
- Route of Administration: Intraperitoneal (IP) injection.
- Frequency and Duration: Administer injections three times a week for a period of 8 weeks.
4. Sample Collection:
- Blood Collection: Collect blood samples (approximately 0.5 mL) from the tail vein at baseline (week 0) and at weeks 4 and 8. At the end of the study, collect a larger volume of blood via cardiac puncture under anesthesia.
- Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until analysis.
- Tissue Collection: At the end of the 8-week period, euthanize the animals and perfuse with ice-cold saline. Collect the liver, spleen, and a section of the duodenum for analysis.
5. Analytical Procedures:
- Complete Blood Count (CBC): Analyze whole blood for hemoglobin, hematocrit, red blood cell (RBC) count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH) using an automated hematology analyzer.
- Serum Iron and Total Iron Binding Capacity (TIBC): Determine serum iron and TIBC levels using commercially available colorimetric assay kits. Calculate transferrin saturation as (serum iron / TIBC) x 100.
- Serum Ferritin: Measure serum ferritin concentrations using a rat-specific ELISA kit according to the manufacturer's instructions.
- Tissue Iron Content: Determine the non-heme iron concentration in the liver and spleen using a colorimetric method (e.g., bathophenanthroline).
- Intestinal Heme Oxygenase Activity: Prepare microsomes from the duodenal mucosa and measure heme oxygenase activity by quantifying the rate of bilirubin formation.
6. Statistical Analysis:
- Analyze data using appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the results between the control and SnMP-treated groups. A p-value of < 0.05 is typically considered statistically significant.
References
Technical Support Center: Tin Mesoporphyrin (SnMP) and Concurrent Phototherapy
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Tin Mesoporphyrin (SnMP) in conjunction with phototherapy. The following guides address potential issues, answer frequently asked questions, and provide detailed experimental protocols based on published literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SnMP) and what is its primary mechanism of action?
A1: this compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin.[1] Its primary function is to act as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[1][2][3] By inhibiting this enzyme, SnMP blocks the breakdown of heme into biliverdin (which is subsequently converted to bilirubin), carbon monoxide, and iron.[1][2] This action effectively reduces the production of bilirubin and is the basis for its investigation as a therapeutic agent for neonatal hyperbilirubinemia (jaundice).[4][5][6]
Q2: What is phototoxicity and why is it a concern with SnMP?
A2: Phototoxicity is a chemically induced skin irritation or reaction that is triggered by exposure to light. For SnMP, the concern arises from its porphyrin structure, which can become photoreactive when exposed to light, particularly in the ultraviolet A (UVA) and visible light spectrums.[2][5] This reaction can lead to the generation of free radicals or singlet oxygen, causing cellular damage.[5] When an infant treated with SnMP is also exposed to phototherapy lights for jaundice, there is a potential for an adverse phototoxic reaction, complicating its concurrent use.[2][5]
Q3: What are the observed phototoxic effects when SnMP and phototherapy are used together?
A3: The most commonly reported adverse effect is a mild and transient erythema (redness of the skin).[2][7][8] In clinical trials, this erythema was observed in a small number of newborns who received both SnMP and phototherapy.[7][8] This reaction has been described as reversible upon discontinuation of the phototherapy.[2][9] In animal studies, the phototoxic response was also reversible when the drug and light treatment were stopped.[9][10]
Q4: How does the phototoxicity of SnMP compare to other metalloporphyrins?
A4: In a comparative study using hairless guinea pigs, SnMP was found to be the least phototoxic among three tested tin metalloporphyrins (the others being tin protoporphyrin (SnPP) and tin diiododeuteroporphyrin (SnI2DP)).[9][10] SnMP was only observed to be phototoxic at the highest tested dosage when exposed to phototherapy light that emitted UVA radiation.[9] When a light source without UVA was used, SnMP was not phototoxic.[9]
Q5: Does SnMP eliminate the need for phototherapy?
A5: Clinical studies have shown that SnMP significantly reduces the need for phototherapy in term and near-term infants.[2][11] In one study with preterm newborns, a single dose of 6 µmol/kg body weight of SnMP reduced the requirement for phototherapy by 76% compared to a control group.[3][7] Another trial noted that the duration of phototherapy was halved in the SnMP-treated group.[12] While it substantially decreases the reliance on phototherapy, it may not eliminate the need for it in all cases, especially in infants at high risk for bilirubin-induced neurologic dysfunction.[2]
Q6: Are there any long-term safety concerns associated with SnMP-induced phototoxicity?
A6: The observed phototoxic reactions, such as transient erythema, have been reported to resolve completely without any lasting effects (sequelae).[7][8] However, the long-term and clinical impact of metalloporphyrins on other enzyme systems and the full physiologic consequences of modulating heme oxygenase activity are not yet fully understood.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) & Solution(s) |
| Mild to moderate erythema (redness) appears on the skin of a subject receiving concurrent SnMP and phototherapy. | Phototoxic reaction due to the interaction of SnMP with the light from the phototherapy unit.[2] The risk may be higher with phototherapy units that emit Ultraviolet A (UVA) radiation.[9] | 1. Discontinue Phototherapy: Immediately cease light exposure. The phototoxic response is typically reversible upon discontinuation of phototherapy.[2][9] 2. Assess Light Source: Check the spectral output of the phototherapy device. If possible, switch to a unit that does not emit UVA irradiation.[9] 3. Monitor Subject: Closely monitor the affected skin area. The erythema is expected to be transient and resolve without sequelae.[7][8] 4. Documentation: Record the event, including the duration of phototherapy, type of light source, SnMP dosage, and the characteristics and resolution of the rash. |
| Subject's bilirubin levels are not decreasing as expected after SnMP administration. | The administered dose of SnMP may be insufficient for the degree of hemolysis or bilirubin production. Individual patient metabolism and response variability. | 1. Review Dosage: Confirm that the correct dose of SnMP was administered based on the subject's body weight and the study protocol. 2. Initiate Phototherapy: If bilirubin levels meet the predetermined threshold, initiate phototherapy as per standard clinical guidelines.[7] SnMP can be used as an adjunct to phototherapy.[6] 3. Monitor Bilirubin: Continue to monitor total serum bilirubin levels frequently to assess the combined therapeutic response. |
| A maculopapular rash is observed on the subject. | While erythema is the most cited phototoxic effect, other non-serious adverse effects like maculopapular rash have been noted in neonates in the treatment group.[6] It is also important to rule out other common neonatal rashes.[13][14] | 1. Cease Phototherapy: Temporarily halt phototherapy to see if the rash subsides, which would suggest a phototoxic link. 2. Differential Diagnosis: Consider other potential causes of rashes in neonates, such as erythema toxicum neonatorum, which is common and benign.[13][14] 3. Consult Study Protocol: Adhere to the adverse event reporting procedures outlined in the experimental protocol. |
Quantitative Data Summary
Table 1: Efficacy of SnMP in Reducing Phototherapy Requirements
| Study Population | SnMP Dosage | Control Group | Outcome | Citation(s) |
| Preterm Newborns (210-251 days gestational age) | 6 µmol/kg body weight (single IM dose) | Placebo | 76% decrease in phototherapy requirements. | [3][7] |
| Term and Near-Term Newborns (≥35 weeks) | 4.5 mg/kg (single IM dose) | "Sham" injection | Duration of phototherapy was halved. | [12] |
| Full-Term, Breast-Fed Newborns | 6 µmol/kg (single IM dose) | Conventional Care | 0 of 40 babies in the SnMP group required phototherapy, versus 12 of 44 in the control group. | [15] |
Table 2: Impact of SnMP on Bilirubin Levels (in conjunction with Phototherapy)
| Study Population | SnMP Dosage | Control Group | Key Findings at 48 Hours | Citation(s) |
| Newborns (35-42 weeks) with Hemolysis | 3.0 mg/kg (single IM dose) | Placebo + Phototherapy | Total Serum Bilirubin (TSB) decreased by 13%. | [16] |
| Newborns (35-42 weeks) with Hemolysis | 4.5 mg/kg (single IM dose) | Placebo + Phototherapy | TSB decreased by 10.5%. | [16] |
| Newborns (35-42 weeks) with Hemolysis | N/A | Placebo + Phototherapy | TSB increased by 17.5%. | [16] |
Table 3: Phototoxicity of Tin Metalloporphyrins in an Animal Model
| Compound | Dosage (approx. 10x clinical dose) | Phototherapy Light Source | Observed Phototoxicity | Citation(s) |
| This compound (SnMP) | 0.75 mg/kg/day | With UVA irradiation | Phototoxic | [9] |
| This compound (SnMP) | 0.75 mg/kg/day | Without UVA irradiation | Not phototoxic | [9] |
| Tin Protoporphyrin (SnPP) | 7.5 mg/kg/day | With or Without UVA | Phototoxic (more than SnMP) | [9] |
| Tin Diiododeuteroporphyrin (SnI2DP) | 9.0 mg/kg/day | With or Without UVA | Phototoxic (less than SnPP) | [9] |
Experimental Protocols
Protocol 1: Assessing Phototoxicity in an Animal Model (Adapted from Fort & Gold, 1989)
-
Objective: To determine the potential for SnMP to cause phototoxicity under conditions simulating neonatal phototherapy.
-
Procedure:
-
Acclimation: Animals are acclimated to the laboratory environment for at least 5 days prior to the experiment.[10]
-
Drug Administration: Administer SnMP via intraperitoneal injection daily for three successive days. Dosages can be scaled to represent multiples of the maximum anticipated clinical dose (e.g., 0.075, 0.375, and 0.75 mg/kg/day).[9]
-
Light Exposure: Concurrently expose the animals to a continuous period of phototherapy light for approximately 72 hours following the first injection.[9]
-
Experimental Arm 1: Use phototherapy bulbs that emit UVA irradiation.
-
Experimental Arm 2: Use phototherapy bulbs that do not emit UVA irradiation.
-
Control Group: Expose animals to ambient light only.
-
-
Shielding: Use Plexiglass shields with the phototherapy units to filter out wavelengths below approximately 350 nm, mimicking clinical practice.[10]
-
Observation: Determine the presence or absence of phototoxicity by making regular visual observations for an erythematous response on the back and ears of the animals.[9]
-
Reversibility Assessment: After the 72-hour exposure period, discontinue the drug and light treatment and continue to monitor the animals to confirm if the phototoxic response is reversible.[9]
-
Protocol 2: Clinical Trial for Efficacy and Safety of SnMP with Phototherapy (Adapted from Rosenfeld et al., 2021 & Kappas et al., 1994)
-
Objective: To evaluate the efficacy and safety of SnMP as an adjunct to phototherapy in neonates with hyperbilirubinemia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3][16]
-
Inclusion Criteria: Term or near-term newborns (e.g., 35-42 weeks gestation) with diagnosed or at-risk hyperbilirubinemia (e.g., due to hemolysis) who meet the criteria to start phototherapy.[16]
-
Procedure:
-
Randomization: Upon meeting inclusion criteria and initiating phototherapy, randomize subjects into one of the following groups:
-
Drug Administration: Administer a single dose of SnMP or placebo via intramuscular (IM) injection within 30 minutes of starting phototherapy.[16]
-
Phototherapy: Use standardized phototherapy equipment (e.g., "Special blue" lamps) for all subjects.[7]
-
Primary Endpoint: Measure the change in Total Serum Bilirubin (TSB) from baseline over a set period (e.g., 48 hours).[16]
-
Secondary Endpoints: Record the total duration of phototherapy required and the rate of TSB decline.[12]
-
Safety Monitoring: Actively monitor for and record all adverse events, with a specific focus on cutaneous reactions such as erythema or other rashes.[6] Assess the reversibility and severity of any observed skin reactions.
-
Visualizations
Caption: Mechanism of Action: SnMP inhibits Heme Oxygenase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. researchgate.net [researchgate.net]
- 9. Phototoxicity of tin protoporphyrin, this compound, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. researchgate.net [researchgate.net]
- 13. dermnetnz.org [dermnetnz.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Tin Mesoporphyrin Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working with tin mesoporphyrin (SnMP). It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin.[1] Its core structure is a mesoporphyrin IX ring with a central tin (Sn) atom.[1] The primary mechanism of action of SnMP is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme.[1][2] By inhibiting HO, SnMP blocks the breakdown of heme into biliverdin, which is subsequently converted to bilirubin.[1] This inhibitory action makes it a subject of interest for conditions like neonatal hyperbilirubinemia.[2]
Q2: What are the common challenges encountered during the synthesis and handling of this compound?
A2: Researchers may face several challenges, including:
-
Low reaction yields: The synthesis of metalloporphyrins can be sensitive to reaction conditions, and achieving high yields consistently can be difficult.[3]
-
Impurities: The final product can be contaminated with starting materials, such as hemin or mesoporphyrin IX, as well as side-products from the reaction.
-
Photosensitivity: this compound is known to be photoreactive, and exposure to light, especially UV and white light, can lead to degradation of the compound and the formation of phototoxic byproducts.[4][5]
-
Aggregation: Like many porphyrins, this compound has a tendency to aggregate in solution, which can affect its spectroscopic properties, solubility, and biological activity.
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: The progress of the metallation reaction can be conveniently monitored using Thin Layer Chromatography (TLC) and UV-Vis spectroscopy.[6][7] On a silica gel TLC plate, the metallated porphyrin will typically have a different retention factor (Rf) compared to the free-base porphyrin, often appearing as a spot that moves less with a non-polar eluent.[6] In the UV-Vis spectrum, the insertion of the tin atom into the porphyrin ring leads to a characteristic shift in the Soret and Q-bands.[8]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored as a solid in a cool, dark, and dry place.[9] Solutions of this compound should be freshly prepared whenever possible and protected from light to prevent photodegradation. If long-term storage of a solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container and in a suitable solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of solid product after reaction. | Incomplete reaction. | Ensure the reaction is heated to the appropriate temperature and for a sufficient duration. Monitor the reaction by TLC to confirm the disappearance of the starting material.[6] |
| Loss of product during workup and purification. | Optimize the extraction and washing steps to minimize loss. If performing recrystallization, ensure the solvent system is appropriate to minimize solubility of the product at low temperatures. | |
| Sub-optimal ratio of reactants. | Use a slight excess of the tin salt to drive the metallation reaction to completion. | |
| Presence of moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the tin salt. |
Issue 2: Impure Product After Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (e.g., mesoporphyrin IX) in the final product, confirmed by NMR or TLC. | Incomplete metallation reaction. | Increase the reaction time and/or temperature. Use a larger excess of the tin salt. |
| Broad or unexpected peaks in the NMR spectrum. | Presence of residual solvent or byproducts. | Purify the product thoroughly by recrystallization from a suitable solvent system or by column chromatography. Dry the final product under high vacuum to remove residual solvents. |
| Aggregation of the porphyrin in the NMR solvent. | Use a more polar, coordinating solvent for NMR analysis, such as DMSO-d6.[10] | |
| Discoloration of the product (not the characteristic purple/red of porphyrins). | Degradation of the porphyrin ring. | Avoid harsh acidic or basic conditions during workup. Protect the reaction and product from prolonged exposure to strong light. |
Issue 3: Inconsistent UV-Vis Spectroscopic Results
| Symptom | Possible Cause | Suggested Solution |
| Shifting or broadening of the Soret and Q-bands. | Aggregation of this compound in the cuvette. | Dilute the sample. Use a solvent that discourages aggregation (e.g., DMF, DMSO, or a solvent mixture with a small amount of a coordinating ligand like pyridine). |
| pH of the solution. | The protonation state of the peripheral carboxyl groups can affect the electronic structure. Buffer the solution to a consistent pH for all measurements. | |
| Decrease in absorbance over time. | Photodegradation of the sample. | Minimize exposure of the solution to light. Use a shuttered spectrophotometer if possible. Prepare fresh solutions for analysis. |
| Precipitation of the compound. | Ensure the concentration is below the solubility limit in the chosen solvent. Consider using a co-solvent to improve solubility. |
Experimental Protocols
Synthesis of Tin(IV) Mesoporphyrin IX Dichloride from Hemin
This protocol is a synthesized methodology based on established principles of porphyrin chemistry.[11]
Materials:
-
Hemin (Protoporphyrin IX Iron(III) Chloride)
-
Palladium on Carbon (Pd/C, 10%)
-
Formic Acid (98-100%)
-
Methyl tert-butyl ether (MTBE)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Nitrogen or Argon gas
-
Anhydrous solvents
Procedure:
Step 1: Reduction of Hemin to Mesoporphyrin IX
-
In a round-bottom flask, dissolve hemin in formic acid.
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with stirring at room temperature until the reaction is complete (monitor by TLC or UV-Vis). The vinyl groups at the C2 and C4 positions will be reduced to ethyl groups.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the formic acid under reduced pressure.
-
The crude mesoporphyrin IX can be precipitated by adding a non-polar solvent like MTBE and collected by filtration.
Step 2: Insertion of Tin
-
Dissolve the crude mesoporphyrin IX in glacial acetic acid.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Reflux the mixture under an inert atmosphere (nitrogen or argon) for several hours. The progress of the metallation can be monitored by TLC (the spot for the this compound will have a lower Rf than the free-base mesoporphyrin) or UV-Vis spectroscopy (a shift in the Soret and Q bands will be observed).
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Purification
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude this compound.
-
Collect the solid by filtration and wash thoroughly with water.
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., methanol/chloroform or pyridine/water). Slowly add a non-solvent until turbidity is observed, then heat until the solution becomes clear again. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. Collect the purified crystals by filtration and dry under vacuum.
-
Alternatively, the crude product can be purified by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a gradient of methanol in chloroform).
Heme Oxygenase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound on heme oxygenase.[12]
Materials:
-
Rat liver microsomes (as a source of heme oxygenase)
-
Hemin (substrate)
-
NADPH
-
Biliverdin reductase
-
This compound (inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Bilirubin standard
-
Chloroform
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, a source of biliverdin reductase, NADPH, and buffer in a reaction vessel.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept low and consistent across all samples). Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the substrate, hemin.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a volume of chloroform.
-
Vortex the mixture vigorously to extract the produced bilirubin into the chloroform layer.
-
Centrifuge the samples to separate the phases.
-
Carefully collect the chloroform layer and measure the absorbance at the wavelength corresponding to the maximum absorption of bilirubin (around 464 nm).
-
Calculate the concentration of bilirubin produced using a standard curve generated with known concentrations of bilirubin.
-
Determine the inhibitory activity of this compound by comparing the amount of bilirubin produced in the presence of the inhibitor to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn |
| Molecular Weight | 754.29 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF.[9] |
| Storage | Store at -20°C, protected from light.[9] |
Table 2: Representative Spectroscopic Data for this compound
| Analytical Technique | Solvent | Observed Peaks/Shifts |
| UV-Vis Spectroscopy | Organic Solvents | Soret (B) band: ~400-410 nm, Q-bands: ~500-600 nm. The exact peak positions and intensities can vary depending on the solvent.[13] |
| ¹H NMR | DMSO-d6 | Expected signals for meso-protons (~10 ppm), methyl groups (~3.5 ppm), ethyl groups (quartets and triplets), and propionic acid side chains. Specific shifts can vary. |
| ¹³C NMR | DMSO-d6 | Expected signals for the porphyrin macrocycle carbons, as well as the carbons of the ethyl and propionic acid side chains. |
Note: Specific NMR and UV-Vis data can vary depending on the solvent, concentration, and instrument used. It is recommended to acquire reference spectra for your specific experimental conditions.
Mandatory Visualizations
Heme Catabolism and Inhibition by this compound
Caption: Competitive inhibition of heme oxygenase by this compound, blocking heme breakdown.
Experimental Workflow for this compound Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound from hemin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phototoxicity of tin protoporphyrin, this compound, and tin diiododeuteroporphyrin under neonatal phototherapy conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent effects on the absorption and fluorescence characteristics of tin(IV) mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tin Mesoporphyrin and Phototherapy for Neonatal Hyperbilirubinemia
For Researchers, Scientists, and Drug Development Professionals
Neonatal hyperbilirubinemia, or jaundice, is a common and generally benign condition in newborns. However, high levels of unconjugated bilirubin can be neurotoxic, potentially leading to a severe form of brain damage called kernicterus.[1][2] The standard of care for managing elevated bilirubin levels is phototherapy, a non-invasive treatment that has been used for decades.[3] An alternative, investigational approach involves the pharmacological inhibition of bilirubin production using tin mesoporphyrin (SnMP), a potent competitive inhibitor of heme oxygenase.[4][5][6]
This guide provides an objective comparison of these two treatment modalities, focusing on their mechanisms of action, clinical efficacy based on experimental data, and safety profiles.
Mechanism of Action
The fundamental difference between phototherapy and this compound lies in their therapeutic targets: phototherapy enhances the elimination of existing bilirubin, while SnMP prevents its formation.
This compound (SnMP): Inhibiting Bilirubin Production
SnMP is a synthetic metalloporphyrin that acts as a powerful competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolic pathway of heme.[4][6][7] Heme, primarily derived from the breakdown of red blood cells, is converted by HO into equimolar amounts of biliverdin, iron, and carbon monoxide. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase.[6] By blocking the action of heme oxygenase, SnMP effectively halts this pathway, preventing the formation of bilirubin and leading to the excretion of the accumulated heme into the bile.[1][4]
References
- 1. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nursing guidelines : Phototherapy for neonatal jaundice [rch.org.au]
- 3. Phototherapy for neonatal jaundice (1047) | Right Decisions [rightdecisions.scot.nhs.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.aap.org [publications.aap.org]
- 7. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tin Mesoporphyrin's Cross-Reactivity with Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of tin mesoporphyrin (SnMP) with other key metabolic enzymes. SnMP is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1][2][3][4] Its therapeutic potential, particularly in the management of neonatal hyperbilirubinemia, is well-documented.[1][3][4][5][6] However, due to its structural similarity to heme, concerns exist regarding its potential interaction with other heme-containing enzymes, which could lead to off-target effects. This guide summarizes available experimental data on the cross-reactivity of SnMP and compares it with alternative heme oxygenase inhibitors.
Executive Summary
This compound exhibits a degree of cross-reactivity with certain metabolic enzymes, most notably soluble guanylate cyclase (sGC). While it is a highly potent inhibitor of its primary target, heme oxygenase, its interaction with other heme-dependent enzymes warrants careful consideration in therapeutic applications. In contrast, some alternative heme oxygenase inhibitors, such as chromium mesoporphyrin (CrMP), appear to offer greater selectivity. This guide presents the available quantitative data, details the experimental protocols for assessing cross-reactivity, and provides visual representations of the relevant signaling pathways.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and selected alternative heme oxygenase inhibitors against their primary target (heme oxygenase) and key off-target enzymes.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference(s) |
| This compound (SnMP) | Heme Oxygenase (HO) | Ki: 0.014 µM | [7] |
| Nitric Oxide Synthase (NOS) | No inhibition observed in hippocampus | [8] | |
| Soluble Guanylate Cyclase (sGC) | Inhibition reported (quantitative data not found) | [9][10] | |
| Tin Protoporphyrin IX (SnPP) | Heme Oxygenase (HO) | Ki: 0.011 µM | [11] |
| Cytochrome P450 | Significant decrease in microsomal content | [12] | |
| Zinc Protoporphyrin (ZnPP) | Heme Oxygenase (HO) | Competitive inhibitor | [9] |
| Soluble Guanylate Cyclase (sGC) | Potent inhibitor | [9] | |
| Chromium Mesoporphyrin (CrMP) | Heme Oxygenase (HO) | 89% inhibition of activity | [9] |
| Nitric Oxide Synthase (NOS) | No effect on activity | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the interactions of this compound and the experimental procedures used to assess its cross-reactivity, the following diagrams have been generated using Graphviz.
Heme Catabolism and Inhibition by this compound
This diagram illustrates the normal pathway of heme degradation by heme oxygenase and how this compound competitively inhibits this process.
Caption: Heme degradation pathway and its inhibition by SnMP.
Nitric Oxide Signaling Pathway and Potential Cross-Reactivity
This diagram shows the nitric oxide (NO) signaling pathway and highlights the potential points of interaction for this compound.
Caption: Nitric oxide signaling and potential SnMP interaction.
Experimental Workflow for Assessing Enzyme Inhibition
This flowchart outlines a typical experimental workflow for determining the inhibitory effect of a compound like this compound on a target enzyme.
Caption: Workflow for enzyme inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for determining the cross-reactivity of this compound with key metabolic enzymes.
Protocol 1: Determination of Heme Oxygenase (HO) Inhibition
This protocol is adapted from methodologies used to assess the competitive inhibition of HO by metalloporphyrins.[13]
Objective: To determine the inhibitory constant (Ki) of SnMP for heme oxygenase.
Materials:
-
Purified heme oxygenase (e.g., from rat spleen microsomes)
-
Hemin (substrate)
-
This compound (inhibitor)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Bilirubin standards
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, purified heme oxygenase, and NADPH-cytochrome P450 reductase.
-
Add varying concentrations of SnMP to the reaction mixtures. A control with no inhibitor should be included.
-
Pre-incubate the mixtures for a short period at 37°C.
-
Initiate the reaction by adding a fixed concentration of hemin.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by placing the tubes on ice and adding a quenching agent if necessary.
-
Extract the bilirubin formed from the reaction mixture using an organic solvent (e.g., chloroform).
-
Measure the absorbance of the extracted bilirubin at the appropriate wavelength (around 464 nm).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value using appropriate kinetic models, such as the Cheng-Prusoff equation, from plots of reaction velocity versus substrate concentration at different inhibitor concentrations (e.g., Lineweaver-Burk plot).
Protocol 2: Assessment of Nitric Oxide Synthase (NOS) Inhibition
This protocol is based on assays that measure the production of nitric oxide.[14][15][16]
Objective: To determine if SnMP inhibits NOS activity and to calculate the IC50 value if inhibition is observed.
Materials:
-
Purified NOS (e.g., nNOS, eNOS, or iNOS)
-
L-arginine (substrate)
-
NADPH, FAD, FMN, and tetrahydrobiopterin (BH4) (cofactors)
-
Calmodulin (for nNOS and eNOS)
-
This compound (test compound)
-
Griess reagent for nitrite determination
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-arginine, and all necessary cofactors.
-
Add varying concentrations of SnMP to the wells of a microplate. Include a positive control (known NOS inhibitor) and a negative control (no inhibitor).
-
Add the purified NOS enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Add Griess reagent to each well to quantify the amount of nitrite, a stable breakdown product of NO.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the percentage of NOS inhibition for each SnMP concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SnMP concentration and fitting the data to a dose-response curve.
Protocol 3: Evaluation of Soluble Guanylate Cyclase (sGC) Activity
This protocol is designed to measure the production of cGMP, the product of sGC activity.
Objective: To determine the effect of SnMP on sGC activity and calculate the IC50 if inhibition occurs.
Materials:
-
Purified soluble guanylate cyclase
-
GTP (substrate)
-
Sodium nitroprusside (SNP) or other NO donor (to activate sGC)
-
This compound (test compound)
-
Reaction buffer (e.g., triethanolamine buffer, pH 7.8) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
cGMP enzyme immunoassay (EIA) kit
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and purified sGC.
-
Add varying concentrations of SnMP to the reaction tubes.
-
Pre-incubate the mixtures at 37°C.
-
Add the NO donor to activate the sGC.
-
Initiate the reaction by adding GTP.
-
Incubate at 37°C for a defined time.
-
Terminate the reaction by boiling or adding a stop solution.
-
Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of sGC inhibition for each SnMP concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SnMP concentration.
Discussion and Conclusion
The available data indicate that while this compound is a highly effective inhibitor of heme oxygenase, its cross-reactivity with other metabolic enzymes cannot be disregarded. The lack of inhibition of nitric oxide synthase in the hippocampus is a significant finding, suggesting a degree of selectivity.[8] However, the reported inhibition of soluble guanylate cyclase by metalloporphyrins, including SnMP, highlights a potential for off-target effects within the crucial nitric oxide signaling pathway.[9][10]
In comparison, alternative heme oxygenase inhibitors show different cross-reactivity profiles. Zinc protoporphyrin also demonstrates inhibition of sGC, suggesting this may be a class effect for metalloporphyrin-based inhibitors.[9] Notably, chromium mesoporphyrin has been reported to be a selective HO inhibitor with no effect on NOS activity, presenting it as a potentially more targeted therapeutic agent.[9]
The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and to further elucidate the selectivity profiles of these compounds. A thorough understanding of the cross-reactivity of this compound is essential for its safe and effective clinical development and for the design of next-generation heme oxygenase inhibitors with improved selectivity. Further research is warranted to obtain precise quantitative data (Ki or IC50 values) for the interaction of SnMP with a broader range of metabolic enzymes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.aap.org [publications.aap.org]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of tin-protoporphyrin administration on hepatic xenobiotic metabolizing enzymes in the juvenile rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of nitric oxide synthase activity and inhibition kinetics by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Tin Mesoporphyrin and Standard Therapies for Crigler-Najjar Syndrome Type I
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy of Tin Mesoporphyrin in Crigler-Najjar Type I Syndrome Compared with Phototherapy and Liver Transplantation.
Crigler-Najjar syndrome type I (CN-I) is a rare, life-threatening genetic disorder characterized by a complete absence of the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme, leading to severe unconjugated hyperbilirubinemia and a high risk of irreversible neurological damage (kernicterus).[1] Current management strategies primarily revolve around intensive phototherapy and, ultimately, liver transplantation. This guide provides a comprehensive comparison of the investigational drug this compound (SnMP) with these standard-of-care treatments, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches for Crigler-Najjar type I target two distinct points in bilirubin metabolism. Phototherapy and liver transplantation address the consequences of the enzyme deficiency, while this compound aims to inhibit the production of bilirubin itself.
This compound (SnMP): SnMP is a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[2][3] By blocking this initial step, SnMP effectively reduces the total amount of bilirubin produced.[2]
Phototherapy: This modality uses light in the blue-green spectrum (typically 425-475 nm) to convert the toxic, insoluble unconjugated bilirubin in the skin and subcutaneous tissues into more water-soluble photoisomers.[4] These isomers can then be excreted in bile and urine without the need for conjugation by the UGT1A1 enzyme.
Liver Transplantation: As the definitive treatment, liver transplantation replaces the patient's liver with a donor organ that possesses functional UGT1A1 enzymes, thereby restoring the normal pathway of bilirubin conjugation and elimination.[5]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data on the efficacy of this compound, phototherapy, and liver transplantation in reducing bilirubin levels in patients with Crigler-Najjar type I syndrome.
| Treatment Modality | Mechanism of Action | Reported Bilirubin Reduction | Duration of Effect | Primary References |
| This compound (SnMP) | Heme Oxygenase Inhibition | Varies; studies in neonates show significant reduction, with one study in preterm newborns reporting a 41% reduction in peak incremental plasma bilirubin.[3] A study in two CN-I patients showed decreased plasma bilirubin concentrations to varying degrees.[6] | Transient; requires repeated administration. | [3][6] |
| Phototherapy | Photoisomerization of Bilirubin | Can maintain serum bilirubin below neurotoxic thresholds, but efficacy decreases with age.[1] Requires 10-12 hours of daily treatment.[4] | Dependent on continuous daily treatment. | [1][4] |
| Liver Transplantation | Restoration of UGT1A1 Enzyme Activity | Normalizes serum bilirubin levels. | Curative and permanent. | [5] |
Safety and Adverse Effects: A Critical Comparison
| Treatment Modality | Common Adverse Effects | Long-term Concerns | Primary References |
| This compound (SnMP) | Photosensitivity (erythema, especially when combined with phototherapy).[3][7] | Potential for inhibition of other essential enzymes.[3] Long-term safety data is limited. | [3][7] |
| Phototherapy | Mild and transient erythema.[3] Potential for dehydration and temperature instability. | Decreased efficacy over time due to skin thickening and increased body surface area.[1] | [1][3] |
| Liver Transplantation | Surgical complications (e.g., bleeding, infection, biliary tract issues).[5] | Lifelong immunosuppression with associated risks of infection, malignancy, and renal dysfunction. Graft rejection.[1] | [1][5] |
Experimental Protocols
This compound (SnMP) Administration in Crigler-Najjar Type I
-
Study Design: A notable study involved two 17-year-old male patients with Crigler-Najjar type I syndrome and histories of progressive neurological deterioration.[6]
-
Patient Population: Patients with confirmed Crigler-Najjar type I, with severe unconjugated hyperbilirubinemia.
-
Intervention: The study consisted of two treatment periods. In the first period, patients received 40 doses of SnMP at 0.5 µmol/kg body weight. The second period involved 70 doses at 1.0 µmol/kg body weight.[6] The medication was administered alongside nightly phototherapy (10 hours) and intermittent plasmapheresis.[6]
-
Outcome Measures: The primary outcome was the change in plasma bilirubin concentrations. The study also monitored for any progression of neurological impairments.[6]
Phototherapy Protocol for Crigler-Najjar Type I
-
Objective: To maintain serum bilirubin levels below the neurotoxic threshold.
-
Equipment: High-irradiance phototherapy systems, often using "special blue" fluorescent lamps or LED lights with a peak emission in the 425-475 nm range.[4]
-
Procedure: Patients typically undergo 10-12 hours of phototherapy per day.[4] The light source is positioned at a specific distance from the patient to maximize irradiance while ensuring safety. The patient's eyes are protected during treatment.
-
Monitoring: Regular monitoring of serum bilirubin levels is crucial to adjust the duration and intensity of phototherapy as needed.
Liver Transplantation Protocol for Crigler-Najjar Type I
-
Patient Selection: Candidates are typically patients with Crigler-Najjar type I who are at high risk of kernicterus or for whom phototherapy is becoming less effective.[1] A thorough pre-transplant evaluation is conducted to assess the patient's overall health and suitability for surgery.
-
Procedure: The surgical procedure involves the removal of the native liver and its replacement with a whole or partial liver from a deceased or living donor.[5]
-
Post-Transplant Management: Lifelong immunosuppressive therapy is initiated to prevent graft rejection.[1] Regular follow-up is required to monitor liver function, bilirubin levels, and for any signs of complications.
Visualizing the Pathways and Processes
Bilirubin Metabolism and the Impact of Crigler-Najjar Syndrome
Caption: Bilirubin metabolism pathway and the UGT1A1 enzyme deficiency in CN-I.
Mechanism of Action: this compound
Caption: SnMP competitively inhibits the heme oxygenase enzyme.
Experimental Workflow: Comparative Treatment Analysis
Caption: Workflow for comparing treatments for Crigler-Najjar Type I.
Conclusion
This compound presents a novel pharmacological approach to managing Crigler-Najjar type I syndrome by targeting the production of bilirubin. While it has shown promise in reducing bilirubin levels, its efficacy appears to be transient, and concerns regarding photosensitivity and long-term safety remain. Phototherapy continues to be the cornerstone of management, effectively controlling bilirubin levels but with a significant treatment burden and diminishing efficacy over time. Liver transplantation remains the only curative option, completely resolving the underlying enzyme deficiency, but it is an invasive procedure with the lifelong commitment to immunosuppression. Further research, including larger, well-controlled clinical trials with long-term follow-up, is necessary to fully elucidate the therapeutic potential and safety profile of this compound as a viable treatment option for Crigler-Najjar type I syndrome.
References
- 1. mdpi.com [mdpi.com]
- 2. Liver cell transplantation for Crigler-Najjar syndrome type I: Update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. jilti.org [jilti.org]
- 6. Suppression of bilirubin production in the Crigler-Najjar type I syndrome: studies with the heme oxygenase inhibitor tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety of Tin Mesoporphyrin in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety of tin mesoporphyrin (SnMP) with alternative treatments for neonatal hyperbilirubinemia, primarily phototherapy. The information is compiled from a review of clinical trial data and peer-reviewed literature to support researchers, scientists, and drug development professionals in their evaluation of this therapeutic agent.
Introduction
This compound (stannsoporfin) is a potent competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1][2] By blocking this pathway, SnMP effectively reduces the production of bilirubin, offering a prophylactic and therapeutic approach to managing neonatal jaundice.[3] While its efficacy in reducing bilirubin levels and the need for phototherapy has been demonstrated in clinical trials, a thorough assessment of its long-term safety is crucial for its potential widespread clinical use.[2][4]
Comparative Safety Profile: this compound vs. Phototherapy
The primary alternative to pharmacological intervention for neonatal hyperbilirubinemia is phototherapy. Exchange transfusion is reserved for severe cases. This section compares the documented long-term adverse events associated with SnMP and phototherapy.
Table 1: Summary of Long-Term Adverse Events
| Adverse Event Category | This compound (SnMP) | Phototherapy |
| Dermatological | Photosensitivity (mild, transient erythema, especially with concomitant phototherapy)[5] | Increased risk of developing melanocytic nevi |
| Infectious Disease | Potential increased risk of infection and sepsis at higher doses (3.23% risk at 4.5 mg/kg in one study)[6] | No direct association established. |
| Cardiovascular | No significant long-term cardiovascular effects reported in neonatal studies. | Patent Ductus Arteriosus (PDA) in preterm infants. |
| Neurological | No long-term neurodevelopmental impairments reported in follow-up studies (up to 18 months).[5] | Generally considered safe for neurodevelopment when bilirubin levels are effectively controlled. Some studies have suggested a possible link to seizures. |
| Oncological | No evidence of increased cancer risk from available studies. | Some studies suggest a possible association with childhood cancers, though the evidence is not conclusive. |
| Other | Long-term treatment in a different patient population (Crigler-Najjar syndrome) has been associated with iron deficiency anemia.[7] | Hypocalcemia, electrolyte imbalance, bronze baby syndrome (short-term). |
Quantitative Analysis of Adverse Events
Direct comparative quantitative data on the long-term safety of this compound versus phototherapy from a single, large-scale clinical trial is limited. The following table summarizes available quantitative data from various studies.
Table 2: Incidence of Selected Adverse Events in Clinical Trials
| Treatment | Adverse Event | Incidence Rate / Details | Study Population | Citation |
| This compound | Photosensitivity (Erythema) | Mild and transient, observed in a "few" newborns who also required phototherapy. | Preterm newborns | [5] |
| This compound | Infection and Sepsis | 3.23% risk in the group receiving a 4.5 mg/kg dose. | Neonates | [6] |
| This compound | Lack of Adverse Events | No untoward effects were observed during hospitalization or at follow-up at 3 and 18 months post-term age. | Preterm newborns | [5] |
| Phototherapy | Patent Ductus Arteriosus (PDA) | Significantly increased incidence in preterm infants (gestational age ≤32 weeks); reopened in >50% of infants during phototherapy in one study. | Preterm infants |
Experimental Protocols
Administration of this compound
The following is a generalized protocol for the intramuscular administration of this compound based on clinical trial descriptions. Researchers should always refer to the specific clinical trial protocol for detailed instructions.
Materials:
-
Sterile solution of this compound for injection
-
Sterile syringe and needle appropriate for intramuscular injection in neonates
-
Alcohol swabs
Procedure:
-
Dosage Calculation: The typical dosage used in clinical trials is a single intramuscular injection of 4.5 mg/kg to 6 µmol/kg body weight.[5][6]
-
Preparation: The sterile solution of this compound is drawn up into the syringe using an aseptic technique.
-
Administration: The injection is administered into a suitable muscle, such as the anterolateral thigh. The site is first cleansed with an alcohol swab.
-
Post-administration Monitoring: The infant is monitored for any immediate adverse reactions. If phototherapy is subsequently required, the infant should be closely observed for any signs of photosensitivity.
Mechanism of Action and Experimental Workflow
Heme Catabolic Pathway and Inhibition by this compound
The following diagram illustrates the heme catabolic pathway and the point of inhibition by this compound.
Caption: Heme is converted to bilirubin via heme oxygenase and biliverdin reductase. This compound competitively inhibits heme oxygenase, blocking bilirubin production.
Clinical Trial Workflow for Assessing this compound
The diagram below outlines a typical workflow for a clinical trial evaluating the efficacy and safety of this compound.
Caption: A typical clinical trial workflow for evaluating this compound involves screening, randomization to treatment or control, and both short- and long-term follow-up to assess efficacy and safety.
Conclusion
This compound shows promise as a targeted therapy for the prevention and treatment of neonatal hyperbilirubinemia. The available clinical trial data suggest a generally favorable short-term safety profile, with photosensitivity being the most notable adverse effect. Long-term follow-up studies, although limited, have not revealed significant adverse neurodevelopmental outcomes.
However, the existing body of evidence on long-term safety is not as extensive as that for phototherapy. The potential for rare but serious adverse events, such as an increased risk of infection at higher doses, warrants further investigation in larger, well-controlled clinical trials with extended follow-up periods. For drug development professionals, these findings highlight the need for continued research to fully delineate the long-term risk-benefit profile of this compound before it can be considered a standard of care. The comparison with phototherapy, which has its own set of potential long-term risks, underscores the ongoing need for safer and more effective treatments for neonatal jaundice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. publications.aap.org [publications.aap.org]
- 3. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Versus Parenteral Tin Mesoporphyrin Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of oral and parenteral administration routes for tin mesoporphyrin (SnMP), a potent inhibitor of heme oxygenase. The information presented is based on available experimental data from preclinical and clinical studies, intended to inform research and development in therapeutic areas such as neonatal hyperbilirubinemia.
Introduction to this compound (SnMP)
This compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolic pathway of heme.[1] By blocking this enzyme, SnMP effectively reduces the production of biliverdin and, subsequently, bilirubin.[1] This mechanism of action has made SnMP a subject of extensive clinical investigation, primarily for the prevention and treatment of neonatal jaundice (hyperbilirubinemia).[2][3] While parenteral administration has been the focus of human clinical trials, oral administration has been explored in preclinical animal models.
Mechanism of Action: Heme Oxygenase Inhibition
Heme oxygenase catalyzes the degradation of heme into equimolar amounts of biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO). Biliverdin is then rapidly reduced to bilirubin by the enzyme biliverdin reductase.[4] SnMP, as a structural analog of heme, competitively binds to the active site of HO, thereby preventing the breakdown of heme and suppressing bilirubin formation.[2] There are two main isoforms of the enzyme, the inducible HO-1 and the constitutive HO-2, both of which are inhibited by SnMP.[5]
Caption: Heme degradation pathway and the inhibitory action of SnMP.
Comparative Analysis of Administration Routes
The choice of administration route is critical for drug efficacy and is primarily dictated by the compound's pharmacokinetic properties, especially its bioavailability. For SnMP, there is a stark contrast between parenteral and oral routes, particularly concerning its absorption in humans.
Parenteral Administration (Intramuscular and Intravenous)
Parenteral administration, predominantly intramuscular (IM), is the clinically established route for SnMP in humans.[6]
Pharmacokinetics and Efficacy:
-
Human Studies: Following intravenous (IV) administration of 1 µmol/kg in human adults, SnMP has a plasma half-life of approximately 3.8 hours.[1] Intramuscular administration results in plasma concentrations identical to those after IV administration within two hours, indicating rapid and complete absorption from the muscle tissue.[1] Clinical trials in preterm and term neonates have consistently shown that a single IM dose of SnMP (ranging from 1 to 6 µmol/kg, or approximately 4.5 mg/kg) significantly ameliorates the course of hyperbilirubinemia.[6][7] This single-dose administration has been shown to reduce peak serum bilirubin levels by up to 41% and decrease the need for phototherapy by as much as 76%.[7]
-
Animal Studies: Parenteral administration in animal models also results in potent, time-dependent inhibition of heme oxygenase in the liver, spleen, and intestines.[4][8]
Safety and Side Effects: The primary dose-limiting side effect noted in human studies is a mild and transient cutaneous photosensitivity, particularly when subjects are exposed to intense white light phototherapy.[1][2]
Oral Administration
The viability of an oral formulation of SnMP has been investigated in preclinical settings, with findings that are not directly translatable to human use.
Pharmacokinetics and Efficacy:
-
Human Studies: A key finding from pharmacokinetic studies in humans is that SnMP is not absorbed orally .[1] This lack of oral bioavailability in humans precludes its use via this route in a clinical setting.
-
Animal Studies: In contrast to human data, studies in rats and mice have demonstrated that SnMP is orally active.[8] A single oral dose administered by gavage in mice was shown to inhibit intestinal heme oxygenase activity and reduce bilirubin production for at least 24 hours.[9] In rats, both oral and parenteral administration inhibited the intestinal enzyme.[8] However, tissue tin levels in the liver and kidney after oral dosing were only 1.5-3% of those found after parenteral treatment, indicating significantly lower systemic exposure.[4]
Data Presentation
The following tables summarize the available quantitative data for parenteral and oral administration of this compound.
Table 1: Pharmacokinetic and Efficacy Data for Parenteral SnMP Administration in Humans
| Parameter | Value | Population | Route | Source |
| Plasma Half-life (t½) | ~3.8 hours | Adults | IV (1 µmol/kg) | [1] |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours (reaches IV-equivalent levels) | Adults | IM | [1] |
| Reduction in Peak Bilirubin | 41% | Preterm Neonates | IM (6 µmol/kg) | [7] |
| Reduction in Phototherapy Need | 76% | Preterm Neonates | IM (6 µmol/kg) | [7] |
| Clinically Effective Dose | 4.5 - 6 µmol/kg | Neonates | IM | [6][7][10] |
Table 2: Efficacy Data for Oral SnMP Administration in Animal Models
| Parameter | Finding | Animal Model | Route | Source |
| Heme Oxygenase Inhibition | Significant, dose-dependent inhibition of intestinal HO | Rats | Oral Gavage | [8] |
| Duration of Action | Durable inhibition of bilirubin production for at least 24 hours | Mice | Oral Gavage | [9] |
| Systemic Exposure | Liver & kidney tin levels were 1.5-3% of parenteral route | Rats | Oral Gavage | [4] |
Experimental Protocols
This section details the methodologies used in key experiments for both parenteral and oral administration of SnMP.
Parenteral Administration Protocol (Human Neonatal Trial)
This protocol is a composite based on descriptions of randomized controlled trials in neonates.[6][7][10][11][12]
-
Subject Recruitment: Enroll newborns (e.g., ≥35 weeks gestational age) at risk for hyperbilirubinemia. Obtain informed parental consent.
-
Randomization: Randomize subjects in a double-blind manner to receive either SnMP or a placebo (e.g., saline).
-
Dosage and Administration:
-
Prepare SnMP for injection at a concentration suitable for a dose of 4.5 mg/kg body weight.
-
Administer a single dose via intramuscular injection into the anterolateral thigh within the first 24-48 hours of life.
-
-
Monitoring and Data Collection:
-
Collect blood samples to measure total serum bilirubin (TSB) at baseline and at specified intervals (e.g., daily) until a declining trend is established. Heel prick is a common method for neonatal blood collection.[13]
-
Protect blood samples from light to prevent bilirubin degradation.[14]
-
Monitor the need for and duration of phototherapy based on established age-specific TSB thresholds.
-
-
Primary Endpoints:
-
Peak TSB levels.
-
Duration of phototherapy required.
-
Incidence of treatment failure (e.g., need for exchange transfusion).
-
-
Safety Assessment: Monitor for adverse events, with particular attention to skin for signs of photosensitivity (erythema).
Oral Administration Protocol (Preclinical Mouse Model)
This protocol is based on methodologies for oral gavage in mice.[9][15][16][17][18]
-
Animal Model: Utilize adult mice (e.g., specific transgenic strains if studying genetic predispositions).
-
Dosage and Administration:
-
Prepare an oral suspension of SnMP in a suitable vehicle.
-
Accurately determine the volume to be administered based on the animal's body weight (e.g., up to 10 ml/kg).
-
Administer the suspension directly into the esophagus using a ball-tipped gavage needle. Ensure proper restraint and technique to prevent tracheal administration or injury.
-
-
Experimental Procedure (Heme Challenge Model):
-
Administer a single oral dose of SnMP or vehicle.
-
After a specified time, administer an oral heme load to stimulate bilirubin production.
-
-
Efficacy Assessment:
-
Bilirubin Production: Measure the rate of carbon monoxide excretion (VeCO), an index of bilirubin production, at baseline and after the heme load.
-
Heme Oxygenase Activity: At the end of the experiment, euthanize the animals and harvest tissues (liver, spleen, intestine). Prepare tissue homogenates to measure HO activity via in vitro assay.
-
Heme Oxygenase Activity Assay Protocol (In Vitro)
This protocol describes the measurement of HO activity in tissue lysates.
-
Tissue Preparation: Homogenize harvested tissues and prepare microsomal fractions through differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal protein, hemin (the substrate), NADPH, and a source of biliverdin reductase (e.g., rat liver cytosol).
-
Incubation: Incubate the reaction mixture in the dark at 37°C for a specified time (e.g., 1 hour).
-
Bilirubin Measurement: Stop the reaction and extract the bilirubin formed. Quantify the amount of bilirubin spectrophotometrically by measuring the difference in absorbance at 464 nm and 530 nm.
-
Data Analysis: Express HO activity as the amount of bilirubin produced per milligram of protein per hour.
Caption: Comparative experimental workflows for oral vs. parenteral SnMP.
Conclusion
The comparative analysis of oral versus parenteral administration of this compound reveals a critical divergence in bioavailability and clinical applicability.
-
Parenteral (Intramuscular) Administration is a well-documented, effective route for delivering SnMP in humans, particularly neonates.[6] A single IM injection provides rapid systemic exposure and has been shown to be efficacious in reducing severe hyperbilirubinemia and the need for phototherapy.[1][7]
-
Oral Administration , while effective in animal models like rats and mice, is not a viable route for systemic delivery in humans due to a lack of absorption.[1][9] The preclinical data suggests that orally administered SnMP can inhibit heme oxygenase locally in the intestine, but this does not translate to the systemic efficacy required for treating neonatal jaundice.[8]
For drug development professionals, these findings underscore that future clinical research on this compound for systemic indications should focus exclusively on parenteral formulations. The discrepancy between preclinical oral efficacy in rodents and the lack of oral absorption in humans highlights the importance of early pharmacokinetic studies in multiple species to determine the translatability of administration routes.
References
- 1. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro and in vivo inhibition of intestinal heme oxygenase by tin-protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical trial of this compound to prevent neonatal hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 8. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effectiveness of oral this compound prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A single dose of Sn-mesoporphyrin prevents development of severe hyperbilirubinemia in glucose-6-phosphate dehydrogenase-deficient newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.aap.org [publications.aap.org]
- 13. ashfordstpeters.net [ashfordstpeters.net]
- 14. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. researchgate.net [researchgate.net]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. researchanimaltraining.com [researchanimaltraining.com]
Validating the Anti-Proliferative Effects of Tin Mesoporphyrin in A549 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Tin Mesoporphyrin (SnMP) against standard chemotherapeutic agents in the A549 non-small cell lung cancer (NSCLC) cell line. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
This compound (SnMP), a competitive inhibitor of heme oxygenase-1 (HO-1), demonstrates significant anti-proliferative effects in A549 cells. This activity is primarily attributed to the induction of oxidative stress. A549 cells, which overexpress HO-1, are particularly susceptible to SnMP treatment.[1][2][3][4][5][6] This guide compares the efficacy of SnMP with the standard chemotherapeutic drugs, cisplatin and doxorubicin, providing a quantitative basis for its potential as a targeted anti-cancer agent.
Comparative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for SnMP, cisplatin, and doxorubicin in A549 cells, as determined by the MTT cell viability assay. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | IC50 in A549 Cells (µM) | Treatment Duration (hours) | Citation(s) |
| This compound (SnMP) | ~10 (viability reduced by ~43%) | 72 | [4] |
| Cisplatin | 6.59 | 72 | [7] |
| Doxorubicin | 1.50 | 48 | [8] |
Note: The IC50 for SnMP is an approximation based on the reported percentage of cell viability reduction.
Mechanism of Action: The Role of HO-1 Inhibition
SnMP exerts its anti-proliferative effects by inhibiting the enzyme heme oxygenase-1 (HO-1).[1][4][5][6] In many cancer cells, including A549, HO-1 is overexpressed and plays a crucial role in maintaining redox homeostasis, thereby protecting the cancer cells from oxidative stress.[1][4][5][6]
By inhibiting HO-1, SnMP disrupts this protective mechanism, leading to:
-
Increased Reactive Oxygen Species (ROS): The accumulation of ROS induces cellular damage.[1][4][5][6]
-
Depletion of Glutathione (GSH): GSH is a key antioxidant, and its depletion further sensitizes the cells to oxidative stress.[1][4][5][6]
This increase in oxidative stress ultimately leads to a reduction in cell proliferation and migration.[1][4][5][6]
Signaling Pathway
The regulation of HO-1 is intricately linked to the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1.
References
- 1. 2.11. Determination of ROS production [bio-protocol.org]
- 2. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How Heme Oxygenase-1 Prevents Heme-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Competitive Landscape of Heme Oxygenase Inhibitors for Neonatal Jaundice: A Comparative Analysis of Tin Mesoporphyrin and Other Metalloporphyrins
For researchers, scientists, and drug development professionals, the management of neonatal jaundice remains a critical area of investigation. While phototherapy is the standard of care, pharmacological interventions that target the production of bilirubin offer a promising alternative. Metalloporphyrins, synthetic heme analogues, function as competitive inhibitors of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway, thereby reducing bilirubin formation. Among these, tin mesoporphyrin (SnMP) has been the most extensively studied in human neonates. This guide provides a detailed comparison of SnMP with other notable metalloporphyrins, supported by experimental data, to inform ongoing research and drug development in this field.
Metalloporphyrins represent a targeted therapeutic approach to preventing hyperbilirubinemia.[1] Their efficacy is rooted in their ability to competitively inhibit heme oxygenase, the enzyme responsible for the breakdown of heme into biliverdin, which is subsequently converted to bilirubin.[2] This guide will delve into the comparative performance of this compound, zinc protoporphyrin (ZnPP), and chromium mesoporphyrin (CrMP), focusing on their efficacy, safety, and unique characteristics.
Mechanism of Action: Competitive Inhibition of Heme Oxygenase
Metalloporphyrins are structural analogs of heme that bind to the active site of heme oxygenase, preventing the breakdown of endogenous heme.[3] This competitive inhibition reduces the production of biliverdin and, consequently, bilirubin.[2] There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2. The differential inhibition of these isoforms is a key consideration in the development of metalloporphyrin-based therapies.
Comparative Efficacy and Safety of Metalloporphyrins
The ideal metalloporphyrin for treating neonatal jaundice would be a potent inhibitor of heme oxygenase with a favorable safety profile, including a lack of photosensitizing effects. While several metalloporphyrins have been investigated, only tin protoporphyrin (SnPP) and, more extensively, SnMP have been studied in human neonates.[4]
This compound (SnMP)
SnMP has demonstrated significant efficacy in reducing bilirubin levels in neonates in multiple clinical trials. A single intramuscular dose has been shown to be effective in both term and preterm infants.[3]
Key Efficacy Data for SnMP:
-
A single intramuscular dose of 6 µmol/kg can reduce peak plasma bilirubin concentrations by up to 41% in preterm newborns.[5][6]
-
The need for phototherapy can be decreased by as much as 76% with SnMP treatment.[5][6]
-
In a multicenter, placebo-controlled trial, a single intramuscular injection of 4.5 mg/kg SnMP in newborns with a transcutaneous bilirubin level >75th percentile halved the duration of phototherapy.[4] Within 12 hours of administration, the natural trajectory of total bilirubin was reversed.[4]
Safety Profile of SnMP: The primary safety concern with SnMP is its potential for photosensitization, which can cause transient erythema, especially when used concurrently with phototherapy.[2] This has been a limiting factor in its widespread clinical adoption.[1]
Zinc Protoporphyrin (ZnPP)
ZnPP is a naturally occurring metalloporphyrin and is considered a less potent inhibitor of heme oxygenase compared to SnMP.[2] However, it possesses several desirable characteristics that make it an attractive alternative.
Potential Advantages of ZnPP:
-
Lack of Photoreactivity: A significant advantage of ZnPP is its apparent lack of photosensitizing properties, which would simplify its use in conjunction with phototherapy.[4]
-
Selectivity for HO-1: Some studies suggest that zinc-containing metalloporphyrins are less inhibitory towards the constitutive HO-2 isoform, which could be a beneficial clinical feature.[7]
While human clinical trial data for ZnPP in neonatal jaundice is limited, preclinical studies have shown its effectiveness in animal models.[2]
Chromium Mesoporphyrin (CrMP)
CrMP is another potent inhibitor of heme oxygenase that has been investigated. Its most notable feature is its oral bioavailability.
Potential Advantages of CrMP:
-
Oral Administration: The ability to be administered orally would offer a significant advantage in the neonatal population, avoiding the need for intramuscular injections.[4] Studies in mice have demonstrated that orally administered CrMP can effectively inhibit hepatic heme oxygenase activity.[5]
Similar to ZnPP, clinical data on the efficacy and safety of CrMP in human neonates is not as extensive as for SnMP.[8]
Quantitative Comparison of Metalloporphyrins
The following table summarizes the available quantitative data for the different metalloporphyrins. It is important to note that the data for SnMP is derived from human clinical trials, while the data for ZnPP and CrMP is primarily from preclinical studies.
| Feature | This compound (SnMP) | Zinc Protoporphyrin (ZnPP) | Chromium Mesoporphyrin (CrMP) |
| Potency (HO Inhibition) | High | Moderate | High |
| Clinical Efficacy (Human Neonates) | Bilirubin Reduction: up to 41%[5][6] Reduced Phototherapy: up to 76%[5][6] | Data not available from human trials | Data not available from human trials |
| Route of Administration | Intramuscular | Intravenous (in preclinical studies) | Oral (in preclinical studies)[5] |
| Photosensitizing Effects | Yes[2] | No (apparent)[4] | Considered to be without photoreactive properties[8] |
| HO Isoform Selectivity | Inhibits both HO-1 and HO-2[7] | Less inhibitory towards HO-2[7] | Data on isoform selectivity is less clear |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of typical experimental protocols used to evaluate metalloporphyrins.
In Vitro Heme Oxygenase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of a metalloporphyrin on heme oxygenase activity.
Methodology:
-
Tissue Preparation: Microsomes are prepared from rat spleen or brain tissue, which are rich sources of HO-1 and HO-2, respectively.[7]
-
Reaction Mixture: The reaction mixture typically contains the microsomal preparation, a source of NADPH (e.g., NADPH regenerating system), the substrate heme, and varying concentrations of the metalloporphyrin inhibitor.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Measurement of Product Formation: Heme oxygenase activity is determined by measuring the rate of carbon monoxide (CO) production, which is formed in equimolar amounts with biliverdin. CO can be quantified using gas chromatography.
-
Data Analysis: The concentration of the metalloporphyrin that causes 50% inhibition of HO activity (IC50) is calculated.
Clinical Trial Protocol for Neonatal Jaundice
Objective: To evaluate the efficacy and safety of a metalloporphyrin in reducing hyperbilirubinemia in neonates.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Patient Population: Inclusion criteria typically involve term or near-term neonates with a certain level of risk for developing severe hyperbilirubinemia, often determined by transcutaneous bilirubin measurements.
-
Intervention: A single dose of the metalloporphyrin (e.g., 4.5 mg/kg SnMP) or a placebo is administered intramuscularly.[4]
-
Monitoring: Total serum bilirubin or transcutaneous bilirubin levels are monitored at regular intervals (e.g., at 12, 24, 48 hours post-treatment). The need for and duration of phototherapy are also recorded.
-
Outcome Measures:
-
Primary: The primary efficacy endpoint is often the change in total serum bilirubin from baseline to a specific time point (e.g., 48 hours).
-
Secondary: Secondary endpoints may include the duration of phototherapy, the need for exchange transfusion, and the incidence of adverse events (e.g., photosensitivity).
-
-
Bilirubin Measurement: Total serum bilirubin is typically measured using standard laboratory spectrophotometric methods. Transcutaneous bilirubinometers are often used for screening and monitoring.
Conclusion and Future Directions
This compound has demonstrated clear efficacy in reducing bilirubin levels and the need for phototherapy in newborn infants. However, the concern of photosensitivity remains a significant hurdle to its widespread clinical use. Other metalloporphyrins, such as zinc protoporphyrin and chromium mesoporphyrin, offer potential advantages, including a lack of photoreactivity and the possibility of oral administration.
Future research should focus on conducting head-to-head clinical trials to directly compare the efficacy and safety of SnMP with these alternative metalloporphyrins in human neonates. Further investigation into formulations that could mitigate photosensitivity or the development of novel, non-photoreactive heme oxygenase inhibitors is also warranted. For drug development professionals, the ideal candidate will be a potent and selective inhibitor of heme oxygenase with a well-established safety profile, offering a valuable new tool in the management of neonatal jaundice.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.aap.org [publications.aap.org]
- 3. Frontiers | Metalloporphyrins – An Update [frontiersin.org]
- 4. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metalloporphyrins in the management of neonatal hyperbilirubinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of heme oxygenase after oral vs intraperitoneal administration of chromium porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of zinc deuteroporphyrin bis glycol on newborn mice after heme loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tin Mesoporphyrin: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper management of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of tin mesoporphyrin, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) indicate no particular hazards associated with this compound, it is best practice to treat all laboratory chemicals as potentially hazardous.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Ensure work is conducted in a well-ventilated area, and avoid the formation of dust and aerosols.[2] In case of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should align with institutional and local regulations for chemical waste. The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Containerization:
-
Use a designated, leak-proof container with a secure screw cap for collecting this compound waste.
-
The container must be in good condition, free of cracks or deterioration.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Keep the container tightly closed except when adding waste.
-
Ensure the storage area is a dry, cool, and well-ventilated place.[2]
-
-
Final Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
The primary recommended disposal methods for tin-containing wastes are controlled incineration with flue gas scrubbing or disposal in a secured sanitary landfill.[2][3]
-
Smaller quantities may, in some jurisdictions, be disposable with household waste, but this should be confirmed with local regulations.[4]
-
Recycling of tin-containing waste may also be an option through specialized services.[5]
-
Note: Never dispose of this compound down the drain or in the regular trash.[6]
Quantitative Data Summary
Currently, specific quantitative disposal limits for this compound are not well-defined in publicly available literature. Disposal regulations are primarily guided by the general principles of hazardous waste management. Researchers should consult their institutional EHS guidelines for any specific quantity limits for waste accumulation.
| Parameter | Value | Source |
| EPA Hazardous Waste Status | Not listed as a hazardous waste constituent. | [3] |
| Water Hazard Class | Class 1 (Self-assessment): slightly hazardous for water. | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. ruixibiotech.com [ruixibiotech.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Recycling Tin Compounds - Mason Corporation [tinchemical.com]
- 6. scribd.com [scribd.com]
Personal protective equipment for handling Tin mesoporphyrin
Essential Safety and Handling Guide for Tin Mesoporphyrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of this compound (SnMP). Adherence to these procedures is critical for ensuring laboratory safety and minimizing potential risks associated with this compound.
Hazard Identification and Precautions
This compound is a potent inhibitor of heme oxygenase.[1][2] While some safety data sheets (SDS) may classify it as a non-hazardous substance, it is prudent to treat it as a potentially hazardous chemical until more comprehensive toxicological data is available.[3][4] Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks is necessary to determine the appropriate level of PPE.[5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[5] | To protect against splashes, sprays, and airborne particles.[6] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when contamination is likely, consider double-gloving or using thicker, chemical-resistant gloves.[5] | To prevent skin contact with the chemical. |
| Body Protection | A laboratory coat or gown is required to protect clothing and skin from contamination.[7] | To provide a barrier against spills and splashes. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[4]
-
Avoid the formation of dust and aerosols.[8]
-
Wash hands thoroughly after handling the compound.[3]
Storage:
| Property | Value |
| Storage Temperature | -20°C[3][4] |
| Solubility in DMSO | Approximately 0.5 mg/mL[3] |
| Solubility in Dimethyl Formamide | Approximately 1 mg/mL[3] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of solid this compound in a tared, appropriate container within the chemical fume hood to minimize inhalation risk.
-
-
Dissolving the Compound:
-
Storage of the Solution:
-
Store the resulting stock solution in a tightly sealed vial, clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Store at the recommended temperature of -20°C.[3]
-
Emergency Procedures
In the event of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container compatible with the solvent used.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[8]
Visual Workflow and Safety Diagrams
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created using Graphviz (DOT language).
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sn(IV) Mesoporphyrin IX dichloride | [frontierspecialtychemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. osha.gov [osha.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
